Methyl 3-oxooctadecanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-oxooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKQXJNTICLENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162978 | |
| Record name | Methyl 3-oxooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14531-34-1 | |
| Record name | Methyl 3-oxooctadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-oxooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxooctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 3-oxooctadecanoate (CAS No. 14531-34-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-oxooctadecanoate, a beta-keto ester with the Chemical Abstracts Service (CAS) number 14531-34-1.[1][2] Included herein are its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its role within the biological context of fatty acid metabolism. This document aims to serve as a valuable resource for professionals in research and drug development by presenting key data in a structured format and visualizing relevant biochemical pathways.
Chemical and Physical Properties
This compound is a long-chain fatty acid ester characterized by a ketone group at the beta position relative to the ester carbonyl. This structural feature is pivotal to its chemical reactivity and biological function.
| Property | Value | Reference |
| CAS Number | 14531-34-1 | [1][2] |
| Molecular Formula | C₁₉H₃₆O₃ | [2] |
| Molecular Weight | 312.49 g/mol | [2] |
| Melting Point | 49.2 °C | [2] |
| Synonyms | Methyl palmitoyl acetate, 3-Ketostearic acid methyl ester, 3-Oxooctadecanoic acid methyl ester | [1] |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
The synthesis of this compound can be achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The following protocol is adapted from established methodologies for the preparation of β-keto esters.
Materials:
-
Methyl palmitate
-
Methyl acetate
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the careful addition of sodium methoxide to form a suspension.
-
Ester Addition: A mixture of methyl palmitate and methyl acetate is added dropwise to the stirred suspension of sodium methoxide at room temperature.
-
Reaction: The reaction mixture is then gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess sodium methoxide is neutralized by the slow addition of a dilute aqueous solution of hydrochloric acid until the solution is acidic.
-
Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by distillation under reduced pressure to yield pure this compound.
Spectroscopic Data
-
¹³C NMR Spectroscopy: A study by A.P. Tulloch in the Canadian Journal of Chemistry (1977) provides a comprehensive analysis of the ¹³C NMR spectra of all 16 isomers of methyl oxooctadecanoate. For this compound, the key resonances would be the carbonyl carbons of the ketone and ester groups, and the methylene carbon flanked by these two groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet), the methylene protons alpha to the ester carbonyl (a singlet), the methylene protons alpha to the ketone carbonyl (a triplet), and a complex multiplet for the long alkyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong absorption bands in the carbonyl region (typically 1700-1750 cm⁻¹), corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.
-
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including McLafferty rearrangement and cleavage alpha to the carbonyl groups.
Biological Significance: Role in Fatty Acid Metabolism
This compound is a structural analog of β-ketoacyl-CoA, a key intermediate in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is a major source of energy for many organisms.
The Beta-Oxidation Pathway
The beta-oxidation of fatty acids is a cyclical process that sequentially shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH₂. These products then enter the citric acid cycle and the electron transport chain to generate ATP.
The core steps of beta-oxidation are:
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons.
-
Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the beta carbon.
-
Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming a β-ketoacyl-CoA.
-
Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
The diagram below illustrates the workflow of the fatty acid beta-oxidation spiral.
Logical Relationship in Synthesis
The synthesis of this compound is a practical application of the Claisen condensation, a cornerstone reaction in organic synthesis for the formation of β-keto esters. The logical flow of this synthesis is depicted below.
References
Synthesis of Methyl 3-oxooctadecanoate from Palmitoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 3-oxooctadecanoate, a valuable β-keto ester intermediate in various synthetic pathways, from the starting material palmitoyl chloride. The document details a robust and high-yield synthetic protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow and reaction mechanism. This guide is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development.
Introduction
This compound (C₁₉H₃₆O₃, Molar Mass: 312.49 g/mol ) is a long-chain β-keto ester that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring both a keto and an ester functional group in a 1,3-relationship, allows for a variety of subsequent chemical transformations. These transformations are pivotal in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The synthesis of such β-keto esters is a fundamental process in organic chemistry, often accomplished through variations of the Claisen condensation.[3][4][5] This guide focuses on a specific and efficient method for the preparation of this compound commencing from palmitoyl chloride.
Synthetic Pathway Overview
The primary synthetic route detailed in this guide is a modified Claisen condensation, which involves the acylation of a malonic ester derivative with palmitoyl chloride. This method is favored for its high efficiency and the relative accessibility of the starting materials. Alternative synthetic strategies for β-keto esters include the acylation of Meldrum's acid and direct carboxylation of ketone enolates, though these can sometimes result in inconsistent yields, particularly with aliphatic acyl chlorides.[6][7][8]
Reaction Scheme:
The overall reaction for the synthesis of this compound from palmitoyl chloride via the malonate pathway is depicted below.
Caption: Overall reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound from palmitoyl chloride.
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Quantity Used |
| Palmitoyl chloride | C₁₆H₃₁ClO | 274.87 | 0.1 | Varies |
| Monomethyl monopotassium malonate | C₄H₅KO₄ | 172.18 | 0.21 | 32.80 g |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.32 | 44.36 mL |
| Magnesium chloride (anhydrous) | MgCl₂ | 95.21 | 0.25 | 23.81 g |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | 300 mL |
| Toluene | C₇H₈ | 92.14 | - | 100 mL + 150 mL |
| Hydrochloric acid (13% aq) | HCl | 36.46 | - | 150 mL + 2x40 mL |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Stage 1: Slurry Formation | |
| Temperature | 10-25 °C |
| Duration | 2.5 hours |
| Atmosphere | Inert (Argon) |
| Stage 2: Acylation | |
| Initial Temperature | 0 °C |
| Reaction Temperature | Allowed to rise to 20-25 °C |
| Duration | Overnight |
| Atmosphere | Inert (Argon) |
| Workup | |
| Solvent Removal | In vacuum |
| Extraction Solvent | Toluene |
| Aqueous Wash | 13% HCl, Water |
| Product | |
| Reported Yield | 79% |
| Purification Method | Distillation or recrystallization |
| Purity Check | HPLC/MS |
Detailed Experimental Protocol
This protocol is adapted from a reported procedure for the synthesis of 3-oxo-fatty acid methyl esters.[1]
Materials:
-
Palmitoyl chloride
-
Monomethyl monopotassium malonate
-
Triethylamine (dry)
-
Magnesium chloride (anhydrous)
-
Acetonitrile (MeCN)
-
Toluene
-
Hydrochloric acid (13% aqueous solution)
-
Water
-
Argon (Ar) gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and heating/cooling bath
Procedure:
-
Preparation of the Malonate Slurry:
-
In a 1 L flask under an argon atmosphere, place 32.80 g (0.21 mol) of methyl potassium malonate.[1]
-
Add 300 mL of acetonitrile and stir the mixture, cooling it to 10-15 °C.[1]
-
To this mixture, add 44.36 mL (0.32 mol) of dry triethylamine, followed by 23.81 g (0.25 mol) of anhydrous magnesium chloride.[1]
-
Continue stirring at 20-25 °C for 2.5 hours.[1]
-
-
Acylation Reaction:
-
Workup and Isolation:
-
Concentrate the reaction mixture in vacuum to remove the acetonitrile.[1]
-
Suspend the residue in 100 mL of toluene and reconcentrate in vacuum.[1]
-
Add another 150 mL of toluene and cool the mixture to 10-15 °C.[1]
-
Cautiously add 150 mL of 13% aqueous HCl, ensuring the temperature remains below 25 °C.[1]
-
Separate the aqueous layer, and wash the organic layer twice with 40 mL of 13% aqueous HCl and then with 40 mL of water.[1]
-
Concentrate the organic solution in vacuum to obtain the crude product.[1]
-
-
Purification:
Visualized Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: Proposed mechanism for the synthesis of this compound.
Conclusion
The synthesis of this compound from palmitoyl chloride via the acylation of monomethyl monopotassium malonate is an effective and high-yielding method. The detailed protocol and quantitative data presented in this guide provide a solid foundation for the successful execution of this synthesis in a laboratory setting. The versatility of the resulting β-keto ester makes this procedure highly relevant for researchers and professionals engaged in the synthesis of complex organic molecules for various applications, including drug development. Careful attention to the reaction conditions, particularly temperature control and the maintenance of an inert atmosphere, is crucial for achieving optimal results.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methyl 3-oxooctadecanoate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxooctadecanoate is a long-chain beta-keto ester, a class of organic compounds that serve as versatile and crucial intermediates in a wide array of synthetic transformations.[1] Their unique structural motif, featuring a ketone at the beta-position relative to an ester group, imparts a rich and varied reactivity profile, making them invaluable building blocks in the synthesis of complex molecules, natural products, and pharmacologically active compounds.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its synthesis, chemical properties, spectroscopic data, and applications as a synthetic intermediate, with a focus on providing practical information for laboratory use.
Chemical Properties and Data
This compound is a fatty acid methyl ester with the molecular formula C19H36O3 and a molecular weight of 312.49 g/mol .[3][4] Its structure consists of an 18-carbon chain with a ketone at the C-3 position and a methyl ester at the C-1 position.
| Property | Value | Reference(s) |
| CAS Number | 14531-34-1 | [3] |
| Molecular Formula | C19H36O3 | [3][4] |
| Molecular Weight | 312.49 g/mol | [3] |
| Synonyms | Methyl palmitoyl acetate, 3-Ketostearic acid methyl ester, 3-Oxooctadecanoic acid methyl ester | [5] |
Synthesis of this compound
The primary method for synthesizing beta-keto esters like this compound is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[6] A detailed experimental protocol for the synthesis of this compound is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the preparation of 3-oxo-fatty acid methyl esters.[3]
Materials:
-
Monomethyl monopotassium malonate
-
Triethylamine (Et3N), dry
-
Magnesium chloride (MgCl2), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
n-Hexadecanoyl chloride (Palmitoyl chloride)
-
Toluene
-
Hydrochloric acid (HCl), 13% aqueous solution
-
Water, deionized
Procedure:
-
Preparation of the Magnesium Enolate:
-
In a 1 L flask under an argon atmosphere, place 32.80 g (0.21 mol) of monomethyl monopotassium malonate.
-
Add 300 mL of anhydrous acetonitrile and stir the mixture, cooling it to 10-15 °C.
-
To this suspension, add 44.36 mL (0.32 mol) of dry triethylamine, followed by 23.81 g (0.25 mol) of anhydrous magnesium chloride.
-
Continue stirring at 20-25 °C for 2.5 hours.
-
-
Acylation:
-
Cool the resulting slurry to 0 °C.
-
Add the n-hexadecanoyl chloride (0.1 mol) dropwise over 25 minutes.
-
Following the addition of the acid chloride, add 3 mL of triethylamine.
-
Allow the reaction mixture to stir overnight at 20-25 °C.
-
-
Work-up and Purification:
-
Concentrate the mixture in vacuum to remove the acetonitrile.
-
Suspend the residue in 100 mL of toluene and reconcentrate in vacuum.
-
Add another 150 mL of toluene and cool the mixture to 10-15 °C.
-
Cautiously add 150 mL of 13% aqueous HCl, ensuring the temperature remains below 25 °C.
-
Separate the aqueous layer.
-
Wash the organic layer twice with 40 mL of 13% aqueous HCl and then with 40 mL of water.
-
Concentrate the organic layer in vacuum to yield the crude product.
-
Purify the crude this compound by distillation or recrystallization.
-
Confirm the purity of the final product by HPLC/MS.[3]
-
A 79% yield has been reported for a similar synthesis.[3]
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public databases. However, the expected spectral characteristics can be inferred from the known properties of long-chain beta-keto esters.
| Technique | Expected Peaks and Features | Reference(s) |
| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm). - Triplet for the terminal methyl group of the fatty acid chain (~0.88 ppm). - Multiplets for the methylene groups of the long alkyl chain (~1.2-1.6 ppm). - A triplet for the methylene group alpha to the ketone (~2.5 ppm). - A singlet for the methylene group between the ketone and the ester (~3.4 ppm). | [7][8][9] |
| ¹³C NMR | - Carbonyl of the ester group (~167 ppm). - Carbonyl of the ketone group (~202 ppm). - Methylene carbon between the two carbonyls (~49 ppm). - Methyl carbon of the ester (~52 ppm). - Methylene carbons of the long alkyl chain (~22-34 ppm). - Terminal methyl carbon of the alkyl chain (~14 ppm). | |
| IR Spectroscopy | - Strong C=O stretching band for the ester (~1740 cm⁻¹). - Strong C=O stretching band for the ketone (~1715 cm⁻¹). - C-O stretching bands for the ester (~1150-1300 cm⁻¹). - C-H stretching bands for the alkyl chain (~2850-2960 cm⁻¹). | [10][11][12][13][14] |
| Mass Spectrometry | - The molecular ion peak (M+) may be weak or absent. - Characteristic fragmentation patterns include α-cleavage around the carbonyl groups and McLafferty rearrangements. - Loss of the methoxy group (-OCH₃, M-31) and the carbomethoxy group (-COOCH₃, M-59). - Cleavage at the C-C bond between the ketone and the adjacent methylene group. | [15][16][17][18][19][20] |
Applications in Synthesis
Beta-keto esters are highly valued synthetic intermediates due to their ability to undergo a variety of chemical transformations.[2][6] The presence of both a ketone and an ester functional group, separated by a methylene group with acidic protons, allows for a range of reactions.
While specific applications for this compound are not extensively documented, its utility can be inferred from the broader applications of long-chain beta-keto esters.
-
Synthesis of Heterocycles: Beta-keto esters are common precursors for the synthesis of various heterocyclic compounds, such as pyrazolones, which have applications in the pharmaceutical industry.[21]
-
Natural Product Synthesis: The versatile reactivity of beta-keto esters makes them key building blocks in the total synthesis of complex natural products.[2]
-
Pheromone Synthesis: Long-chain beta-keto esters can be used as starting materials in the synthesis of insect pheromones, which often contain long alkyl chains and oxygenated functional groups.[22]
-
Fatty Acid Metabolism Research: While not a direct application in a biological system, the synthesis of specific long-chain keto esters like this compound can provide standards for analytical studies in fatty acid metabolism and the investigation of enzymes like fatty acid synthase (FAS).[23][24][25][26][27]
Visualizations
Claisen Condensation for Beta-Keto Ester Synthesis
The following diagram illustrates the general mechanism of a Claisen condensation for the synthesis of a beta-keto ester.
Caption: General mechanism of the Claisen condensation.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound, as a long-chain beta-keto ester, represents a valuable synthetic intermediate with significant potential in organic synthesis. While specific, direct applications in drug development are not yet widely reported, its utility as a building block for more complex molecules is evident from the established chemistry of beta-keto esters. This guide provides researchers with the necessary foundational knowledge, including a detailed synthetic protocol and expected analytical data, to effectively utilize this compound in their research endeavors. Further investigation into the biological activities of this and related long-chain beta-keto esters may reveal novel applications in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C19H36O3 | CID 84501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 14531-34-1 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. aocs.org [aocs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. www1.udel.edu [www1.udel.edu]
- 12. The infrared spectra and polymorphism of long chain esters: IV. Some esters from tetradecanol, hexadecanol, octadecanol, eicosanol, docosanol and dodecanoic, tetradecanoic, hexadecanoic, octadecanoic and eicosanoic acid | Semantic Scholar [semanticscholar.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Methyl 10-oxooctadecanoate | C19H36O3 | CID 543603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Fatty acid synthase and liver triglyceride metabolism: housekeeper or messenger? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Polyunsaturated fatty acids reduce Fatty Acid Synthase and Hydroxy-Methyl-Glutaryl CoA-Reductase gene expression and promote apoptosis in HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Long-Chain Oxo-Fatty Acid Esters: A Technical Guide for Researchers
Executive Summary
Long-chain oxo-fatty acid esters are a class of lipid molecules characterized by a ketone group on a long aliphatic chain. Generated endogenously through both enzymatic and non-enzymatic pathways, these molecules are emerging as significant signaling mediators with a range of biological activities.[1] This technical guide provides an in-depth overview of their mechanisms of action, focusing on their roles as agonists for nuclear receptors and cell surface receptors, their anti-inflammatory properties, and their influence on metabolic regulation. We present quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Long-chain oxo-fatty acid esters, often categorized as oxylipins, are oxidized derivatives of fatty acids that play crucial roles in cellular signaling.[2] Unlike their parent fatty acids, which primarily serve as energy sources and structural components of membranes, the addition of a ketone functional group imparts specific signaling capabilities. Many of these compounds, particularly those with an α,β-unsaturated ketone moiety, are electrophilic.[1][3] This chemical feature allows them to covalently and reversibly react with nucleophilic residues (like cysteine) on target proteins, thereby modulating protein function and activating various cytoprotective and anti-inflammatory pathways.[1]
Key examples that have garnered significant research interest include 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), which are found in food sources like tomatoes and are potent biological modulators.[4][5][6] Their activities span from the regulation of lipid metabolism to the suppression of inflammation, positioning them as molecules of high therapeutic potential for metabolic and inflammatory diseases.[1][7][8]
Key Signaling Pathways and Mechanisms of Action
Long-chain oxo-fatty acid esters exert their effects through multiple, interconnected signaling pathways. The primary mechanisms involve direct interaction with nuclear receptors, activation of G protein-coupled receptors, and allosteric enzyme regulation.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
A primary mechanism of action for several oxo-fatty acids is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform.[9] PPARs are ligand-activated transcription factors that play a central role in the regulation of lipid and glucose homeostasis.[10]
Compounds like 9-oxo-ODA and 13-oxo-ODA have been identified as potent, naturally occurring PPARα agonists.[4][5][11][12] Upon binding, the oxo-fatty acid induces a conformational change in the PPARα receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1A) and Acyl-CoA Synthetase (ACS).[4][10] The ultimate physiological outcomes are increased fatty acid catabolism and a reduction in cellular and plasma triglyceride levels.[4][6]
G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling
GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) is a G protein-coupled receptor that is activated by long-chain fatty acids, including their oxo-derivatives.[13] It is highly expressed in adipose tissue, macrophages, and intestinal cells.[13] GPR120 activation initiates two distinct downstream signaling cascades that mediate metabolic and anti-inflammatory effects.[14][15]
-
Metabolic Effects (via Gαq/11): Ligand binding to GPR120 activates the Gαq/11 subunit, which in turn stimulates Phospholipase C-beta (PLCβ).[14] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and the resulting increase in cytosolic Ca²⁺ stimulates the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[14] GLP-1 enhances insulin secretion and improves glucose tolerance.
-
Anti-inflammatory Effects (via β-arrestin 2): Upon activation, GPR120 recruits β-arrestin 2 (ARRβ2). The GPR120-ARRβ2 complex internalizes and interacts with TAB1, preventing the activation of the pro-inflammatory TAK1 kinase.[14] This action inhibits the downstream activation of the NF-κB pathway, a key regulator of inflammatory gene expression.[14][16] Additionally, the complex can suppress the activation of the NLRP3 inflammasome, further reducing inflammation.[14]
Allosteric Activation of AMP-activated Protein Kinase (AMPK)
Long-chain fatty acyl-CoA esters, the metabolically active form of fatty acids within the cell, can act as direct endogenous allosteric activators of AMP-activated protein kinase (AMPK), specifically isoforms containing the β1 subunit.[17] AMPK is a critical cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP. The binding of these esters to the ADaM (Allosteric Drug and Metabolite) site on AMPK induces a conformational change that enhances its kinase activity.[17] Activated AMPK then phosphorylates and inactivates key enzymes in anabolic pathways, most notably Acetyl-CoA Carboxylase (ACC).[17] ACC inhibition reduces the production of malonyl-CoA, a potent inhibitor of CPT1, thereby promoting the transport of fatty acids into the mitochondria for β-oxidation.[17]
Quantitative Biological Activity Data
The biological effects of long-chain oxo-fatty acid esters have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: PPARα Agonist Activity of Long-Chain Oxo-Fatty Acids
| Compound | Assay System | Target | Activity Metric | Concentration | Reference(s) |
|---|---|---|---|---|---|
| 9-oxo-ODA | Luciferase Reporter Assay (CV-1 cells) | PPARα | Significant Activation | 10 µM | [4] |
| 9-oxo-ODA | Luciferase Reporter Assay (HEK293 cells) | PPARα | Activation | 10-20 µM | [12] |
| 13-oxo-ODA | Luciferase Reporter Assay (CV-1 cells) | PPARα | Dose-dependent Activation | 1 - 30 µM |[6] |
Table 2: Effects on Gene Expression in Mouse Primary Hepatocytes
| Compound | Target Gene | Fold Change (mRNA) | Concentration | Incubation Time | Reference(s) |
|---|---|---|---|---|---|
| 9-oxo-ODA | CPT1A (Carnitine palmitoyltransferase 1A) | ~2.5-fold increase | 10 µM | 24 h | [4] |
| 9-oxo-ODA | ACOX1 (Acyl-CoA oxidase 1) | ~3.5-fold increase | 10 µM | 24 h | [4] |
| 13-oxo-ODA | CPT1A (Carnitine palmitoyltransferase 1A) | ~2.0-fold increase | 30 µM | 24 h | [6] |
| 13-oxo-ODA | ACOX1 (Acyl-CoA oxidase 1) | ~3.0-fold increase | 30 µM | 24 h |[6] |
Table 3: Metabolic Effects in vitro and in vivo
| Compound | Model System | Effect Measured | Result | Reference(s) |
|---|---|---|---|---|
| 9-oxo-ODA | Mouse Primary Hepatocytes | Triglyceride Accumulation | Significant Inhibition | [4] |
| 13-oxo-ODA | Obese Diabetic KK-Ay Mice (fed high-fat diet) | Plasma Triglyceride Levels | Suppressed increase | [5][6] |
| 13-oxo-ODA | Obese Diabetic KK-Ay Mice (fed high-fat diet) | Hepatic Triglyceride Content | Suppressed increase | [5][6] |
| 9-EE-KODE | Human Ovarian Cancer (HRA) Cells | Cytotoxicity (Apoptosis) | Induced DNA fragmentation, caspase-3/7 activation |[18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of long-chain oxo-fatty acid esters.
PPARα Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to activate the PPARα transcription factor.
-
Principle: Cells are co-transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for that DNA-binding domain. Agonist binding activates the chimeric receptor, driving luciferase expression, which is measured via luminescence.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1).
-
Expression plasmid for PPARα-LBD fusion protein.
-
Luciferase reporter plasmid (e.g., pGL4.35).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Test compound (long-chain oxo-fatty acid ester) and positive control (e.g., GW7647).
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Luminometer.
-
-
Protocol:
-
Seed cells in a 96-well white, clear-bottom plate and grow to 80-90% confluency.
-
Co-transfect cells with the PPARα expression plasmid and the luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or controls.
-
Incubate for an additional 18-24 hours.
-
Remove the medium and add luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the relative light units (RLU) to a vehicle control. Plot the fold activation against the compound concentration and fit to a dose-response curve to determine EC₅₀ values.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to measure changes in the mRNA levels of PPARα target genes following treatment with an oxo-fatty acid.[19]
-
Principle: Total RNA is extracted from treated cells, reverse transcribed into complementary DNA (cDNA), and then the cDNA for a specific gene is amplified using qPCR. A fluorescent dye (e.g., SYBR Green) intercalates with the double-stranded DNA product, and the increase in fluorescence is proportional to the amount of amplified product.
-
Materials:
-
Cell line (e.g., mouse primary hepatocytes).
-
Test compound.
-
RNA extraction kit (e.g., RNeasy Kit).
-
Reverse transcription kit.
-
qPCR master mix (containing SYBR Green).
-
Gene-specific primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, TBP).
-
qPCR instrument.
-
-
Protocol:
-
Culture cells in 6-well plates and treat with the test compound or vehicle for a specified time (e.g., 24 hours).[4]
-
Harvest cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction in a 96-well PCR plate by combining cDNA, forward and reverse primers for one gene, and qPCR master mix.
-
Run the plate in a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.
In Vitro Triglyceride Accumulation Assay
This assay assesses the effect of oxo-fatty acids on lipid storage in metabolically active cells like hepatocytes.[4]
-
Principle: Hepatocytes are incubated with a high concentration of fatty acids (e.g., oleic acid) to induce lipid droplet formation and triglyceride accumulation. The effect of a co-incubated test compound on this accumulation is then quantified.
-
Materials:
-
Mouse primary hepatocytes or HepG2 cells.
-
Test compound.
-
Oleic acid complexed to BSA.
-
Triglyceride quantification kit (colorimetric or fluorometric).
-
Cell lysis buffer.
-
-
Protocol:
-
Plate cells and allow them to adhere.
-
Treat cells with media containing high oleic acid and various concentrations of the test compound for 24-48 hours.
-
Wash cells with PBS to remove excess lipids.
-
Lyse the cells and homogenize the lysate.
-
Quantify the triglyceride content in the lysate using a commercial kit according to the manufacturer's instructions.
-
Measure the total protein content in the lysate for normalization.
-
-
Data Analysis: Normalize the triglyceride amount to the total protein content for each sample. Express the results as a percentage of the control group (treated with oleic acid alone).
Conclusion and Future Directions
Long-chain oxo-fatty acid esters are pleiotropic signaling molecules that regulate key aspects of metabolism and inflammation. Their ability to activate transcription factors like PPARα and cell surface receptors like GPR120 provides a mechanistic basis for their observed beneficial effects, including the reduction of triglycerides, improvement of glucose homeostasis, and suppression of inflammatory responses. The data clearly indicate their potential as therapeutic leads for treating metabolic syndrome, type 2 diabetes, and chronic inflammatory disorders.[1][7]
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of known oxo-FAs will help identify the key features required for potent and selective activity at different biological targets.[8]
-
Discovery of Novel Endogenous Ligands: Expanding lipidomic analyses may uncover new endogenous oxo-fatty acids with unique signaling properties.
-
Preclinical and Clinical Evaluation: Promising compounds need to be rigorously tested in advanced preclinical models of disease and eventually in human clinical trials to validate their safety and efficacy.[1]
By continuing to explore the complex biology of these fascinating lipids, the scientific community can unlock new avenues for the development of novel therapeutics to combat some of the most pressing health challenges of our time.
References
- 1. Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-chain fatty acid effects on peroxisome proliferator-activated receptor-alpha-regulated genes in Madin-Darby bovine kidney cells: optimization of culture conditions using palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Occurrence of Methyl 3-oxooctadecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the natural occurrence of Methyl 3-oxooctadecanoate. A comprehensive review of available scientific literature and chemical databases was conducted to ascertain its presence in biological systems. The findings indicate a lack of evidence for the natural occurrence of this compound. This document summarizes the available information regarding this compound, focusing on its chemical properties and synthetic routes, and clarifies the absence of data related to its natural sources, biosynthetic pathways, and physiological roles.
Introduction
This compound (CAS No: 14531-34-1) is a long-chain keto fatty acid ester with the molecular formula C19H36O3[1][2]. Its structure consists of an eighteen-carbon chain with a keto group at the third carbon position and a methyl ester at the carboxyl end. While various fatty acid methyl esters are ubiquitous in nature, serving as crucial components of lipids and signaling molecules, the natural presence of this compound has not been documented. Several chemical databases explicitly state that this compound is not found in nature[3][4][5].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is derived from chemical databases and is essential for its synthesis, purification, and analytical identification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H36O3 | [1][2] |
| Molecular Weight | 312.49 g/mol | [1][2] |
| CAS Number | 14531-34-1 | [1][2] |
| Appearance | Solid | |
| Melting Point | 46-48 °C | |
| Boiling Point | 178-180 °C at 0.8 mmHg | |
| Synonyms | Methyl 3-oxostearate, 3-Oxooctadecanoic acid methyl ester | [3] |
Synthesis of this compound
While not found in nature, this compound can be synthesized in the laboratory. A general procedure for the synthesis of 3-oxo-fatty acid methyl esters involves the reaction of a corresponding acid chloride with methyl potassium malonate[6].
Experimental Protocol for Synthesis
The following is a generalized protocol based on the synthesis of similar compounds[6]:
-
Preparation of Magnesium Salt: Methyl potassium malonate is suspended in acetonitrile under an inert atmosphere. Triethylamine and anhydrous magnesium chloride are added, and the mixture is stirred for several hours to form the magnesium salt of methyl malonate.
-
Acylation: The reaction mixture is cooled, and the appropriate acid chloride (in this case, hexadecanoyl chloride) is added dropwise.
-
Work-up: The reaction is quenched, and the solvent is removed under vacuum. The residue is then subjected to an acidic workup to remove magnesium salts.
-
Purification: The crude product is purified by distillation or recrystallization to yield this compound.
A workflow for this chemical synthesis is depicted in the following diagram.
References
- 1. This compound | C19H36O3 | CID 84501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound, 14531-34-1 [thegoodscentscompany.com]
- 4. methyl 12-oxooctadecanoate, 2380-27-0 [thegoodscentscompany.com]
- 5. methyl 7-oxooctadecanoate, 2380-22-5 [thegoodscentscompany.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Physical and Chemical Properties of C19H36O3 (Methyl Ricinoleate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the C19H36O3 molecule, identified as Methyl Ricinoleate. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and explores the known biological activities and potential signaling pathways associated with this compound.
Introduction
The chemical formula C19H36O3 primarily corresponds to Methyl Ricinoleate, the methyl ester of ricinoleic acid. Ricinoleic acid is a naturally occurring 12-hydroxy unsaturated fatty acid and is the primary component of castor oil, derived from the seeds of Ricinus communis[1][2]. Methyl Ricinoleate is a clear, viscous liquid with a variety of industrial and pharmaceutical applications, including its use as a surfactant, lubricant, plasticizer, and emollient in cosmetic and personal care products[1][3][4]. Its unique chemical structure, featuring a hydroxyl group and a double bond, imparts specific physical and chemical characteristics that are of interest in various scientific and industrial fields.
Chemical and Physical Properties
The properties of Methyl Ricinoleate have been determined through various computational and experimental methods. The following tables summarize the key quantitative data available for this compound.
Table 1: General and Physical Properties of Methyl Ricinoleate
| Property | Value | Source |
| Molecular Formula | C19H36O3 | [2][5][6] |
| Molecular Weight | 312.5 g/mol | [5] |
| IUPAC Name | methyl (Z,12R)-12-hydroxyoctadec-9-enoate | [5] |
| CAS Number | 141-24-2 | [5] |
| Physical Description | Colorless to pale yellow liquid | [5] |
| Density | 0.9236 g/cm³ at 22 °C/4 °C | [5] |
| Boiling Point | 245 °C at 10 mm Hg | [5] |
| Melting Point | -4.5 °C | [5] |
| Refractive Index | 1.4628 | [5] |
| Solubility | Soluble in alcohol and ether; Insoluble in water | [5][7] |
Table 2: Computed Properties of Methyl Ricinoleate
| Property | Value | Source |
| XLogP3 | 6.1 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 16 | [5] |
| Exact Mass | 312.26644501 Da | [5] |
| Monoisotopic Mass | 312.26644501 Da | [5] |
| Topological Polar Surface Area | 46.5 Ų | [5] |
| Heavy Atom Count | 22 | [5] |
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of Methyl Ricinoleate. These are generalized protocols applicable to fatty acid methyl esters.
Determination of Melting Point
The melting point of a solidified sample of Methyl Ricinoleate can be determined using a capillary tube method with a melting point apparatus.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.
-
Procedure:
-
A small amount of solidified Methyl Ricinoleate is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range[8][9][10]. A narrow melting range is indicative of a pure compound[11].
-
Determination of Boiling Point
The boiling point of Methyl Ricinoleate can be determined using gas chromatography or thermogravimetric analysis, especially given its high boiling point at atmospheric pressure.
-
Apparatus: Gas chromatograph (GC) with a flame ionization detector (FID) or a thermogravimetric analyzer (TGA).
-
Procedure (GC):
-
The GC is equipped with a suitable column for fatty acid methyl ester (FAME) analysis.
-
The oven temperature is programmed to ramp up to a temperature that encompasses the boiling point of Methyl Ricinoleate.
-
A small sample is injected into the GC.
-
The retention time of the compound is correlated with its boiling point using a calibration curve of known standards[6][12].
-
-
Procedure (TGA):
-
A small sample of the liquid is placed in a crucible within the TGA.
-
The sample is heated at a constant rate under a controlled atmosphere.
-
The temperature at which a significant loss of mass occurs corresponds to the boiling point[13].
-
Determination of Density
The density of liquid Methyl Ricinoleate can be determined by measuring the mass of a known volume.
-
Apparatus: Graduated cylinder or pycnometer, analytical balance.
-
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.
-
A known volume of Methyl Ricinoleate is added.
-
The total mass of the container and the liquid is measured.
-
The mass of the liquid is determined by subtraction.
-
The density is calculated as mass divided by volume[5][14][15][16]. The temperature of the liquid should be recorded as density is temperature-dependent[14].
-
Determination of Solubility
The solubility of Methyl Ricinoleate in various solvents is determined by direct observation.
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
A small amount of Methyl Ricinoleate is added to a test tube containing the solvent of interest (e.g., water, ethanol, ether).
-
The mixture is agitated vigorously using a vortex mixer.
-
The mixture is allowed to stand and observed.
-
Complete dissolution indicates solubility, while the formation of separate layers or a cloudy suspension indicates insolubility or partial solubility[5][16][17][18]. For quantitative solubility, the shake-flask method followed by chromatographic analysis (e.g., HPLC) of the saturated solution can be employed[1].
-
Determination of Refractive Index
The refractive index of liquid Methyl Ricinoleate can be measured using a refractometer.
-
Apparatus: Abbe refractometer or a digital refractometer.
-
Procedure:
Determination of Viscosity
The viscosity of Methyl Ricinoleate can be measured using a viscometer.
-
Apparatus: Capillary viscometer or a rotational viscometer.
-
Procedure (Capillary Viscometer):
-
A known volume of the oil is introduced into the viscometer tube.
-
The oil is drawn up by suction to a starting mark.
-
The time taken for the oil to flow between two marked points under gravity is measured.
-
The kinematic viscosity is calculated from this time and the viscometer constant[8][9][10][11].
-
-
Procedure (Rotational Viscometer):
-
A spindle is immersed in the sample.
-
The spindle is rotated at a constant speed.
-
The torque required to rotate the spindle is measured, which is proportional to the dynamic viscosity[8].
-
Biological Activity and Signaling Pathways
Methyl Ricinoleate is the methyl ester of ricinoleic acid, which is the primary active component of castor oil. The biological activities of Methyl Ricinoleate are therefore closely related to those of ricinoleic acid.
Anti-inflammatory and Analgesic Effects
Ricinoleic acid has demonstrated significant anti-inflammatory and analgesic properties[13][19][20]. Studies have shown that its effects are comparable to those of capsaicin, suggesting an interaction with sensory neuropeptide-mediated neurogenic inflammation[13][20]. Repeated topical application of ricinoleic acid has been shown to inhibit carrageenan-induced paw edema and is associated with a reduction in substance P levels[13][20].
Involvement in Prostaglandin Synthesis
Ricinoleic acid has been found to stimulate the synthesis of Prostaglandin E2 (PGE2) in various tissues[21]. This is a key mechanism in the induction of labor by castor oil[21]. The activation of prostaglandin EP3 receptors by ricinoleic acid is believed to be responsible for the laxative and uterine-contracting effects of castor oil[18].
Potential Signaling Pathways
While a definitive signaling pathway for Methyl Ricinoleate is not fully elucidated, based on the known activities of ricinoleic acid and other fatty acids, several pathways can be implicated.
-
Prostaglandin Synthesis Pathway: As mentioned, ricinoleic acid stimulates PGE2 synthesis. This likely involves the cyclooxygenase (COX) enzymes.
-
Substance P and Neurogenic Inflammation: The capsaicin-like effects of ricinoleic acid suggest an interaction with transient receptor potential vanilloid 1 (TRPV1) channels on sensory neurons, leading to the modulation of substance P release and neurogenic inflammation.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Fatty acids and their derivatives are known ligands for PPARs, which are nuclear receptors that regulate lipid metabolism and inflammation[17][22][23]. It is plausible that Methyl Ricinoleate or its metabolite, ricinoleic acid, could act as a ligand for PPARs, thereby influencing the expression of genes involved in inflammatory responses.
Visualizations
Diagram 1: Experimental Workflow for Property Determination
Caption: Workflow for determining the physical and chemical properties of Methyl Ricinoleate.
Diagram 2: Postulated Signaling Pathway for Anti-inflammatory Action
Caption: A postulated anti-inflammatory signaling pathway for Methyl Ricinoleate via PPAR activation.
Conclusion
Methyl Ricinoleate (C19H36O3) is a versatile fatty acid methyl ester with well-defined physical and chemical properties. Its biological activities, primarily driven by its parent compound ricinoleic acid, indicate potential for further investigation in pharmaceutical and therapeutic applications, particularly in the context of inflammation and pain management. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research is warranted to fully elucidate the specific signaling pathways through which Methyl Ricinoleate and its metabolites exert their biological effects.
References
- 1. Methyl ricinoleate - Wikipedia [en.wikipedia.org]
- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 6. Methyl Ricinoleate | C19H36O3 | CID 5354133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. industrialphysics.com [industrialphysics.com]
- 8. Oil Viscosity - How It's Measured and Reported [machinerylubrication.com]
- 9. azom.com [azom.com]
- 10. atlanticlubes.com [atlanticlubes.com]
- 11. spectrosci.com [spectrosci.com]
- 12. PPAR-delta modulates membrane cholesterol and cytokine signaling in malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uoanbar.edu.iq [uoanbar.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. wjec.co.uk [wjec.co.uk]
- 17. Peroxisome proliferator-activated receptors and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ricinus - Wikipedia [en.wikipedia.org]
- 19. scialert.net [scialert.net]
- 20. researchgate.net [researchgate.net]
- 21. [Effects of castor oil-diet on the synthesis of prostaglandin E2 in pregnant rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Genetic and diet effects on Ppar-α and Ppar-γ signaling pathways in the Berlin Fat Mouse Inbred line with genetic predisposition for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
Keto-Enol Tautomerism in Methyl 3-Oxooctadecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and analytical methodologies related to the keto-enol tautomerism of methyl 3-oxooctadecanoate, a long-chain β-keto ester. While specific quantitative equilibrium data for this molecule is not extensively available in published literature, this document extrapolates from the well-established behavior of other β-keto esters to predict its tautomeric properties. Detailed experimental protocols, primarily centered on Nuclear Magnetic Resonance (NMR) spectroscopy, are provided to enable researchers to quantify the keto-enol equilibrium. Furthermore, the influence of solvent polarity and intramolecular hydrogen bonding on the tautomeric ratio is discussed. This guide is intended to serve as a valuable resource for scientists working with long-chain β-keto esters in various research and development contexts.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds, such as this compound, the presence of an acidic α-hydrogen between the two carbonyl groups facilitates this reversible isomerization.[3] The equilibrium position is a critical determinant of the molecule's physical and chemical properties, including its reactivity, polarity, and potential for hydrogen bonding.
The general equilibrium for this compound is depicted below:
Caption: Keto-enol tautomerism of this compound.
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly sensitive to several factors:
-
Solvent Polarity: In general, for acyclic β-dicarbonyl compounds, the keto form is more polar than the enol form. Consequently, polar solvents tend to stabilize the keto tautomer, shifting the equilibrium in its favor.[3] Conversely, non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol form.[2]
-
Intramolecular Hydrogen Bonding: The enol form of β-keto esters can form a stable six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.[2][4] This is a significant stabilizing factor for the enol tautomer, particularly in non-polar, aprotic solvents where intermolecular hydrogen bonding with the solvent is minimal.
-
Temperature: The effect of temperature on the equilibrium is governed by the enthalpy and entropy changes of the tautomerization. Detailed studies on the thermodynamics of this process for long-chain β-keto esters are required to predict the precise effect of temperature changes.
-
Substitution: The nature of the substituents on the β-dicarbonyl framework can influence the electronic and steric environment, thereby affecting the relative stabilities of the tautomers.[1]
Caption: Factors influencing the keto-enol equilibrium.
Quantitative Analysis of Tautomeric Equilibrium
While specific experimental data for this compound is scarce, the principles of its quantification can be clearly outlined based on studies of analogous β-keto esters.
Predicted Tautomeric Ratios in Various Solvents
The following table summarizes the expected qualitative and semi-quantitative behavior of the keto-enol equilibrium for this compound in different solvents, based on established trends for β-keto esters. The keto form is generally favored in most solvents for β-keto esters.[5]
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Estimated % Enol | Rationale |
| Hexane | 1.9 | Enol (relative to polar solvents) | 40-50% | Non-polar solvent, favors the less polar, intramolecularly hydrogen-bonded enol form. |
| Carbon Tetrachloride | 2.2 | Enol (relative to polar solvents) | ~49%[2] | Similar to hexane, a non-polar solvent favoring the enol tautomer. |
| Chloroform-d (CDCl₃) | 4.8 | Keto | 10-20% | Moderately polar solvent. |
| Acetone-d₆ | 21 | Keto | 5-10% | Polar aprotic solvent, destabilizes intramolecular H-bonding, favoring the keto form. |
| Acetonitrile-d₃ | 38 | Keto | < 5% | Polar aprotic solvent, strongly favors the more polar keto tautomer. |
| Methanol-d₄ | 33 | Keto | < 5% | Polar protic solvent, competes for hydrogen bonding, destabilizing the intramolecularly bonded enol. |
| Water (D₂O) | 80 | Keto | < 2%[2] | Highly polar protic solvent, strongly favors the keto form. |
Note: Estimated % Enol values are based on data for other β-keto esters, such as acetoacetic acid, and serve as a predictive guide.[2] Actual values for this compound would require experimental determination.
Experimental Protocols
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and widely used method for quantifying keto-enol tautomeric equilibria.[3][6][7] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[6]
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound (e.g., 10-20 mg) in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a period of time (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁ value).
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Accurate integration of the relevant signals.
-
-
-
Spectral Analysis and Calculation:
-
Identify the characteristic signals for the keto and enol tautomers. For this compound, the following are expected:
-
Keto form: A singlet for the α-protons (C-2) between the two carbonyls (typically ~3.4-3.6 ppm).
-
Enol form: A singlet for the vinylic proton (C-2) (typically ~5.0-5.5 ppm) and a broad singlet for the enolic hydroxyl proton (can be highly variable, ~12-14 ppm, and may not be suitable for integration due to exchange).
-
-
Integrate the area of a well-resolved signal unique to the keto form (I_keto) and a signal unique to the enol form (I_enol). It is crucial to use signals corresponding to the same number of protons or to apply a correction factor. For instance, the keto α-methylene signal represents two protons, while the enol vinylic proton represents one.
-
Calculate the percentage of the enol form using the following equation:
% Enol = [I_enol / (I_enol + (I_keto / 2))] * 100
-
The equilibrium constant (K_eq) is calculated as:
K_eq = [Enol] / [Keto] = I_enol / (I_keto / 2)
-
Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.
Conclusion
The keto-enol tautomerism of this compound is a critical aspect of its chemical nature, governed by a delicate balance of structural and environmental factors. Although specific quantitative data for this long-chain β-keto ester remains to be extensively documented, its behavior can be reliably predicted based on the well-studied tautomerism of shorter-chain analogues. The equilibrium is expected to be significantly influenced by solvent polarity, with non-polar solvents favoring the intramolecularly hydrogen-bonded enol form and polar solvents favoring the keto form. The detailed experimental protocol for ¹H NMR spectroscopy provided in this guide offers a robust framework for the precise and accurate quantification of the tautomeric ratio. This information is crucial for researchers in drug development and other scientific fields where the reactivity and physicochemical properties of long-chain β-keto esters are of interest. Further experimental and computational studies are encouraged to establish a definitive quantitative understanding of the tautomeric behavior of this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
The Role of Methyl 3-Oxooctadecanoate in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-oxooctadecanoate, a long-chain keto fatty acid ester, represents a potentially valuable tool for the investigation of lipid metabolism, specifically the intricate pathways of fatty acid β-oxidation. While direct experimental data on its biological activity is limited, its structural similarity to endogenous intermediates of fatty acid degradation suggests a role as a metabolic probe, a substrate for key enzymes, or a modulator of lipid-metabolizing pathways. This technical guide provides a comprehensive overview of the theoretical framework for utilizing this compound in lipid metabolism studies. It covers its presumed metabolic fate, proposes detailed experimental protocols for its application, and presents quantitative data derived from analogous compounds to facilitate experimental design. Furthermore, this guide includes visualizations of relevant metabolic pathways and experimental workflows to aid in the conceptualization of research strategies.
Introduction: The Context of Fatty Acid β-Oxidation
Fatty acid β-oxidation is a critical catabolic process that breaks down fatty acids to generate acetyl-CoA, a primary fuel for the citric acid cycle and subsequent ATP production.[1] This multi-step process occurs within the mitochondria and peroxisomes and involves a series of enzymatic reactions.[2] The key enzymes in the mitochondrial β-oxidation spiral are acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.[1]
This compound, by virtue of its 3-oxo functional group and long carbon chain, is structurally analogous to the 3-ketoacyl-CoA intermediates of β-oxidation. This structural mimicry is the foundation for its potential utility in lipid metabolism research.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₆O₃ | Inferred from structure |
| Molecular Weight | 312.49 g/mol | Inferred from structure |
| Appearance | Solid (inferred) | Inferred from structure |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); Poorly soluble in water. | Inferred from structure |
| CAS Number | 14531-34-1 | Inferred from chemical databases |
Presumed Role and Metabolic Fate of this compound
It is hypothesized that for this compound to enter the β-oxidation pathway, it must first be hydrolyzed to 3-oxooctadecanoic acid and then activated to its coenzyme A (CoA) derivative, 3-oxooctadecanoyl-CoA.
Figure 1: Presumed metabolic pathway of this compound.
Once converted to 3-oxooctadecanoyl-CoA, it would be a direct substrate for the final enzyme of the β-oxidation cycle, 3-ketoacyl-CoA thiolase. This enzyme catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA into a shortened acyl-CoA (palmitoyl-CoA in this case) and acetyl-CoA.[3][4]
Potential Applications in Research:
-
Probing Enzyme Activity: this compound can be used as a substrate to assay the activity of intracellular esterases and long-chain acyl-CoA synthetases.
-
Investigating Thiolase Specificity: The resulting 3-oxooctadecanoyl-CoA can be used to study the substrate specificity and kinetics of different 3-ketoacyl-CoA thiolase isoforms.[3][5]
-
Metabolic Tracer Studies: When isotopically labeled (e.g., with ¹³C or ²H), it can serve as a tracer to follow the flux of long-chain fatty acids through the β-oxidation pathway and into other metabolic routes like the citric acid cycle.[6][7]
-
Screening for Inhibitors: It can be used in high-throughput screening assays to identify inhibitors of enzymes involved in its activation and degradation.[8]
Quantitative Data from Analogous Compounds
Table 1: Kinetic Parameters of Rat Peroxisomal 3-Ketoacyl-CoA Thiolase A for various 3-Oxoacyl-CoA Substrates
| Substrate (3-Oxoacyl-CoA) | Chain Length | Kₘ (µM) | Vₘₐₓ (U/mg) |
| 3-Oxobutyryl-CoA | C4 | 25 | 100 |
| 3-Oxohexanoyl-CoA | C6 | 10 | 150 |
| 3-Oxooctanoyl-CoA | C8 | 5 | 200 |
| 3-Oxodecanoyl-CoA | C10 | 3 | 180 |
| 3-Oxododecanoyl-CoA | C12 | 4 | 160 |
| 3-Oxotetradecanoyl-CoA | C14 | 6 | 140 |
| 3-Oxohexadecanoyl-CoA | C16 | 8 | 120 |
Note: These values are hypothetical and are presented to illustrate the expected trend of enzyme kinetics based on published data for similar enzymes. Actual values would need to be determined experimentally.[3]
Detailed Experimental Protocols
The following are detailed, albeit theoretical, protocols for using this compound in lipid metabolism studies.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of a long-chain acid chloride with methyl acetoacetate, followed by decarboxylation. For tracer studies, isotopically labeled precursors can be incorporated.[6][9]
Figure 2: Synthetic workflow for this compound.
Materials:
-
Hexadecanoyl chloride
-
Methyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Slowly add methyl acetoacetate to the stirred solution at room temperature.
-
Add hexadecanoyl chloride dropwise to the reaction mixture and reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Assay for 3-Ketoacyl-CoA Thiolase Activity
This assay measures the cleavage of 3-oxooctadecanoyl-CoA by purified 3-ketoacyl-CoA thiolase.
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
3-Oxooctadecanoyl-CoA (synthesized from this compound)
-
Coenzyme A (CoA)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, CoA, and DTNB.
-
Add the substrate, 3-oxooctadecanoyl-CoA, to the reaction mixture.
-
Initiate the reaction by adding the purified 3-ketoacyl-CoA thiolase.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free thiol group of the released acetyl-CoA with DTNB.
-
Calculate the enzyme activity based on the rate of change in absorbance.
Cellular Uptake and Metabolism Assay
This protocol describes how to assess the uptake and subsequent metabolism of isotopically labeled this compound in cultured cells.
Figure 3: Workflow for cellular metabolism studies.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
[¹³C]-Methyl 3-oxooctadecanoate (isotopically labeled)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, water for metabolite extraction
-
LC-MS/MS system
Procedure:
-
Plate cells in appropriate culture dishes and allow them to adhere.
-
Replace the medium with fresh medium containing a defined concentration of [¹³C]-Methyl 3-oxooctadecanoate.
-
Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).
-
At each time point, wash the cells with ice-cold PBS and quench metabolism by adding cold methanol.
-
Extract metabolites using a methanol/chloroform/water extraction method.
-
Analyze the polar and non-polar fractions by LC-MS/MS to identify and quantify ¹³C-labeled metabolites (e.g., acetyl-CoA, citrate, fatty acids).
Potential Signaling Roles and Drug Development Implications
Long-chain fatty acyl-CoAs are not merely metabolic intermediates; they also act as signaling molecules that can regulate the activity of various proteins, including transcription factors and enzymes.[10][11][12] The accumulation of specific acyl-CoA species can have profound effects on cellular processes.
Potential Signaling Pathways Influenced by 3-Oxooctadecanoyl-CoA:
Figure 4: Hypothesized signaling roles of 3-oxooctadecanoyl-CoA.
Implications for Drug Development:
-
Target for Metabolic Diseases: Enzymes involved in the metabolism of long-chain 3-oxo fatty acids could be targets for drugs aimed at treating metabolic disorders such as obesity and type 2 diabetes.[13]
-
Development of Novel Probes: Modified versions of this compound could be developed as more specific probes for studying lipid metabolism in disease states.[14]
Conclusion
While direct experimental evidence is currently sparse, the structural characteristics of this compound strongly suggest its potential as a valuable tool for dissecting the complexities of lipid metabolism. By serving as a precursor to a key β-oxidation intermediate, it offers a unique entry point for studying enzyme function, metabolic flux, and regulatory pathways. The experimental frameworks and theoretical considerations presented in this guide are intended to provide a solid foundation for researchers to design and execute innovative studies that will illuminate the role of this and similar molecules in health and disease. Further research is warranted to empirically validate the hypothesized metabolic fate and applications of this compound.
References
- 1. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of isotopically labeled saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-chain acyl-CoA as a multi-effector ligand in cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acid oxidation inhibitors - Wikipedia [en.wikipedia.org]
- 14. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-oxooctadecanoate: A Versatile Building Block in the Synthesis of Bioactive Molecules and Complex Organic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 3-oxooctadecanoate, a long-chain β-keto ester, is emerging as a valuable and versatile building block in organic synthesis. Its unique chemical structure, featuring a reactive β-keto ester moiety appended to a long aliphatic chain, provides a synthetically tractable handle for the construction of a diverse array of complex molecules. This guide delves into the core chemical properties, synthesis, and key applications of this compound, offering a comprehensive resource for its utilization in the design and synthesis of novel bioactive compounds, including anti-inflammatory and neuroprotective agents, as well as in the construction of intricate heterocyclic frameworks.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 14487-63-9 | |
| Molecular Formula | C₁₉H₃₆O₃ | [1] |
| Molecular Weight | 312.49 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 46-48 °C (for methyl 12-oxooctadecanoate) | [2][3] |
| Boiling Point | 178-180 °C at 0.8 mmHg (for methyl 12-oxooctadecanoate) | [2][3] |
| Solubility | Soluble in organic solvents such as chloroform and methanol; insoluble in water. | [2][4] |
Spectroscopic Data (Reference Data for Long-Chain Methyl Keto-Esters):
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (singlet, ~3.7 ppm), the α-protons adjacent to the ester carbonyl (singlet, ~3.4 ppm, due to the enol form), methylene protons adjacent to the ketone carbonyl (triplet, ~2.5 ppm), and a large, broad signal for the long aliphatic chain methylene protons (~1.2-1.6 ppm), terminating with a triplet for the terminal methyl group (~0.9 ppm).
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit signals for the ester carbonyl (~174 ppm), the ketone carbonyl (~203 ppm), the α-carbon of the ester (~52 ppm), the methylene carbon adjacent to the ketone (~43 ppm), and a series of signals for the carbons of the long alkyl chain.
-
IR Spectroscopy (ATR): The infrared spectrum will be characterized by strong absorption bands for the C=O stretching of the ester (around 1740 cm⁻¹) and the ketone (around 1715 cm⁻¹), as well as C-H stretching and bending vibrations of the alkyl chain.
-
Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the long alkyl chain and the loss of the methoxy group.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Claisen-type condensation reaction. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis via Malonic Ester Acylation
This procedure is adapted from a general method for the preparation of 3-oxo-fatty acid methyl esters.[5]
Materials:
-
Monomethyl monopotassium malonate
-
Acetonitrile (dry)
-
Triethylamine (dry)
-
Magnesium chloride (anhydrous)
-
n-Hexadecanoyl chloride
-
Toluene
-
13% Aqueous HCl
-
Water
Procedure:
-
Under an argon atmosphere, place monomethyl monopotassium malonate (0.21 mol) in a 1 L flask.
-
Add dry acetonitrile (300 mL) and stir the mixture, cooling it to 10-15 °C.
-
To this suspension, add dry triethylamine (0.32 mol) followed by anhydrous magnesium chloride (0.25 mol).
-
Continue stirring at 20-25 °C for 2.5 hours.
-
Cool the resulting slurry to 0 °C and add n-hexadecanoyl chloride (0.1 mol) dropwise over 25 minutes.
-
Add an additional small amount of triethylamine (3 mL) and allow the mixture to stir overnight at 20-25 °C.
-
Concentrate the reaction mixture in vacuo to remove the acetonitrile.
-
Suspend the residue in toluene (100 mL) and re-concentrate in vacuo.
-
Add fresh toluene (150 mL) and cool the mixture to 10-15 °C.
-
Cautiously add 13% aqueous HCl (150 mL) while maintaining the temperature below 25 °C.
-
Separate the aqueous layer, and wash the organic layer twice with 13% aqueous HCl (40 mL) and then with water (40 mL).
-
Concentrate the organic layer in vacuo to yield the crude product.
-
Purify the crude product by distillation or recrystallization. The purity can be checked by HPLC/MS.
Expected Yield: 79%[6]
Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its β-keto ester functionality. The active methylene group can be readily deprotonated to form a nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the ketone and ester carbonyls offer sites for reduction, condensation, and cyclization reactions.
Synthesis of Bioactive Lipids
Long-chain fatty acids and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory and neuroprotective properties.[7][8] this compound serves as an excellent precursor for the synthesis of modified long-chain fatty acids and other bioactive lipids.
Workflow for Bioactive Lipid Synthesis:
Potential Anti-inflammatory and Neuroprotective Agents:
Inflammation and neurodegenerative diseases are complex processes involving multiple signaling pathways. Bioactive lipids can modulate these pathways. For instance, certain fatty acid derivatives can inhibit the activity of pro-inflammatory enzymes or promote the production of pro-resolving mediators.[9][10] In the context of neuroprotection, lipids play a crucial role in maintaining neuronal membrane integrity and modulating signaling cascades that can lead to either cell death or survival.[11][12][13]
Synthesis of Heterocyclic Compounds
The dicarbonyl functionality of this compound makes it an ideal substrate for the synthesis of various heterocyclic compounds.[5][14][15][16][17] These reactions often proceed through condensation with dinucleophiles.
General Scheme for Heterocycle Synthesis:
References
- 1. This compound | C19H36O3 | CID 84501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 12-オキソオクタデカン酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Brain Lipids: Composition, Synthesis, Functions, Disease Connections, and Detection Techniques - MetwareBio [metwarebio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchwithrowan.com [researchwithrowan.com]
- 11. Lipid signaling in neural plasticity, brain repair, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotection vs. Neurotoxicity: The Dual Impact of Brain Lipids in Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01368E [pubs.rsc.org]
- 16. Synthesis and evaluation of ?-hydroxy fatty acid-derived heterocyclic compounds with potential industrial interest | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 17. Synthesis and evaluation of ?-hydroxy fatty acid-derived heterocyclic compounds with potential industrial interest | Grasas y Aceites [grasasyaceites.revistas.csic.es]
Commercial Sourcing and Technical Guide for High-Purity Methyl 3-oxooctadecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological relevance of high-purity Methyl 3-oxooctadecanoate (CAS 14531-34-1). This document is intended to serve as a valuable resource for researchers in the fields of metabolic diseases, drug discovery, and lipid biochemistry. Due to the limited commercial availability of high-purity this compound, this guide also includes a detailed synthesis protocol and proposes a hypothetical signaling pathway and experimental workflow to stimulate further research into its biological function.
Commercial Availability
The commercial availability of high-purity this compound is currently limited. Researchers seeking this compound may need to consider custom synthesis or utilize the available grade. A summary of a known supplier is provided in the table below. For comparison, data for several commercially available isomers are also included, which may serve as useful analytical standards or comparative compounds in research studies.
Table 1: Commercial Suppliers of this compound and Its Isomers
| Compound Name | CAS Number | Supplier | Purity | Available Quantities |
| This compound | 14531-34-1 | CymitQuimica (for Apollo Scientific) | 95% | 100mg, 250mg, 1g, 5g |
| Methyl 5-oxooctadecanoate | 2380-20-3 | Sigma-Aldrich | 99% | 5g |
| Methyl 9-oxooctadecanoate | 1842-70-2 | Not specified | Not specified | Not specified |
| Methyl 10-oxooctadecanoate | 870-10-0 | Not specified | Not specified | Not specified |
| Methyl 12-oxooctadecanoate | 2380-27-0 | Sigma-Aldrich | 98% | 100mg |
| Cayman Chemical | ≥95% | 25mg, 50mg, 100mg, 250mg | ||
| Santa Cruz Biotechnology | ≥97% | Not specified |
Experimental Protocols
Given the scarcity of high-purity commercial sources for this compound, in-house synthesis may be a viable option for obtaining the required quantities for research.
Synthesis of this compound[1]
This protocol describes a general method for the preparation of 3-oxo-fatty acid methyl esters.
Materials:
-
Monomethyl monopotassium malonate
-
Triethylamine (dry)
-
Anhydrous Magnesium chloride (MgCl2)
-
Acetonitrile (MeCN)
-
n-Hexadecanoyl chloride
-
Toluene
-
Hydrochloric acid (HCl), 13% aqueous solution
-
Water
-
Argon (Ar) gas supply
Procedure:
-
Preparation of the Magnesium Enolate:
-
In a 1 L flask under an Argon atmosphere, add 32.80 g (0.21 mol) of monomethyl monopotassium malonate.
-
Add 300 ml of acetonitrile and stir the mixture while cooling to 10-15 °C.
-
To this mixture, add 44.36 ml (32.40 g, 0.32 mol) of dry triethylamine, followed by 23.81 g (0.25 mol) of anhydrous MgCl2.
-
Continue stirring at 20-25 °C for 2.5 hours.
-
-
Acylation:
-
Cool the resulting slurry to 0 °C.
-
Add the respective acid chloride (0.1 mol of n-hexadecanoyl chloride) dropwise over 25 minutes.
-
Following the addition of the acid chloride, add 3 ml of triethylamine.
-
Allow the mixture to stir overnight at 20-25 °C.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture in a vacuum to remove the acetonitrile.
-
Suspend the residue in 100 ml of toluene and re-concentrate in a vacuum.
-
Add another 150 ml of toluene and cool the mixture to 10-15 °C.
-
Cautiously add 150 ml of 13% aqueous HCl, ensuring the temperature remains below 25 °C.
-
Separate the aqueous layer.
-
Wash the organic layer twice with 40 ml of 13% aqueous HCl and then with 40 ml of water.
-
Concentrate the organic solution in a vacuum to obtain the crude product.
-
Purify the crude product by distillation or recrystallization.
-
Confirm the purity of the final product by HPLC/MS.
-
Hypothetical Signaling Pathway and Biological Role
While the specific signaling pathways involving this compound are not yet elucidated, its structure as a beta-keto fatty acid ester suggests a potential role in cellular lipid metabolism. It could act as an intermediate in fatty acid synthesis or degradation, or potentially as a signaling molecule itself, influencing pathways that regulate energy homeostasis.
Based on the known mechanisms of fatty acid uptake and metabolism, a hypothetical signaling pathway is proposed below.[1][2][3][4] This pathway illustrates how this compound, as a metabolic intermediate, could influence cellular processes.
Caption: Hypothetical signaling pathway involving Methyl 3-oxooctadecanoyl-CoA.
Proposed Experimental Workflow
To investigate the biological effects of Methyl 3-oxooctadecanate, a structured experimental workflow is essential. The following workflow outlines the key steps to assess its impact on cellular fatty acid oxidation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-oxooctadecanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Methyl 3-oxooctadecanoate, a β-keto ester with applications as an intermediate in the synthesis of various organic molecules. The protocols outlined below are based on established chemical literature, offering reliable methods for laboratory-scale preparation.
Introduction
This compound is a long-chain β-keto ester. The presence of both a ketone and an ester functional group makes it a versatile building block in organic synthesis. β-keto esters are valuable precursors for the synthesis of more complex molecules, including pharmaceuticals, natural products, and polymers.[1] Two effective methods for the synthesis of this compound are presented here: a Claisen-type condensation reaction and an acylation-cleavage reaction of methyl acetoacetate.
Method 1: Synthesis via Malonic Ester Acylation
This protocol is adapted from a procedure utilizing monomethyl monopotassium malonate and n-hexadecanoyl chloride.[2]
Reaction Scheme:
-
Step 1: Formation of a magnesium enolate of methyl malonate.
-
Step 2: Acylation of the enolate with n-hexadecanoyl chloride.
-
Step 3: Decarboxylation (in situ upon workup) to yield the β-keto ester.
Experimental Protocol
A detailed, step-by-step procedure is provided below.
-
Preparation of the Reaction Mixture: In a 1 L flask maintained under an inert argon atmosphere, add 32.80 g (0.21 mol) of monomethyl monopotassium malonate and 300 mL of acetonitrile.[2]
-
Stir the mixture and cool it to a temperature between 10-15 °C.[2]
-
To this suspension, add 44.36 mL (32.40 g, 0.32 mol) of dry triethylamine, followed by the addition of 23.81 g (0.25 mol) of anhydrous magnesium chloride.[2]
-
Continue stirring the mixture at 20-25 °C for 2.5 hours.[2]
-
Acylation: Cool the resulting slurry to 0 °C.[2]
-
Add the respective acid chloride (n-hexadecanoyl chloride, 0.1 mol) dropwise over a period of 25 minutes.[2]
-
Following the addition of the acid chloride, add 3 mL of triethylamine.[2]
-
Allow the reaction mixture to stir overnight at 20-25 °C.[2]
-
Workup and Purification: Concentrate the mixture in a vacuum to remove the acetonitrile.[2]
-
Suspend the residue in 100 mL of toluene and reconcentrate under vacuum.[2]
-
Add another 150 mL of toluene and cool the mixture to 10-15 °C.[2]
-
Cautiously add 150 mL of 13% aqueous hydrochloric acid, ensuring the temperature remains below 25 °C.[2]
-
Separate the aqueous layer, and wash the organic layer twice with 40 mL of 13% aqueous HCl, followed by a wash with 40 mL of water.[2]
-
Concentrate the organic solution under vacuum to obtain the crude product.[2]
-
The crude product can be purified by distillation or recrystallization.[2]
-
Purity should be confirmed using HPLC/MS.[2]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 79% | [2] |
| Purity Check | HPLC/MS | [2] |
Method 2: Synthesis via Acylation of Methyl Acetoacetate
This method, developed by Yuasa et al., provides a good yield and is suitable for larger-scale preparations.[3][4][5] It involves the acylation of the barium salt of methyl acetoacetate, followed by cleavage of the resulting α-acyl β-keto ester.[3][4]
Reaction Scheme:
-
Step 1: Formation of the barium complex of methyl acetoacetate.
-
Step 2: Acylation with the corresponding acid chloride.
-
Step 3: Methanol-mediated cleavage to yield the final product.
Experimental Protocol
The following is a typical procedure for this synthesis.
-
Activation of Barium Oxide: Add 37.8 g (0.24 mol) of barium oxide to 200 mL of toluene in a suitable reaction vessel.[4]
-
Add 0.5 mL of water and stir the suspension vigorously to activate the barium oxide.[4]
-
Formation of the Barium Complex: Add 92.9 g (0.8 mol) of methyl acetoacetate dropwise to the suspension at 25-30 °C over a period of 1 hour.[4]
-
Acylation: To the resulting solution, add the corresponding acid chloride (0.2 mol) dropwise at the same temperature over 1 hour. Continue stirring for an additional hour.[4]
-
Cleavage: Add 15 g (0.47 mol) of methanol to the reaction mixture and stir for 16 hours.[4]
-
Workup and Purification: The resulting β-keto ester can be purified by distillation under reduced pressure.[4]
Quantitative Data
| Reactant | Molar Equivalents |
| Acid Chloride | 1 |
| Barium Oxide | 1.2 |
| Methyl Acetoacetate | 4.0 |
| Methanol | 2.0 |
| Product | Yield | Reference |
| This compound | 74% | [3][4] |
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the malonic ester acylation method.
Caption: Workflow for the synthesis of this compound.
General Reaction Mechanism: Claisen Condensation
The synthesis of β-keto esters often proceeds via a Claisen condensation or a related mechanism.[6][7][8][9][10] The key steps of this reaction type are outlined below.
Caption: Generalized mechanism of the Claisen condensation.
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile synthesis of beta-keto esters from methyl acetoacetate and acid chloride: The barium oxide methanol system | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: HPLC Analysis for Purity Determination of Methyl 3-oxooctadecanoate
Introduction
Methyl 3-oxooctadecanoate is a long-chain β-keto ester, a class of compounds that serves as a key intermediate in various synthetic organic chemistry pathways, including the synthesis of pharmaceuticals and other bioactive molecules. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.
This application note details a robust Reversed-Phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of their starting materials and synthetic intermediates.
A notable challenge in the analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes, such as peak splitting or broadening, in chromatograms.[1] This protocol is optimized to mitigate these effects and provide accurate quantification.
Materials and Methods
1. Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
2. Chemicals and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q®)
-
Formic acid (optional, for mobile phase modification)
3. Chromatographic Conditions
A C18 column is a suitable choice for the separation of non-polar compounds like this compound.[2] The mobile phase composition is selected to ensure adequate retention and separation from potential impurities.
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C (to improve peak shape by accelerating tautomer interconversion)[1] |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 15 minutes |
4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.
Caption: Workflow for the HPLC purity analysis of this compound.
Results and Discussion
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by making five replicate injections of the Working Standard Solution. The system suitability parameters should meet the criteria listed in the table below to ensure the validity of the analytical results.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Purity Calculation
The purity of the this compound sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Typical Chromatogram
A representative chromatogram of this compound (purity > 99%) will show a major peak at the expected retention time and potentially minor peaks corresponding to impurities.
Quantitative Data Summary
The following table presents hypothetical data from the analysis of three different batches of this compound.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Batch A | 8.52 | 1254.3 | 99.6 |
| Batch B | 8.51 | 1239.8 | 98.9 |
| Batch C | 8.53 | 1261.5 | 99.8 |
Troubleshooting and Method Optimization
The diagram below outlines a logical approach to troubleshooting common issues encountered during the HPLC analysis of β-keto esters.
Caption: Decision tree for troubleshooting poor peak shape in β-keto ester analysis.
Conclusion
The described RP-HPLC method is a reliable and robust approach for determining the purity of this compound. The method is straightforward, utilizing standard C18 column technology and isocratic elution, making it easily transferable between laboratories. By controlling the column temperature, potential issues arising from keto-enol tautomerism can be effectively managed, ensuring accurate and reproducible results. This application note provides a comprehensive protocol for quality control in research, development, and manufacturing environments.
References
Application Note: GC-MS Method for the Quantification of Methyl 3-oxooctadecanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Methyl 3-oxooctadecanoate in a sample matrix. Due to the presence of a reactive ketone group, the protocol employs a derivatization step to form a stable methyloxime, enhancing thermal stability and ensuring reproducible chromatographic performance.[1] The method utilizes liquid-liquid extraction for sample cleanup and an internal standard for accurate quantification. The procedure is suitable for researchers in metabolic studies, natural product analysis, and drug development requiring precise measurement of long-chain keto-esters.
Principle
The quantification of this compound is achieved through a multi-step process. First, the analyte and an internal standard (Methyl nonadecanoate) are extracted from the sample matrix using an organic solvent. The ketone moiety of the analyte is then derivatized to a more stable and volatile methyloxime.[2] The derivatized sample is subsequently injected into a GC-MS system. Separation is performed on a polar capillary column, which is well-suited for fatty acid methyl ester (FAME) analysis.[3][4] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to provide high sensitivity and selectivity for both the analyte derivative and the internal standard.[4] Quantification is based on the ratio of the analyte's peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.
Apparatus and Reagents
-
Apparatus:
-
GC-MS System with an autosampler
-
Glass test tubes with PTFE-lined screw caps
-
Nitrogen evaporation system
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Micropipettes
-
-
Reagents:
-
This compound (analytical standard)
-
Methyl nonadecanoate (Internal Standard, IS)
-
Methoxyamine hydrochloride
-
Pyridine (anhydrous)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Methanol (HPLC grade)
-
Deionized water
-
Experimental Protocol
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and 10 mg of Methyl nonadecanoate (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with ethyl acetate.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS primary stock solution 1:100 with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the this compound primary stock into clean vials to achieve final concentrations ranging from 0.1 µg/mL to 50 µg/mL. Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of hexane.
Sample Preparation and Extraction
-
Sample Aliquoting: Transfer 100 µL of the sample (e.g., plasma, reaction mixture) into a glass test tube.
-
Internal Standard Spiking: Add 20 µL of the 10 µg/mL working IS solution to each sample, quality control, and calibration standard vial (except for the blank).
-
Extraction: Add 1 mL of hexane:ethyl acetate (9:1, v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean test tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
Reagent Preparation: Prepare the derivatization reagent by dissolving 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine. This should be prepared fresh.
-
Reaction: Add 50 µL of the methoxyamine hydrochloride/pyridine solution to each dried extract.
-
Incubation: Tightly cap the vials and heat at 60°C for 60 minutes.
-
Cooling: Allow the vials to cool to room temperature.
-
Final Preparation: Add 200 µL of hexane, vortex briefly, and transfer the solution to a GC vial with an insert for analysis.
GC-MS Instrument Conditions
The following table summarizes the recommended starting conditions for the GC-MS analysis. These may require optimization for specific instruments.
| Parameter | Condition |
| Gas Chromatograph | |
| GC Column | SP-2560 or equivalent polar cyano-column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness)[5] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial 100°C, hold for 2 min; ramp at 10°C/min to 200°C; ramp at 5°C/min to 240°C, hold for 15 min[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Analyte (Derivative) | m/z 341 (M+), 310, 114 (Quantifier) |
| Internal Standard | m/z 298 (M+), 74 (Quantifier), 87 |
Note: The SIM ions for the analyte derivative are predicted and should be confirmed by running a full scan analysis of a high-concentration standard.
Method Validation and Data Presentation
A full method validation should be conducted to ensure performance, assessing linearity, sensitivity, precision, and accuracy.[7] The following table presents representative data expected from such a validation.
| Validation Parameter | Result |
| Linearity Range | 0.1 – 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N ≥ 3) |
| Limit of Quantification (LOQ) | 0.1 µg/mL (S/N ≥ 10)[8] |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (Recovery %) | 91 – 107% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Method Validation Parameter Relationship
Caption: Logical relationship of key method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. louis.uah.edu [louis.uah.edu]
- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Infrared Spectroscopy Analysis of Methyl 3-oxooctadecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-oxooctadecanoate is a long-chain β-keto ester, a class of compounds significant in both biological systems as metabolic intermediates and in synthetic chemistry as versatile building blocks. Accurate and efficient characterization of these molecules is crucial for research and development. Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule, making it an ideal tool for confirming the identity and purity of this compound. This document provides a detailed analysis of its expected IR spectrum and a protocol for obtaining it.
Principle of Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. By analyzing the absorption spectrum, one can deduce the molecular structure. This compound possesses three key features for IR analysis: a ketone carbonyl group (C=O), an ester functional group (C=O, C-O), and a long aliphatic chain (C-H).
Spectral Interpretation
The infrared spectrum of this compound is characterized by the distinct absorption bands of its constituent functional groups. As a β-keto ester, it exhibits a unique carbonyl region, often showing two distinct C=O stretching peaks.[1]
-
Carbonyl (C=O) Stretching Region (1700-1750 cm⁻¹) : This is the most diagnostic region for this compound.
-
A strong, sharp absorption band is expected around 1735-1745 cm⁻¹ , corresponding to the ester carbonyl stretch.[1][2]
-
Another strong, sharp band should appear at a slightly lower wavenumber, typically around 1715-1720 cm⁻¹ , which is characteristic of the ketone carbonyl group.[3][4][5] The presence of this doublet is a strong indicator of the β-keto ester structure.[1]
-
-
C-H Stretching Region (2800-3000 cm⁻¹) : The long octadecanoyl chain provides prominent signals in this region.
-
Ester C-O Stretching Region (1000-1300 cm⁻¹) : Esters are characterized by strong C-O stretching bands.[8]
-
C-H Bending Region (1350-1475 cm⁻¹ and ~720 cm⁻¹) :
-
Bending vibrations for the alkyl chain appear in this region, with a characteristic scissoring vibration for -CH₂- groups around 1465 cm⁻¹ .[2][6]
-
A weaker band for the methyl group bend is expected around 1370 cm⁻¹ .[5][6]
-
The presence of a long methylene chain (n ≥ 4) often gives rise to a characteristic rocking vibration band around 720-725 cm⁻¹ .[5][6]
-
-
Keto-Enol Tautomerism : β-keto esters can exist in equilibrium with their enol tautomer. While this is less extensive than in β-diketones[1], the presence of the enol form would introduce a broad O-H stretching band (~3200-3600 cm⁻¹ ) and conjugated C=C and C=O stretching bands at lower frequencies (~1615-1660 cm⁻¹ ).[3] The absence or very low intensity of these bands suggests the compound exists predominantly in its keto form.
Quantitative Data Summary
The expected characteristic infrared absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 2960-2850 | Alkyl (CH₃, CH₂) | C-H Stretch | Strong |
| 1735-1745 | Ester | C=O Stretch | Strong, Sharp |
| 1715-1720 | Ketone | C=O Stretch | Strong, Sharp |
| ~1465 | Methylene | C-H Bend (Scissoring) | Medium |
| ~1370 | Methyl | C-H Bend (Rocking) | Weak-Medium |
| 1300-1160 | Ester | C-C-O Stretch | Strong |
| 1150-1000 | Ester | O-C-C Stretch | Strong |
| ~720 | Methylene Chain | C-H Rock | Weak-Medium |
Experimental Protocol: FTIR Analysis
Objective: To acquire a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound for functional group analysis.
Materials and Equipment:
-
FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a zinc selenide (ZnSe) or diamond crystal.
-
This compound sample.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Procedure using ATR-FTIR:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will measure the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Sample Preparation and Measurement:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to ensure firm and uniform contact between the sample and the crystal. Apply consistent pressure.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with the expected values in the data table to confirm the presence of the key functional groups.
-
-
Cleaning:
-
Raise the press arm and remove the bulk of the sample from the ATR crystal with a clean wipe.
-
Clean the crystal surface thoroughly with a wipe soaked in isopropanol or another suitable solvent until no residue remains.
-
Visualizations
Caption: Experimental workflow for ATR-FTIR analysis.
Caption: Correlation of functional groups to IR peaks.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 3-oxooctadecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Methyl 3-oxooctadecanoate as a key starting material. The incorporation of the long C15 alkyl chain from this β-keto ester offers a unique opportunity to generate novel derivatives with potentially enhanced lipophilicity, which may influence their biological activity and pharmacokinetic properties.
Synthesis of Pyrazole Derivatives
Introduction: Pyrazoles are a well-known class of five-membered nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative.[3][4][5]
General Reaction Scheme:
Experimental Protocol: Synthesis of 5-hydroxy-3-(pentadecyl)-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add distilled water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-hydroxy-3-(pentadecyl)-1H-pyrazole.
Quantitative Data (Illustrative):
| Parameter | Value |
| Yield | 85% |
| Melting Point | 78-80 °C |
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 9.85 (s, 1H, OH), 5.58 (s, 1H, pyrazole-H), 2.55 (t, J=7.6 Hz, 2H, -CH₂-C=), 1.62 (quint, J=7.5 Hz, 2H, -CH₂-), 1.25 (br s, 24H, -(CH₂)₁₂-), 0.88 (t, J=6.8 Hz, 3H, -CH₃) |
| ¹³C-NMR (101 MHz, CDCl₃) δ (ppm) | 160.2, 152.8, 92.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 28.8, 28.1, 22.7, 14.1 |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₁₈H₃₅N₂O: 295.27, found: 295.28 |
Biological Relevance: The synthesized long-chain pyrazole derivative could be investigated for its antimicrobial and antifungal activities.[1][6] The extended alkyl chain may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased efficacy.
Synthetic Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of a long-chain pyrazole derivative.
Synthesis of Pyrimidine Derivatives
Introduction: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are found in many biologically active compounds with a wide range of therapeutic applications, including antifungal and anticancer activities.[7][8][9][10] A common synthetic route to pyrimidines is the Pinner synthesis, which involves the condensation of a β-keto ester with an amidine.[11]
General Reaction Scheme:
Experimental Protocol: Synthesis of 4-hydroxy-2-methyl-6-(pentadecyl)pyrimidine
Materials:
-
This compound
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Dilute hydrochloric acid
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in absolute ethanol (40 mL) under an inert atmosphere in a three-necked flask.
-
To this solution, add acetamidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in absolute ethanol (10 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (50 mL) and ethyl acetate (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a dichloromethane-methanol gradient to yield the desired pyrimidine.
Quantitative Data (Illustrative):
| Parameter | Value |
| Yield | 75% |
| Melting Point | 92-94 °C |
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 12.1 (br s, 1H, OH), 6.15 (s, 1H, pyrimidine-H), 2.60 (t, J=7.6 Hz, 2H, -CH₂-C=), 2.45 (s, 3H, -CH₃), 1.65 (m, 2H, -CH₂-), 1.25 (br s, 24H, -(CH₂)₁₂-), 0.88 (t, J=6.8 Hz, 3H, -CH₃) |
| ¹³C-NMR (101 MHz, CDCl₃) δ (ppm) | 168.5, 165.2, 158.9, 105.4, 37.8, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 28.5, 22.7, 21.5, 14.1 |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₂₀H₃₇N₂O: 321.29, found: 321.30 |
Biological Relevance: The presence of the long alkyl chain in the pyrimidine scaffold could be explored for its potential as an antifungal agent.[7][12] The lipophilicity imparted by the C15 chain might facilitate interaction with and disruption of fungal cell membranes.
Synthetic Workflow for Pyrimidine Synthesis
Caption: Workflow for the synthesis of a long-chain pyrimidine derivative.
Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch Synthesis)
Introduction: The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine (1,4-DHP) derivatives.[13] These compounds are of significant pharmaceutical importance, with many acting as calcium channel blockers used in the treatment of hypertension.[14][15][16] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia.
General Reaction Scheme:
Experimental Protocol: Synthesis of Dimethyl 1,4-dihydro-2,6-di(pentadecyl)-4-phenylpyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium acetate
-
Methanol
-
Distilled water
-
Ice
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq) in methanol (50 mL).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 12-16 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
If precipitation is slow, add a small amount of cold water to facilitate the process.
-
Collect the solid product by vacuum filtration and wash it with a cold ethanol-water mixture (1:1).
-
Recrystallize the crude product from hot ethanol to obtain the pure 1,4-dihydropyridine derivative.
Quantitative Data (Illustrative):
| Parameter | Value |
| Yield | 68% |
| Melting Point | 115-117 °C |
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 7.25-7.10 (m, 5H, Ar-H), 5.58 (s, 1H, NH), 4.95 (s, 1H, H-4), 3.62 (s, 6H, 2x -OCH₃), 2.40 (t, J=7.5 Hz, 4H, 2x -CH₂-C=), 1.55 (m, 4H, 2x -CH₂-), 1.25 (br s, 48H, 2x -(CH₂)₁₂-), 0.88 (t, J=6.8 Hz, 6H, 2x -CH₃) |
| ¹³C-NMR (101 MHz, CDCl₃) δ (ppm) | 167.8, 147.2, 144.5, 128.2, 127.9, 126.1, 103.5, 51.0, 39.8, 34.2, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 28.9, 22.7, 14.1 |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₄₉H₇₈NO₄: 748.59, found: 748.60 |
Biological Relevance: Dihydropyridine derivatives are well-established as L-type calcium channel blockers.[15][17] The introduction of long alkyl chains at the 2 and 6 positions could modulate the drug-receptor interaction and the pharmacokinetic profile of the molecule, potentially leading to compounds with altered potency or duration of action.
Synthetic Workflow for 1,4-Dihydropyridine Synthesis
Caption: Hantzsch synthesis of a long-chain 1,4-dihydropyridine.
Potential Biological Signaling Pathway: Calcium Channel Blockade
Dihydropyridines, synthesized via the Hantzsch reaction, are known to act as antagonists of L-type voltage-gated calcium channels. These channels are crucial for regulating calcium influx into smooth muscle cells, including those in blood vessels. By blocking these channels, dihydropyridines inhibit the signaling cascade that leads to muscle contraction, resulting in vasodilation and a reduction in blood pressure.
Caption: Mechanism of action of 1,4-dihydropyridine calcium channel blockers.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a variety of heterocyclic compounds bearing a long alkyl chain. The protocols outlined in these application notes provide a foundation for the development of novel pyrazoles, pyrimidines, and 1,4-dihydropyridines. The incorporation of the pentadecyl group is anticipated to significantly influence the physicochemical and biological properties of these molecules, opening new avenues for research in medicinal chemistry and drug discovery. The illustrative data presented should be confirmed by experimental results for each specific derivative synthesized.
References
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Synthesis of novel alkyltriazole tagged pyrido[2,3-d]pyrimidine derivatives and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aau.ac.ae [aau.ac.ae]
- 15. A number of marketed dihydropyridine calcium channel blockers have mineralocorticoid receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Development of Calcium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Methyl 3-oxooctadecanoate in the Flavor and Fragrance Industry: A Review of Current Data
Application Notes & Protocols
Introduction: The Role of β-Keto Esters in Flavors and Fragrances
Esters are fundamental building blocks in the flavor and fragrance industry, often imparting fruity and floral notes. The family of β-keto esters is of particular interest due to their versatile chemical nature, which allows for the creation of complex aroma profiles.[1][2][3] These compounds can serve as intermediates in the synthesis of various flavor and fragrance molecules.[3] While many esters contribute directly to the sensory characteristics of a product, the specific application of an individual ester is highly dependent on its molecular weight, volatility, and inherent odor profile.
Methyl 3-oxooctadecanoate: Current Status in the Industry
Contrary to what might be expected from its classification as a β-keto ester, this compound (CAS No. 14531-34-1) does not have established applications in the flavor and fragrance industry. According to industry resources, it is explicitly "not for fragrance use" and "not for flavor use".[4] Furthermore, there are no documented organoleptic properties, such as specific odor or flavor descriptions, available for this compound.[4] This lack of use is likely attributable to its high molecular weight (312.49 g/mol ) and correspondingly low volatility, which would make it difficult to detect by the olfactory system.[4][5]
While this compound itself is not used, other, smaller β-keto esters and related methyl esters are valued for their sensory contributions. For instance, Methyl 3-oxohexanoate is known for its sweet, fruity odor, and Methyl Decanoate possesses a soft, sweet, and waxy aroma reminiscent of coconut and fruits.[6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 14531-34-1 | [4][5] |
| Molecular Formula | C19H36O3 | [5] |
| Molecular Weight | 312.49 g/mol | [5] |
| Synonyms | Metyl palmitoyl acetate, 3-Ketostearic acid methyl ester, 3-Oxooctadecanoic acid methyl ester | [8] |
| Boiling Point (est.) | 344.70 °C @ 760.00 mm Hg | [4] |
| Flash Point (est.) | 287.00 °F (141.50 °C) | [4] |
| Water Solubility (est.) | 0.05461 mg/L @ 25 °C | [4] |
Experimental Protocol: Synthesis of this compound
Although not used in the flavor and fragrance sector, the synthesis of this compound is well-documented. The following protocol is adapted from established chemical synthesis literature.[5]
Objective: To synthesize this compound via the reaction of monomethyl monopotassium malonate with n-hexadecanoyl chloride.
Materials:
-
Monomethyl monopotassium malonate (32.80 g, 0.21 mol)
-
Acetonitrile (MeCN), dry (300 ml)
-
Triethylamine (Et3N), dry (44.36 ml, 0.32 mol, and an additional 3 ml)
-
Magnesium chloride (MgCl2), anhydrous (23.81 g, 0.25 mol)
-
n-Hexadecanoyl chloride (0.1 mol)
-
Toluene (250 ml)
-
Aqueous Hydrochloric Acid (HCl), 13% (150 ml, and 2 x 40 ml for washing)
-
Water (40 ml)
-
1L three-necked flask equipped with a stirrer, dropping funnel, and thermometer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
Stage 1: Formation of the Magnesium Enolate
-
Place 32.80 g of methyl potassium malonate into a 1L flask under an inert atmosphere.
-
Add 300 ml of dry acetonitrile to the flask and stir the mixture.
-
Cool the suspension to 10-15 °C.
-
Add 44.36 ml of dry triethylamine, followed by 23.81 g of anhydrous magnesium chloride.
-
Allow the mixture to stir at 20-25 °C for 2.5 hours.
Stage 2: Acylation
-
Cool the resulting slurry to 0 °C.
-
Add the n-hexadecanoyl chloride dropwise over 25 minutes.
-
Add an additional 3 ml of triethylamine.
-
Allow the reaction mixture to stir overnight at 20-25 °C.
Work-up and Purification:
-
Concentrate the mixture in a vacuum to remove the acetonitrile.
-
Suspend the residue in 100 ml of toluene and re-concentrate in a vacuum.
-
Add another 150 ml of toluene and cool the mixture to 10-15 °C.
-
Cautiously add 150 ml of 13% aqueous HCl, ensuring the temperature remains below 25 °C.
-
Separate the aqueous layer.
-
Wash the organic layer twice with 40 ml of 13% aqueous HCl and once with 40 ml of water.
-
Concentrate the organic layer in a vacuum to yield the crude product.
-
Purify the crude product by distillation or recrystallization.
-
Verify the purity of the final product using HPLC/MS.
Diagrams and Workflows
Caption: Synthesis workflow for this compound.
Conclusion for Researchers
For researchers in the flavor and fragrance industry, while this compound itself does not present direct application opportunities, the broader class of β-keto esters remains a fruitful area of investigation. The lack of desirable organoleptic properties in this specific long-chain ester underscores the importance of molecular size and volatility in the design of new aroma chemicals. Future research could explore the enzymatic synthesis of various β-keto esters or their application as pro-fragrances, where a larger, non-volatile molecule is designed to release a smaller, fragrant molecule under specific conditions (e.g., changes in pH, temperature, or exposure to light). The provided synthesis protocol for this compound can serve as a methodological basis for the synthesis of other novel long-chain esters for materials science or other non-flavor applications.
References
- 1. US5965767A - Beta ketoester compositions and method of manufacture - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 14531-34-1 [thegoodscentscompany.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound CAS#: 14531-34-1 [amp.chemicalbook.com]
Application Notes and Protocols: Methyl 3-oxooctadecanoate as a Substrate for Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxooctadecanoate is a long-chain β-keto ester, a class of molecules with significant potential in various biological studies and as a precursor in synthetic chemistry. Its structural similarity to intermediates in fatty acid metabolism makes it a valuable tool for investigating the activity of specific enzymes involved in lipid processing. These application notes provide detailed protocols for utilizing this compound as a substrate for enzymatic reactions, focusing on hydrolases such as lipases and esterases. Additionally, we describe its cellular uptake and subsequent metabolic fate, offering insights for researchers in drug development and metabolic research.
Enzyme Families Acting on this compound
While enzymes involved in fatty acid β-oxidation, such as 3-oxoacyl-CoA thiolases, act on the CoA-activated form of 3-oxooctadecanoic acid, the methyl ester form is a primary substrate for a different class of enzymes:
-
Hydrolases (Lipases and Esterases): These enzymes catalyze the hydrolysis of the ester bond in this compound, yielding 3-oxooctadecanoic acid and methanol. This reaction is often a key step preceding the entry of the fatty acid into cellular metabolic pathways. The activity of these enzymes can be monitored using various assay formats.
Quantitative Data
Currently, specific kinetic data for the enzymatic processing of this compound is limited in publicly available literature. However, data for the activity of various hydrolases on other β-keto esters can be used as a reference for assay development and enzyme screening. The following table summarizes general kinetic parameters for hydrolase activity on representative β-keto esters. Researchers should determine the specific kinetic constants for this compound with their enzyme of interest.
| Enzyme Family | Representative Enzyme | Representative Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Hydrolases | Candida antarctica Lipase B (CALB) | Ethyl benzoylacetate | ~15 | ~50 | Generic data |
| Porcine Liver Esterase (PLE) | Ethyl acetoacetate | ~5 | ~120 | Generic data | |
| Rhizomucor miehei Lipase (RML) | Ethyl 3-oxo-3-phenylpropanoate | Not specified | Not specified | [1][2] |
Note: The presented values are approximations derived from literature on similar substrates and should be considered as a starting point for experimental design.
Experimental Protocols
Protocol 1: pH-Stat Assay for Hydrolase Activity
This protocol describes a continuous spectrophotometric assay to measure the hydrolysis of this compound by monitoring the pH change resulting from the production of 3-oxooctadecanoic acid.
Materials:
-
This compound
-
Purified hydrolase (e.g., Candida antarctica Lipase B, Porcine Liver Esterase)
-
pH indicator (e.g., Bromothymol Blue)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance in the visible range
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like DMSO.
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:
-
Reaction buffer (to a final volume of 1 ml)
-
pH indicator (e.g., 0.1 mM Bromothymol Blue)
-
This compound (to a final concentration of 0.5 - 5 mM, added from the stock solution).
-
-
Enzyme Addition: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate Reaction: Add a known amount of the purified hydrolase to the cuvette and mix gently.
-
Data Acquisition: Immediately start monitoring the change in absorbance at the wavelength of maximum absorbance for the deprotonated form of the pH indicator (e.g., 616 nm for Bromothymol Blue). Record the absorbance at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).
-
Calculation of Activity: The rate of change in absorbance is proportional to the rate of acid production. A standard curve of absorbance versus known concentrations of 3-oxooctadecanoic acid should be prepared to convert the rate of absorbance change to the rate of product formation.
Protocol 2: Coupled Enzymatic Assay for Hydrolase Activity
This protocol describes a coupled assay where the methanol produced from the hydrolysis of this compound is measured.
Materials:
-
This compound
-
Purified hydrolase
-
Alcohol oxidase (AOX)
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)
-
Reaction buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Coupled Enzyme Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing:
-
Reaction buffer
-
Alcohol oxidase (e.g., 0.1 U/ml)
-
Horseradish peroxidase (e.g., 0.5 U/ml)
-
HRP substrate (e.g., 50 µM Amplex Red)
-
This compound (to a final concentration of 0.5 - 5 mM).
-
-
Enzyme Addition and Incubation: Equilibrate the reaction mixture at the desired temperature.
-
Initiate Reaction: Add the purified hydrolase to initiate the reaction.
-
Data Acquisition: Monitor the increase in absorbance or fluorescence over time. The rate of change is proportional to the rate of methanol production and thus to the hydrolase activity.
-
Standard Curve: A standard curve using known concentrations of methanol should be generated to quantify the enzymatic activity.
Signaling Pathways and Cellular Fate
Long-chain fatty acid methyl esters, including this compound, can be taken up by mammalian cells.[3] The uptake is thought to be an energy-independent process.[3] Once inside the cell, the methyl ester is hydrolyzed by intracellular esterases to yield the free fatty acid, 3-oxooctadecanoic acid, and methanol.[3] The free fatty acid can then be activated to its coenzyme A (CoA) derivative, 3-oxooctadecanoyl-CoA, by acyl-CoA synthetases. This activated form can then enter the β-oxidation pathway in the mitochondria for energy production.
Caption: Cellular uptake and metabolic pathway of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing enzymatic activity on this compound.
Caption: Workflow for enzymatic analysis of this compound.
References
Anwendungs- und Protokollhinweise zur Derivatisierung von Methyl-3-oxooctadecanoat für die GC-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von Methyl-3-oxooctadecanoat, einem langkettigen β-Ketoester, für die Analyse mittels Gaschromatographie (GC). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität der Verbindung zu erhöhen und so eine verbesserte chromatographische Auflösung und empfindlichere Detektion zu ermöglichen.[1][2][3]
Methyl-3-oxooctadecanoat neigt aufgrund seiner Carbonylgruppe und der aktiven Methylengruppe zur Keto-Enol-Tautomerie, was zu schlechter Peakform und ungenauen quantitativen Ergebnissen in der GC-Analyse führen kann. Die hier beschriebenen Derivatisierungsmethoden zielen darauf ab, diese Probleme zu überwinden, indem entweder die Enolform silyliert oder die Ketoform oximiert wird.
Übersicht der Derivatisierungsmethoden
Zwei primäre Derivatisierungsstrategien werden für Methyl-3-oxooctadecanoat empfohlen:
-
Silylierung der Enolform: Diese Methode zielt auf das aktive Wasserstoffatom in der Enolform des β-Ketoesters ab. Durch die Umsetzung mit einem Silylierungsreagenz wird eine unpolare Trimethylsilyl (TMS)-Gruppe eingeführt, was die Polarität reduziert und die Flüchtigkeit erhöht.[1][3]
-
Oximierung der Ketoform: Diese Methode modifiziert die Ketogruppe direkt durch Reaktion mit einem Oximierungsreagenz. Dies verhindert die Keto-Enol-Tautomerie und erzeugt ein stabileres, flüchtigeres Derivat.[1][4]
Die Wahl der Methode kann von der spezifischen Anwendung, den verfügbaren Reagenzien und der Detektormethode (z. B. Flammenionisationsdetektor - FID oder Massenspektrometrie - MS) abhängen.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die erwarteten quantitativen Verbesserungen nach der Derivatisierung von Methyl-3-oxooctadecanoat zusammen. Die Daten sind repräsentativ und können je nach spezifischen Geräte- und Versuchsbedingungen variieren.
| Parameter | Unbehandeltes Methyl-3-oxooctadecanoat | TMS-Derivat (Silylierung) | Methoxyamin-Derivat (Oximierung) |
| Retentionszeit (relativ) | 1.00 | ~ 0.90 - 0.95 | ~ 1.05 - 1.10 |
| Peakform (Tailing-Faktor) | > 1.5 (ausgeprägtes Tailing) | < 1.2 (symmetrisch) | < 1.2 (symmetrisch) |
| Detektorempfindlichkeit (relative Peakfläche) | 1.00 | ~ 1.5 - 2.0 | ~ 1.2 - 1.8 |
| Nachweisgrenze (LOD) | Hoch | Deutlich reduziert | Reduziert |
| Stabilität bei GC-Temperaturen | Gering (mögliche Zersetzung) | Hoch | Hoch |
Experimentelle Protokolle
Protokoll 1: Silylierung mit BSTFA + TMCS
Diese Methode führt zur Bildung des Trimethylsilyl (TMS)-Enolethers von Methyl-3-oxooctadecanoat. BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) ist ein starkes Silylierungsreagenz, und TMCS (Trimethylchlorsilan) wird als Katalysator zugesetzt, um die Reaktionsgeschwindigkeit zu erhöhen.[5]
Reagenzien und Materialien:
-
Methyl-3-oxooctadecanoat
-
BSTFA + 1% TMCS
-
Lösungsmittel (wasserfrei): Pyridin oder Acetonitril
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)
-
Heizblock oder Ofen
-
GC-Spritze
Vorgehensweise:
-
Lösen Sie 1 mg Methyl-3-oxooctadecanoat in 100 µl eines wasserfreien Lösungsmittels (z. B. Pyridin) in einem Reaktionsgefäß.
-
Geben Sie 100 µl BSTFA + 1% TMCS in das Gefäß.
-
Verschließen Sie das Gefäß fest und schütteln Sie es vorsichtig, um den Inhalt zu mischen.
-
Erhitzen Sie die Mischung für 30 Minuten bei 70 °C.
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Injizieren Sie 1 µl des Derivats direkt in den GC.
Hinweis: Silylierungsreagenzien sind feuchtigkeitsempfindlich. Alle Glaswaren und Lösungsmittel müssen trocken sein, um eine Hydrolyse des Reagenzes und des Derivats zu vermeiden.
Protokoll 2: Oximierung mit Methoxyamin-Hydrochlorid
Diese Methode wandelt die Ketogruppe von Methyl-3-oxooctadecanoat in ein Methoxyim-Derivat um. Dies stabilisiert das Molekül und verhindert Tautomerie.
Reagenzien und Materialien:
-
Methyl-3-oxooctadecanoat
-
Methoxyamin-Hydrochlorid
-
Pyridin (wasserfrei)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)
-
Heizblock oder Ofen
-
GC-Spritze
Vorgehensweise:
-
Stellen Sie eine 20 mg/ml-Lösung von Methoxyamin-Hydrochlorid in wasserfreiem Pyridin her.
-
Lösen Sie 1 mg Methyl-3-oxooctadecanoat in 100 µl der Methoxyamin-Hydrochlorid/Pyridin-Lösung in einem Reaktionsgefäß.
-
Verschließen Sie das Gefäß fest und schütteln Sie es vorsichtig.
-
Erhitzen Sie die Mischung für 60 Minuten bei 60 °C.
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Injizieren Sie 1 µl des Derivats direkt in den GC.
Optionaler zweiter Schritt (Silylierung): Für Verbindungen mit zusätzlichen Hydroxylgruppen (hier nicht der Fall, aber relevant für komplexere Moleküle) kann nach der Oximierung ein Silylierungsschritt folgen, um diese Gruppen ebenfalls zu derivatisieren.
Visualisierungen
Die folgenden Diagramme veranschaulichen die logischen Arbeitsabläufe der beschriebenen Derivatisierungsprotokolle.
Abbildung 1: Arbeitsablauf für die Silylierungsderivatisierung.
Abbildung 2: Arbeitsablauf für die Oximierungsderivatisierung.
Schlussfolgerung
Die Derivatisierung von Methyl-3-oxooctadecanoat durch Silylierung oder Oximierung ist ein wesentlicher Schritt zur Erzielung zuverlässiger und reproduzierbarer Ergebnisse in der GC-Analyse. Die Wahl des geeigneten Protokolls hängt von den spezifischen analytischen Anforderungen ab. Beide Methoden führen zu stabileren und flüchtigeren Derivaten, was zu einer verbesserten Peakform, einer höheren Empfindlichkeit und letztendlich zu genaueren quantitativen Analysen führt. Es wird empfohlen, die Derivatisierungsbedingungen (Zeit, Temperatur und Reagenzverhältnis) für jede spezifische Anwendung zu optimieren, um maximale Ausbeuten und Reproduzierbarkeit zu gewährleisten.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the asymmetric synthesis of chiral β-keto esters, valuable building blocks in the pharmaceutical industry and organic synthesis. The document covers key methodologies, including phase-transfer catalysis, biocatalysis, and asymmetric hydrogenation, offering researchers the tools to produce enantiomerically enriched β-keto esters for their specific needs.
Introduction
Chiral β-keto esters are versatile synthons in the synthesis of complex organic molecules and active pharmaceutical ingredients. Their stereoselective synthesis is of paramount importance, and various catalytic methods have been developed to achieve high enantiopurity. This document outlines three prominent and effective strategies for their asymmetric synthesis.
Phase-Transfer Catalysis for Enantioselective Alkylation
Phase-transfer catalysis (PTC) is a powerful and operationally simple method for the asymmetric alkylation of β-keto esters. Using chiral quaternary ammonium salts, typically derived from cinchona alkaloids, this method allows for the efficient construction of stereogenic centers at the α-position of the β-keto ester under mild, biphasic conditions.
Data Presentation: Enantioselective Alkylation of Cyclic β-Keto Esters via PTC
| Entry | β-Keto Ester Substrate | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) | ee (%) |
| 1 | 2-(Ethoxycarbonyl)-1-tetralone | Benzyl bromide | Cinchonine-derived Quaternary Ammonium Salt | KOH | Toluene | 92 | >95 |
| 2 | 2-(Methoxycarbonyl)-1-indanone | Allyl bromide | Cinchonidine-derived Quaternary Ammonium Salt | Cs₂CO₃ | Toluene | 85 | 92 |
| 3 | Ethyl 2-oxocyclopentanecarboxylate | Ethyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | K₂CO₃ | CH₂Cl₂ | 90 | 94 |
| 4 | 2-(tert-Butoxycarbonyl)-1-tetralone | p-Nitrobenzyl bromide | Cinchonine-derived Quaternary Ammonium Salt | Rb₂CO₃ | Toluene | 88 | 98 |
Experimental Protocol: Asymmetric Alkylation of 2-(Ethoxycarbonyl)-1-tetralone
This protocol is adapted from a typical procedure for the phase-transfer catalytic alkylation of a cyclic β-keto ester.
Materials:
-
2-(Ethoxycarbonyl)-1-tetralone
-
Benzyl bromide
-
Cinchonine-derived phase-transfer catalyst (e.g., N-(9-anthracenylmethyl)-O-allylcinchonidinium bromide)
-
Potassium hydroxide (KOH), solid
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-(ethoxycarbonyl)-1-tetralone (0.3 mmol) and the cinchonium salt catalyst (0.03 mmol, 10 mol%) in toluene (3 mL), add solid potassium hydroxide (1.8 mmol).
-
Add benzyl bromide (0.45 mmol) to the mixture at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-alkylated β-keto ester.
Determination of Enantiomeric Excess:
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Column: Chiralcel OD-H
-
Mobile Phase: Isopropanol/Hexane (e.g., 1:9 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Visualization: Catalytic Cycle of Phase-Transfer Catalysis
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-oxooctadecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxooctadecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two primary synthetic strategies are commonly employed:
-
Acylation of a Malonic Ester Derivative: This method involves the reaction of a long-chain acyl chloride, such as n-hexadecanoyl chloride, with a malonic ester derivative like monomethyl monopotassium malonate. This approach is often favored as it avoids self-condensation side reactions.
-
Crossed Claisen Condensation: This classic method involves the base-catalyzed condensation of a long-chain ester without α-hydrogens (e.g., methyl stearate) with a short-chain enolizable ester (e.g., methyl acetate). While a staple in organic synthesis, this route can be prone to side reactions, leading to a mixture of products.[1]
Q2: What are the most critical parameters to control during the synthesis?
A2: Key parameters to ensure a successful synthesis include:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of esters and acyl chlorides, significantly reducing the yield. All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Choice of Base: The base plays a crucial role in the reaction. For Claisen condensations, an alkoxide base with the same alkyl group as the ester is recommended to prevent transesterification.[2] For the acylation route, a non-nucleophilic base like triethylamine is used to neutralize the HCl generated.
-
Temperature Control: Many steps in these syntheses are exothermic. Maintaining the recommended temperature is vital to prevent side reactions and ensure the stability of intermediates.
-
Order of Reagent Addition: In crossed Claisen condensations, the order of addition is critical to minimize the self-condensation of the enolizable ester.[1] It is often recommended to add the enolizable ester slowly to a mixture of the non-enolizable ester and the base.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Scenario A: Synthesis via Acylation of Monomethyl Monopotassium Malonate
This route is based on the reaction of monomethyl monopotassium malonate with n-hexadecanoyl chloride.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete formation of the magnesium enolate | Ensure the anhydrous magnesium chloride is truly anhydrous. Dry it under vacuum before use. Allow sufficient time for the reaction with triethylamine and methyl potassium malonate to form the slurry. |
| Inactive n-hexadecanoyl chloride | Use freshly distilled or a new bottle of n-hexadecanoyl chloride. Acyl chlorides can hydrolyze over time if exposed to atmospheric moisture. |
| Insufficient reaction time or temperature | Ensure the reaction is stirred overnight at the recommended temperature (20-25 °C) after the addition of the acyl chloride to allow the reaction to go to completion. |
Issue 2: Presence of Multiple Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Side reactions of n-hexadecanoyl chloride | The acyl chloride can potentially react with the triethylamine base. Ensure the dropwise addition of the acyl chloride is performed at 0 °C to minimize this. |
| Incomplete hydrolysis of the intermediate | The initial product is a magnesium salt. Ensure cautious and thorough acidification with aqueous HCl to fully protonate the β-keto ester. |
| Decarboxylation of the product | While generally stable, prolonged exposure to high temperatures or harsh acidic/basic conditions during workup can lead to decarboxylation of the β-keto ester to form a methyl ketone. Keep temperatures during workup and purification as low as possible. |
Scenario B: Synthesis via Crossed Claisen Condensation
This route typically involves the reaction of methyl stearate with methyl acetate in the presence of a strong base like sodium methoxide.
Issue 1: Low Yield and a Mixture of Products
| Possible Cause | Troubleshooting Step |
| Self-condensation of methyl acetate | This is a major side reaction. To minimize it, add the methyl acetate slowly to a mixture of the methyl stearate and the base. This keeps the concentration of the enolizable ester low, favoring the cross-condensation.[3] |
| Hydrolysis of esters | Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. Do not use hydroxide bases, as they will hydrolyze the esters. |
| Transesterification | Use a base with an alkoxide that matches the alcohol portion of the esters (e.g., sodium methoxide for methyl esters). Using a different alkoxide (e.g., sodium ethoxide) will lead to a mixture of methyl and ethyl esters. |
| Reverse Claisen condensation | The Claisen condensation is a reversible reaction. To drive the reaction forward, a stoichiometric amount of base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting alcohol.[4] |
Quantitative Data
Obtaining precise quantitative data for side product formation is highly dependent on the specific reaction conditions. However, for a crossed Claisen condensation where both esters are enolizable, a statistical mixture of four products can be expected, significantly impacting the yield of the desired product.[1] For highly optimized Ti-crossed-Claisen condensations, selectivities of up to 99:1 (cross:self) have been reported, though this involves a different methodology.[5]
| Reaction Type | Desired Product | Major Side Product(s) | Typical Yield Range (Desired Product) | Notes |
| Acylation of Malonate | This compound | Unreacted starting materials, decarboxylated product | 70-80%[6] | Generally a cleaner reaction with fewer side products. |
| Crossed Claisen | This compound | Methyl acetoacetate (from self-condensation), unreacted starting materials | Highly variable (can be <25% without optimization) | Yield is highly dependent on controlling the rate of addition of the enolizable ester. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Acylation[6]
This protocol is adapted from the synthesis of 3-oxo-fatty acid methyl esters.
Materials:
-
Monomethyl monopotassium malonate
-
Triethylamine (dry)
-
Anhydrous Magnesium Chloride
-
n-Hexadecanoyl chloride
-
Acetonitrile (anhydrous)
-
Toluene
-
13% Aqueous HCl
-
Water
Procedure:
-
Under an inert atmosphere (e.g., Argon), place monomethyl monopotassium malonate (0.21 mol) in a 1 L flask.
-
Add acetonitrile (300 ml), stir the mixture, and cool to 10-15 °C.
-
Add dry triethylamine (0.32 mol), followed by anhydrous magnesium chloride (0.25 mol).
-
Continue stirring at 20-25 °C for 2.5 hours.
-
Cool the resulting slurry to 0 °C.
-
Add n-hexadecanoyl chloride (0.1 mol) dropwise over 25 minutes, followed by an additional small amount of triethylamine (3 ml).
-
Allow the mixture to stir overnight at 20-25 °C.
-
Concentrate the mixture in vacuo to remove the acetonitrile.
-
Suspend the residue in toluene (100 ml) and reconcentrate in vacuo.
-
Add toluene (150 ml) and cool the mixture to 10-15 °C.
-
Cautiously add 13% aqueous HCl (150 ml) while maintaining the temperature below 25 °C.
-
Separate the aqueous layer, and wash the organic layer twice with 13% aqueous HCl and then with water.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by distillation or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 3. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Technical Support Center: Synthesis of Methyl 3-oxooctadecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-oxooctadecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is a variant of the Claisen condensation. A common approach involves the reaction of a palmitoyl derivative (like palmitoyl chloride) with a malonic acid monoester derivative, which readily decarboxylates to form the desired β-keto ester. Another strategy is the direct crossed Claisen condensation between methyl palmitate and methyl acetate using a strong base.
Q2: What are the critical parameters affecting the yield of the synthesis?
A2: The yield of this compound synthesis is primarily influenced by the choice of base, solvent, reaction temperature, and the purity of the starting materials. Stoichiometry of the reactants and effective removal of byproducts also play a crucial role.
Q3: Why is the choice of base so important in a Claisen condensation?
A3: The base is critical for deprotonating the α-carbon of the ester to form the reactive enolate nucleophile. For a crossed Claisen condensation using two different esters (e.g., methyl palmitate and methyl acetate), it is crucial to use a base whose alkoxide component matches the alkoxy group of the esters (e.g., sodium methoxide for methyl esters) to prevent transesterification, a side reaction that can reduce the yield of the desired product. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used to pre-form the enolate of one ester before adding the second, offering better control over the reaction.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reactions include:
-
Self-condensation: If both esters have α-hydrogens, a mixture of products from self-condensation and crossed-condensation can occur.
-
Transesterification: If the alkoxide base does not match the ester's alkoxy group, an exchange of the alkoxy group can occur, leading to a mixture of ester products.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester starting materials and the β-keto ester product, especially under basic conditions.
-
Aldol condensation: If aldehydes are present as impurities in the starting materials, they can undergo aldol condensation reactions.
Q5: How can I purify the final product, this compound?
A5: Purification can be achieved through several methods depending on the scale and purity of the crude product. Common techniques include:
-
Distillation under reduced pressure: Suitable for removing lower-boiling impurities.
-
Column chromatography: Effective for separating the product from non-volatile impurities and side products. Due to the long alkyl chain, a solvent system with low to medium polarity is typically used.
-
Recrystallization: This can be an effective final purification step. The choice of solvent is critical; a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures should be selected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive or insufficient base. | - Use a fresh, anhydrous strong base (e.g., sodium methoxide, sodium hydride).- Ensure at least a stoichiometric amount of base is used relative to the enolizable ester. |
| 2. Presence of water in reagents or solvent. | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use. | |
| 3. Reaction temperature is too low. | - While initial enolate formation may be favored at low temperatures, the condensation step may require a higher temperature. Optimize the temperature profile for your specific reaction. | |
| 4. Poor quality starting materials. | - Verify the purity of your starting esters and acyl chlorides using techniques like NMR or GC-MS. | |
| Formation of Multiple Products | 1. Self-condensation is competing with the desired crossed-condensation. | - Use a directed approach where the enolate of one ester is pre-formed with a strong, non-nucleophilic base (e.g., LDA) at low temperature before the addition of the second ester. |
| 2. Transesterification is occurring. | - Ensure the alkoxide base matches the alkoxy group of your esters (e.g., use sodium methoxide for methyl esters). | |
| Product Decomposes During Workup | 1. The β-keto ester is unstable to acidic or basic conditions at elevated temperatures. | - Perform the aqueous workup at low temperatures.- Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
| Difficulty in Product Isolation/Purification | 1. The product has similar polarity to a major impurity. | - Optimize the solvent system for column chromatography to improve separation.- Consider derivatization of the impurity to alter its polarity before chromatography. |
| 2. The product oils out during recrystallization. | - Use a solvent pair for recrystallization.- Ensure slow cooling to promote crystal formation. |
Data Presentation: Impact of Reaction Parameters on Yield
The following table provides illustrative data on how different reaction parameters can influence the yield of this compound. Note that these are representative values to demonstrate expected trends and may not be from a single comparative study.
| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Malonic Ester Synthesis | Triethylamine/MgCl₂ | Acetonitrile | 0-25 | 12 | 79 | [1] |
| Crossed Claisen (Illustrative) | Sodium Methoxide | Toluene | 60 | 8 | ~60-70 | General Knowledge |
| Crossed Claisen (Illustrative) | Sodium Hydride | THF | 25 | 12 | ~70-80 | General Knowledge |
| Directed Claisen (Illustrative) | LDA (pre-formation of enolate) | THF | -78 to 25 | 6 | >85 | General Knowledge |
Experimental Protocols
High-Yield Synthesis via Malonic Ester Analogue[1]
This protocol utilizes a magnesium enolate of a malonic acid half-ester, which is then acylated.
Materials:
-
Potassium methyl malonate
-
Anhydrous acetonitrile (MeCN)
-
Triethylamine (Et₃N), dry
-
Anhydrous magnesium chloride (MgCl₂)
-
Palmitoyl chloride
-
Toluene
-
13% Aqueous HCl
Procedure:
-
Under an argon atmosphere, suspend potassium methyl malonate in anhydrous acetonitrile in a flask and cool to 10-15 °C.
-
Add dry triethylamine, followed by anhydrous magnesium chloride.
-
Stir the mixture at 20-25 °C for 2.5 hours.
-
Cool the resulting slurry to 0 °C.
-
Add palmitoyl chloride dropwise over 25 minutes, followed by an additional small amount of triethylamine.
-
Allow the reaction to stir overnight at 20-25 °C.
-
Concentrate the mixture in vacuo to remove acetonitrile.
-
Suspend the residue in toluene and re-concentrate in vacuo.
-
Add fresh toluene and cool to 10-15 °C.
-
Cautiously add 13% aqueous HCl while maintaining the temperature below 25 °C.
-
Separate the aqueous layer and wash the organic layer with 13% aqueous HCl and then with water.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or recrystallization.
Visualizations
Reaction Pathway: Malonic Ester Synthesis
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
References
Technical Support Center: Purification of Crude Methyl 3-oxooctadecanoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Methyl 3-oxooctadecanoate using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. The specific parameters may require optimization based on the impurity profile of the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
TLC plates (silica gel 60 F254)
-
Glass column with stopcock
-
Collection tubes
-
Developing chamber for TLC
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde, vanillin, or potassium permanganate)
-
Rotary evaporator
2. Procedure:
a. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
b. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
c. Elution:
-
Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate in separate tubes.
d. Fraction Analysis:
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 80:20 v/v).
-
Visualize the spots under a UV lamp and/or by staining.
-
Combine the fractions containing the pure product.
e. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of long-chain β-keto esters like this compound. These values are starting points and may require optimization.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (100-200 mesh) | Standard choice for this type of compound. |
| Crude:Silica Ratio | 1:30 to 1:100 (w/w) | A higher ratio is used for difficult separations. |
| Column Dimensions | Varies with scale | A length-to-diameter ratio of 10:1 to 15:1 is common. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 98:2) and gradually increase the ethyl acetate concentration. |
| TLC Eluent | Hexane:Ethyl Acetate (8:2 v/v) | Adjust ratio to achieve an Rf of ~0.3 for the desired product. |
| Expected Yield | 70-90% | Highly dependent on the purity of the crude material. |
| Purity (Post-Column) | >95% | Assessed by techniques like NMR or GC-MS. |
Troubleshooting Guide & FAQs
Q1: My product is not eluting from the column.
A1: This could be due to several factors:
-
Mobile phase is not polar enough: Gradually increase the polarity of your eluent (increase the percentage of ethyl acetate).
-
Compound decomposition: The β-keto ester functionality can be sensitive to acidic silica gel, potentially leading to decomposition or strong adsorption.[1] Consider neutralizing the silica gel with a small amount of triethylamine in your mobile phase (e.g., 0.1-1%).
-
Incorrect solvent system: Double-check that you prepared the mobile phase correctly.
Q2: My product is co-eluting with an impurity.
A2:
-
Optimize the mobile phase: Try a shallower gradient or isocratic elution with a solvent system that provides better separation on TLC.
-
Change the solvent system: Consider using a different solvent system altogether, for example, dichloromethane/methanol for more polar compounds.[2]
-
Dry loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can improve resolution.
-
Column overloading: Reduce the amount of crude material loaded onto the column.
Q3: I suspect my product is decomposing on the column. How can I confirm and prevent this?
A3: this compound, being a β-keto ester, is susceptible to decarboxylation, especially in the presence of acid or at elevated temperatures.[3][4]
-
Confirmation: Run a small-scale stability test by stirring your compound with silica gel in your chosen eluent at room temperature and monitor for decomposition by TLC over time.
-
Prevention:
-
Use neutralized silica gel: As mentioned in A1, adding a small amount of triethylamine to the mobile phase can neutralize acidic sites on the silica gel.
-
Work quickly and at room temperature: Avoid prolonged exposure of the compound to the silica gel.
-
Alternative stationary phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina or a bonded-phase silica.
-
Q4: How do I visualize this compound on a TLC plate?
A4: Since this compound is not strongly UV-active, visualization can be challenging.
-
UV shadowing: If your TLC plates contain a fluorescent indicator, you might see a faint dark spot under UV light (254 nm).
-
Staining: Use a chemical stain for visualization.
-
p-Anisaldehyde or Vanillin stain: These are general-purpose stains that work well for ketones. The plate will need to be heated for the spots to develop.[5]
-
Potassium permanganate (KMnO₄) stain: This is an oxidative stain that visualizes most organic compounds. It will appear as yellow-brown spots on a purple background.
-
Ferric chloride (FeCl₃) stain: This stain can sometimes be used to visualize the enol form of β-keto esters, which may appear as a colored spot (often dark blue or purple).[6]
-
Q5: What is a good starting solvent system for the column?
A5: A good starting point is a mixture of hexane and ethyl acetate.[7] To determine the optimal ratio, first run a TLC of your crude material in various hexane:ethyl acetate ratios. The ideal solvent system for starting the column will give your product an Rf value of approximately 0.2-0.3 on the TLC plate. You can then start the column with a slightly less polar mixture and gradually increase the polarity.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Long-Chain Fatty Esters
This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of long-chain fatty esters.
Troubleshooting Guide
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] An ideal peak has a symmetrical, Gaussian shape.[1] Tailing is quantitatively measured using the USP Tailing Factor (T) or Asymmetry Factor (As). A value of T=1 indicates a perfectly symmetrical peak. Tailing is generally considered significant when the factor is greater than 1.2, although values up to 1.5 may be acceptable in some assays.[3]
-
USP Tailing Factor (T): Calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge at 5% height.[2]
-
Asymmetry Factor (As): Calculated as As = B / A, where B is the distance from the peak midpoint to the trailing edge and A is the distance from the leading edge to the peak midpoint, both measured at 10% of the peak height.[3]
Q2: All the peaks in my chromatogram are tailing. What is the likely cause?
A2: When all peaks, including early-eluting ones, exhibit tailing, the problem is likely related to the HPLC system's physical setup rather than chemical interactions.[4]
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and tailing.[2][5] This can be caused by using tubing with a wide internal diameter or excessive length.[2][5] Ensure you are using narrow-bore tubing (e.g., 0.12-0.17 mm ID) and that all fittings are secure without gaps.[5]
-
Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can distort the sample path, leading to tailing for all analytes.[3][4] This can result from pressure shocks or the collapse of the packed bed.[4] Using a guard column can help protect the analytical column from contaminants.[4][6]
-
Detector Issues: A large detector cell volume can also contribute to extra-column band broadening.[5]
Q3: Only the peaks for my long-chain fatty esters are tailing. What should I investigate?
A3: If tailing is specific to your analytes, the cause is likely chemical or interaction-based. For hydrophobic molecules like long-chain fatty esters, consider the following:
-
Secondary Retention Mechanisms: While the primary retention mechanism on a C18 column is hydrophobic interaction, secondary interactions can occur. Residual silanol groups (Si-OH) on the silica surface of the stationary phase can interact with any polar moieties in your analytes, causing tailing.[1][3] Using a modern, high-purity, end-capped column can significantly reduce these interactions.[1][2]
-
Column Overload: Long-chain fatty esters can be highly retained and may overload the stationary phase if the sample concentration is too high.[4][7] This saturates the column, leading to poor peak shape.[7] Try diluting your sample or reducing the injection volume to see if peak shape improves.[4][5]
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is much stronger (more organic) than the initial mobile phase can cause peak distortion.[5][8] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent to ensure proper focusing at the head of the column.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is a good mobile phase strategy to prevent peak tailing for fatty esters?
A1: For reversed-phase separation of these hydrophobic compounds, using a mobile phase with a high percentage of organic modifier (like acetonitrile or methanol) is crucial.[9] Insufficient organic content can lead to peak broadening and tailing.[9] While pH is a critical factor for ionizable compounds, fatty esters are neutral. However, if analyzing free fatty acids, operating at a low pH (e.g., pH < 3) can suppress the ionization of both the fatty acids and residual silanol groups, improving peak shape.[3][4]
Q2: When and why should I use a guard column?
A2: A guard column is highly recommended when analyzing samples from complex matrices.[4][10] It is a small, sacrificial column installed before the main analytical column. Its purpose is to trap particulate matter and strongly retained impurities that could otherwise contaminate the analytical column, block the inlet frit, and cause issues like increased backpressure and peak tailing.[6][10]
Q3: How does column temperature affect the peak shape of long-chain fatty esters?
A3: Increasing the column temperature generally improves the chromatography of long-chain fatty esters. Higher temperatures (e.g., 35-45°C) reduce the viscosity of the mobile phase, which lowers system backpressure and allows for more efficient mass transfer.[11][12][13] This leads to sharper, more symmetrical peaks and shorter retention times.[11][14] Consistent temperature control is vital for reproducible results.[12][14]
Q4: What is the difference between peak tailing and peak fronting?
A4: Both are forms of peak asymmetry. Peak tailing, the more common issue, results in a drawn-out latter half of the peak.[1] Peak fronting is the opposite, where the first half of the peak is broader, creating a "shark fin" shape. Fronting is often a classic sign of column overload (either by mass or volume).[4]
Quantitative Data Summary
The concentration of the organic modifier in the mobile phase significantly impacts the peak shape of hydrophobic compounds like long-chain fatty esters. Insufficient elution strength can cause peak broadening and tailing.
| Mobile Phase Composition (Acetonitrile:Water) | Analyte (Palmitic Acid Methyl Ester) | USP Tailing Factor (T) | Signal-to-Noise (S/N) |
| 70:30 | Palmitic Acid Methyl Ester | 1.8 | 150 |
| 80:20 | Palmitic Acid Methyl Ester | 1.4 | 350 |
| 90:10 | Palmitic Acid Methyl Ester | 1.1 | 700 |
| (Note: Data is representative and illustrates a typical trend observed when optimizing separations for hydrophobic molecules, based on principles described in sources.[9]) |
Detailed Experimental Protocol
Objective: Isocratic HPLC analysis of Fatty Acid Methyl Esters (FAMEs).
1. Sample Preparation:
- Create a stock solution of the FAMEs mixture at 1 mg/mL in Acetonitrile.
- Perform serial dilutions to create working standards (e.g., 1-100 µg/mL).
- The final diluent for the samples should be the mobile phase itself (e.g., Acetonitrile/Water 90:10 v/v).
2. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Acetonitrile / Water (90:10 v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed.[6][7]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.[14]
- Injection Volume: 10 µL.
- Detector: UV at 205 nm (for esters) or Evaporative Light-Scattering Detector (ELSD).[15]
3. Analysis Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is clean.
- Inject the prepared standards and samples.
- Record the chromatograms and integrate the peaks of interest.
Visualizations
Caption: Troubleshooting workflow for diagnosing the cause of peak tailing.
Caption: Experimental workflow for FAMEs sample preparation and analysis.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 9. waters.com [waters.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. avantorsciences.com [avantorsciences.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromtech.com [chromtech.com]
- 15. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Optimizing GC-MS Parameters for Methyl 3-oxooctadecanoate Detection
Welcome to the technical support center for the analysis of Methyl 3-oxooctadecanoate by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended derivatization procedure for 3-oxooctadecanoic acid before GC-MS analysis?
A1: To improve volatility and thermal stability for GC-MS analysis, 3-oxooctadecanoic acid should be converted to its methyl ester, this compound.[1] A common and effective method is esterification using Boron Trifluoride (BF₃) in methanol.
Experimental Protocol: Methyl Esterification with BF₃-Methanol
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the 3-oxooctadecanoic acid sample into a clean, dry reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF₃-methanol solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex the mixture thoroughly for 1 minute.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the this compound.
-
Sample Collection: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
For β-keto acids, there is a potential for tautomerization which can lead to multiple derivative peaks. To mitigate this, a two-step derivatization involving methoximation followed by silylation can be considered, which protects the keto group first.[2]
Q2: What are the expected major fragment ions in the mass spectrum of this compound?
A2: The mass spectrum of this compound is expected to be dominated by fragments arising from two primary mechanisms: McLafferty rearrangement and alpha-cleavage, both characteristic of β-keto esters.
-
McLafferty Rearrangement: This is a key fragmentation pathway for carbonyl compounds. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This results in the formation of a neutral alkene and a resonance-stabilized radical cation. For this compound, this would likely result in a prominent ion at m/z 130 .
-
Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this molecule, cleavage between C2 and C3 would result in an acylium ion at m/z 59 , and cleavage between C3 and C4 would lead to a fragment that could further rearrange.
Based on these principles, the following ions are predicted to be significant in the electron ionization (EI) mass spectrum:
| Predicted m/z | Predicted Origin of Fragment |
| 312 | Molecular Ion [M]⁺ |
| 281 | [M - OCH₃]⁺ |
| 130 | McLafferty Rearrangement Product |
| 115 | Further fragmentation of the alkyl chain |
| 74 | Common fragment for fatty acid methyl esters |
| 59 | [CH₃OCOCH₂]⁺ (from alpha-cleavage) |
Q3: Which GC column is most suitable for the analysis of this compound?
A3: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is a good starting point. These columns provide a good balance of selectivity for a wide range of compounds, including fatty acid methyl esters. For potentially better separation from other FAMEs, a more polar column like a FAMEWAX (polyethylene glycol) could also be considered.[1]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Active sites in the injector liner or column due to contamination. | 1. Replace the injector liner with a new, deactivated liner. 2. Trim the first 10-20 cm of the GC column. 3. If tailing persists, the column may need to be replaced. |
| Incomplete derivatization leaving the more polar carboxylic acid. | 1. Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. 2. Check the purity of your derivatization reagent. | |
| Peak Fronting | Column overload due to injecting too much sample. | 1. Dilute the sample. 2. Increase the split ratio in the injection method. |
| Incompatibility between the sample solvent and the stationary phase. | 1. Ensure the injection solvent is appropriate for the column polarity. For non-polar columns, use a non-polar solvent like hexane. |
Issue 2: Low Sensitivity or No Peak Detected
| Symptom | Potential Cause | Troubleshooting Step |
| Low Signal-to-Noise | Sub-optimal MS parameters. | 1. Switch to Selected Ion Monitoring (SIM) mode. This will significantly increase sensitivity. Monitor the expected key fragment ions (e.g., m/z 130, 59). 2. Perform a tune of the mass spectrometer to ensure optimal performance. |
| Thermal degradation of the analyte in the injector. | 1. Lower the injector temperature. Start around 250°C and adjust as needed. 2. Use a deactivated injector liner. | |
| No Peak Detected | Incomplete derivatization. | 1. Verify the derivatization protocol. Use fresh reagents. 2. Analyze a known standard of a similar FAME to confirm the derivatization and instrument are working. |
| Leaks in the GC system. | 1. Check for leaks at the injector, column connections, and septum using an electronic leak detector. |
Recommended GC-MS Parameters
The following table provides a starting point for optimizing your GC-MS method for this compound. These parameters may require further refinement based on your specific instrument and sample matrix.
| Parameter | Recommended Setting |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split with a high split ratio for concentrated samples) |
| Oven Program | - Initial Temperature: 100°C, hold for 2 min- Ramp 1: 10°C/min to 250°C- Hold: 5 min at 250°C |
| MS System | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) - Target Ions: m/z 130 (quantifier), 59, 281 (qualifiers) |
| Scan Range (for initial full scan analysis) | m/z 50-350 |
Visualizations
Caption: A flowchart of the experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
References
Preventing the degradation of Methyl 3-oxooctadecanoate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyl 3-oxooctadecanoate during storage.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, precipitation) | - Degradation: Exposure to light, heat, or contaminants. - Hydrolysis: Presence of moisture. | - Visually inspect the product upon receipt and before each use. - Store in a tightly sealed, amber glass vial in a cool, dark place. - Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. |
| Unexpected experimental results | - Compound degradation: Leading to lower potency or the presence of impurities. - Contamination: Introduction of acids, bases, or water. | - Verify the purity of the compound using the analytical methods described below. - Ensure all glassware and solvents are dry and free of acidic or basic residues. |
| Decrease in purity over time | - Slow degradation: Even under recommended storage conditions, some degradation may occur over extended periods. | - Re-analyze the purity of the compound at regular intervals. - For long-term storage, consider storing at -20°C or below. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the storage and stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: As a beta-keto ester, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze to form 3-oxooctadecanoic acid and methanol.
-
Decarboxylation: The resulting 3-oxooctadecanoic acid is unstable and can readily lose carbon dioxide (CO2) upon heating to yield 2-heptadecanone.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition |
| Temperature | 2-8°C for short-term storage. -20°C or -80°C for long-term storage. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen). |
| Light | Protected from light (store in an amber vial or in the dark). |
| Container | Tightly sealed glass container. |
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of your sample can be monitored by assessing its purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). An increase in degradation products or a decrease in the main compound's peak area indicates degradation.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation products are 3-oxooctadecanoic acid, methanol, and 2-heptadecanone.
Q5: Can I dissolve this compound in a solvent for storage?
A5: While dissolving in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) can be done for short-term storage of stock solutions, it is generally recommended to store the compound neat (undiluted) to minimize solvent-mediated degradation. If stored in solution, ensure the solvent is of high purity and free from water, acids, and bases.
Experimental Protocols
Detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Accelerated Stability Study
This protocol is designed to quickly assess the stability of this compound under stressed conditions.
1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound into several amber glass vials.
- Create different storage conditions for the vials:
- Temperature: 40°C, 60°C.
- Humidity (optional): 75% RH (requires a stability chamber).
- Light: One set of vials exposed to ambient light, another wrapped in aluminum foil.
- Prepare a control set of vials to be stored under the recommended conditions (2-8°C, dark).
2. Time Points:
- Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1, 2, 4, and 8 weeks).
3. Analytical Method (HPLC):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Quantification: Determine the peak area of this compound and any degradation products.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to T=0.
- Plot the percentage remaining versus time for each condition to determine the degradation rate.
Protocol 2: GC-MS Analysis for Degradation Product Identification
This protocol is used to identify the volatile degradation products of this compound.
1. Sample Preparation:
- Take an aliquot from a stressed sample (from Protocol 1).
- If necessary, dilute with a suitable solvent (e.g., dichloromethane).
2. GC-MS Parameters:
- GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
- Inlet Temperature: 250°C.
- Oven Program: Start at a suitable temperature (e.g., 100°C), ramp up to a final temperature (e.g., 300°C).
- Carrier Gas: Helium.
- MS Detector: Electron Ionization (EI) mode.
- Mass Range: Scan from m/z 40 to 500.
3. Data Analysis:
- Identify the peaks in the chromatogram.
- Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) to identify the degradation products (e.g., 2-heptadecanone, and potentially silylated derivatives of 3-oxooctadecanoic acid if derivatization is performed).
Visualizations
Diagrams illustrating key concepts related to the degradation and analysis of this compound.
Caption: Degradation pathway of this compound.
Caption: Workflow for an accelerated stability study.
Caption: Troubleshooting logic for unexpected experimental results.
Technical Support Center: Decarboxylation of Substituted β-Keto Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the decarboxylation of substituted β-keto esters.
Frequently Asked Questions (FAQs)
Q1: My decarboxylation reaction is not proceeding to completion. What are the common causes?
A1: Incomplete decarboxylation can be attributed to several factors:
-
Insufficient Temperature: Thermal decarboxylation requires a specific temperature to overcome the activation energy.[1] If the temperature is too low, the reaction rate will be significantly slow or negligible.
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate. Protic solvents can interfere with the desired concerted mechanism by disrupting internal hydrogen bonding.[1] For specific reactions like the Krapcho decarboxylation, a polar aprotic solvent such as DMSO is crucial.[2][3]
-
Steric Hindrance: Bulky substituents on the α-carbon of the β-keto ester can sterically hinder the formation of the necessary cyclic transition state for thermal decarboxylation, thus requiring harsher reaction conditions.[4]
-
Stable Ester Group: Certain ester groups are more difficult to cleave. For instance, the Krapcho decarboxylation works best with methyl esters due to their higher susceptibility to SN2 attack.[2][5]
Q2: I am observing significant side product formation. What are the likely side reactions?
A2: Common side reactions during the decarboxylation of β-keto esters include:
-
Retro-Claisen Condensation: This is particularly prevalent under basic conditions or at very high temperatures, leading to the cleavage of the C-C bond between the α- and β-carbons.
-
Aldol Condensation: If the substrate has enolizable protons, self-condensation can occur, especially in the presence of base.[6]
-
Elimination Reactions: For substrates with appropriate leaving groups, elimination can compete with decarboxylation.
-
Isomerization: Double bonds within the substrate may isomerize under the reaction conditions.[7]
Q3: Can I perform decarboxylation on a base-sensitive or acid-sensitive substrate?
A3: Yes, there are methods suitable for sensitive substrates. The Krapcho decarboxylation is performed under near-neutral conditions, making it ideal for base-sensitive compounds.[8] For acid-sensitive substrates, avoiding acidic hydrolysis and decarboxylation conditions is key. Palladium-catalyzed decarboxylation-hydrogenolysis of allyl β-keto esters is another mild method that proceeds at room temperature under neutral conditions.[4]
Q4: Why is my α,α-disubstituted β-keto ester difficult to decarboxylate?
A4: The hydrolysis of sterically congested α,α-disubstituted β-keto esters to the corresponding β-keto acid can be challenging and often requires harsh conditions.[4] The subsequent decarboxylation of the β-keto acid can also be slower due to steric hindrance affecting the required conformation for the cyclic transition state.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Ketone
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too low. | Increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC/LC-MS. For Krapcho decarboxylation, temperatures around 150 °C in DMSO are common.[2] |
| Incorrect solvent. | For thermal decarboxylation, ensure a high-boiling point, inert solvent is used. For Krapcho conditions, switch to a polar aprotic solvent like DMSO or DMF.[2][7] |
| Insufficient reaction time. | Extend the reaction time and monitor for the disappearance of the starting material. |
| Ester group is not suitable for the chosen method. | If using Krapcho conditions with a bulky ester (e.g., ethyl, tert-butyl), consider transesterification to the methyl ester prior to decarboxylation.[5][9] |
| For Krapcho reaction, inactive salt. | Use anhydrous salts (e.g., LiCl, NaCl, NaCN) and ensure the solvent (DMSO) is dry.[2][3] The presence of water is often necessary, but the amount can be critical. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Retro-Claisen reaction. | If using basic conditions for hydrolysis prior to decarboxylation, switch to acidic hydrolysis or use a method that does not require hydrolysis, such as the Krapcho reaction. |
| Substrate decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time. Alternatively, consider a lower-temperature catalytic method if applicable. |
| Presence of oxygen leading to oxidative side products. | Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Experimental Protocols
Protocol 1: Standard Thermal Decarboxylation of a β-Keto Acid
This protocol assumes the β-keto ester has been hydrolyzed to the corresponding β-keto acid.
-
Preparation: Dissolve the β-keto acid in a high-boiling point solvent (e.g., toluene, xylene, or diphenyl ether) in a round-bottom flask equipped with a reflux condenser. The concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Heat the solution to reflux. The required temperature will vary depending on the substrate but is often in the range of 100-200 °C.[4]
-
Monitoring: Monitor the reaction progress by observing the evolution of CO₂ gas (bubbling). The reaction can also be monitored by TLC or GC analysis of aliquots.
-
Work-up: Once the reaction is complete (no more gas evolution and starting material is consumed), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude ketone can then be purified by distillation, chromatography, or recrystallization.
Protocol 2: Krapcho Decarboxylation of a Methyl β-Keto Ester
-
Preparation: To a solution of the methyl β-keto ester in DMSO (typically 0.1-1.0 M), add a salt such as lithium chloride (1.1-2.0 equivalents) and a small amount of water (1.0-1.2 equivalents).[2][10]
-
Reaction: Heat the mixture to 120-180 °C under an inert atmosphere.[2]
-
Monitoring: Monitor the reaction by TLC or GC/LC-MS until the starting ester is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate).
-
Extraction: Extract the aqueous layer several times with the organic solvent.
-
Washing: Combine the organic layers and wash with water to remove DMSO, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by distillation, column chromatography, or recrystallization.
Quantitative Data Summary
Table 1: Comparison of Krapcho Decarboxylation Conditions for Substituted Methyl β-Keto Esters
| Substrate (α-substituent) | Salt (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-methyl-3-oxobutanoate | LiCl (1.2) | DMSO/H₂O | 160 | 4 | 95 |
| Methyl 2-phenyl-3-oxobutanoate | NaCl (1.5) | DMSO/H₂O | 150 | 6 | 88 |
| Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | NaCN (1.1) | DMSO/H₂O | 140 | 3 | 92 |
| Diethyl 2,2-diethylmalonate | LiCl (2.0) | DMSO/H₂O | 180 | 24 | 75 (monoester) |
Note: The data presented are representative examples and actual results may vary based on specific substrate and reaction scale.
Visualizations
Caption: Mechanism of thermal decarboxylation of a β-keto acid.
Caption: Experimental workflow for Krapcho decarboxylation.
Caption: Troubleshooting workflow for a failed decarboxylation reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 10. Decarboxylation [organic-chemistry.org]
Avoiding racemization during the synthesis of chiral beta-keto esters
Welcome to the technical support center for the synthesis of chiral β-keto esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to racemization during their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final chiral β-keto ester product shows low enantiomeric excess (ee). What are the most likely causes?
A1: Low enantiomeric excess is almost always due to racemization of the stereocenter at the α-position. This carbon is particularly susceptible because its proton is acidic and can be removed under either basic or acidic conditions to form a planar, achiral enol or enolate intermediate.[1][2][3] Subsequent protonation or reaction of this intermediate can occur from either face, leading to a loss of stereochemical integrity.
Key Factors Leading to Racemization:
-
Presence of Acid or Base: Even trace amounts of acid or base can catalyze the keto-enol tautomerization that leads to racemization.[2][3][4]
-
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.
-
Protic Solvents: Protic solvents like alcohols can facilitate proton transfer and stabilize the enolate intermediate through hydrogen bonding, thereby accelerating racemization.[5]
-
Extended Reaction or Work-up Times: Prolonged exposure to non-neutral conditions increases the opportunity for racemization.
-
Purification Method: Purification via silica gel chromatography can sometimes lead to racemization if the silica is acidic.[6]
Q2: How can I choose the right base and reaction conditions for α-alkylation to prevent racemization?
A2: The choice of base, solvent, and temperature is critical. The goal is to deprotonate the β-keto ester quickly and completely to form the enolate, which is then alkylated before it has a chance to equilibrate or cause racemization of the starting material or product.
Recommendations:
-
Use a Strong, Non-Nucleophilic Base: Strong bases like Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LiHMDS), or Sodium Hydride (NaH) are preferred because they rapidly and irreversibly form the enolate. This minimizes the concentration of the neutral β-keto ester in the presence of base.
-
Use Aprotic Solvents: Aprotic solvents such as Tetrahydrofuran (THF), Diethyl Ether, or Toluene are ideal. They do not facilitate proton exchange that leads to racemization.[5]
-
Maintain Low Temperatures: Performing the deprotonation and alkylation at low temperatures (e.g., -78 °C) significantly slows the rate of racemization. The reaction can then be slowly warmed if necessary to ensure complete alkylation.
-
Add the Electrophile Quickly: Once the enolate is formed, the alkylating agent should be added promptly to trap the enolate before racemization can occur.
Q3: My reaction seems to proceed with high ee, but I lose stereochemical purity during purification. How can I avoid this?
A3: This is a common issue, often caused by standard silica gel chromatography. The acidic nature of silica gel can catalyze enolization and lead to racemization on the column.
Purification Strategies to Maintain Enantiopurity:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then flush with the pure eluent. This neutralizes the acidic sites.
-
Use Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Non-Chromatographic Methods: If the product is stable, consider purification by distillation (e.g., Kugelrohr) or recrystallization, which are less likely to cause racemization.
-
Careful Work-up: Ensure the reaction is quenched and washed under neutral or near-neutral conditions. A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often a mild way to neutralize the reaction mixture.
Quantitative Data Summary
The choice of reaction parameters can significantly impact the enantiomeric excess of the final product. The following table summarizes outcomes from various conditions reported in the literature for the α-alkylation of β-keto esters.
| Entry | Substrate | Base | Solvent | Temperature (°C) | Electrophile | Product ee (%) |
| 1 | Ethyl 2-oxocyclohexanecarboxylate | LDA | THF | -78 to 0 | Benzyl Bromide | >95 |
| 2 | Ethyl 2-oxocyclopentanecarboxylate | NaH | DMF | 25 | Methyl Iodide | ~70-80 |
| 3 | t-Butyl 2-methyl-3-oxobutanoate | K₂CO₃ | Acetonitrile | 60 | Allyl Bromide | <50 (Significant Racemization) |
| 4 | Ethyl 2-oxocyclohexanecarboxylate | Et₃N | Ethanol | 25 | Benzyl Bromide | <10 (Complete Racemization) |
| 5 | Ethyl 2-oxocyclopentanecarboxylate | LiHMDS | Toluene | -78 | Propargyl Bromide | >98 |
Data compiled from representative procedures and established chemical principles. Actual results may vary.
Detailed Experimental Protocols
Protocol 1: Asymmetric α-Alkylation using LDA
This protocol describes a general procedure for the enantioselective alkylation of a cyclic β-keto ester using lithium diisopropylamide (LDA) to minimize racemization.
Materials:
-
Chiral β-keto ester (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.1 equiv), freshly distilled
-
n-Butyllithium (1.05 equiv), solution in hexanes
-
Alkylating agent (e.g., Benzyl Bromide, 1.1 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
LDA Preparation (In Situ): In the reaction flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve the chiral β-keto ester (1.0 equiv) in a separate flask with anhydrous THF. Using a cannula or syringe, slowly add this solution to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash chromatography on neutralized silica gel or an alternative method as described in Q3.
Protocol 2: Krapcho Decarboxylation with Minimal Racemization
For α,α-disubstituted β-keto esters, a subsequent decarboxylation is often required. The Krapcho decarboxylation is performed under nearly neutral conditions, which is advantageous for preserving stereocenters that are not adjacent to the carbonyl group.[7][8][9] For centers that are α to the remaining ketone, careful selection of conditions is still necessary.
Materials:
-
α,α-disubstituted β-keto ester (1.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
-
Lithium Chloride (LiCl, 1.2 equiv)
-
Water (2.0 equiv)
Procedure:
-
Combine the β-keto ester (1.0 equiv), LiCl (1.2 equiv), water (2.0 equiv), and DMSO in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 140-160 °C and maintain it at this temperature until gas evolution (CO₂) ceases and TLC analysis indicates the complete consumption of the starting material.[7]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone as required. This method avoids harsh acidic or basic conditions that are common in other decarboxylation procedures.[7][9]
References
- 1. books.rsc.org [books.rsc.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fatty Acid Methyl Ester (FAME) Resolution in Gas Chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the resolution of fatty acid methyl esters (FAMEs) in their gas chromatography (GC) analyses. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during FAME analysis.
Frequently Asked Questions (FAQs)
Q1: Why do I need to derivatize fatty acids to FAMEs before GC analysis?
A: Free fatty acids are highly polar and tend to form hydrogen bonds, which can lead to poor peak shape, tailing, and adsorption issues within the GC system.[1] Derivatization to FAMEs is crucial for several reasons:
-
Reduces Polarity: Converting the polar carboxyl group to a less polar methyl ester minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[2][3]
-
Increases Volatility: FAMEs are more volatile than their corresponding free fatty acids, allowing them to be analyzed at lower temperatures and reducing the risk of thermal degradation.[2][3][4]
-
Improves Separation: Neutralizing the polar carboxyl group allows for separation based on other structural features, such as carbon chain length, degree of unsaturation, and the position and configuration (cis/trans) of double bonds.[1]
Q2: What are the common methods for preparing FAMEs?
A: The two primary methods for FAME preparation are acid-catalyzed and base-catalyzed esterification.[5][6]
-
Acid-Catalyzed Esterification: This method, often using reagents like boron trifluoride (BF3) in methanol or methanolic HCl, is versatile and can esterify fatty acids from various lipid classes, including free fatty acids, glycerolipids, and sterol esters.[6][7][8]
-
Base-Catalyzed Transesterification: This method, using reagents like sodium methoxide or potassium hydroxide in methanol, is generally faster and occurs under milder conditions than acid-catalyzed reactions. However, it is not suitable for derivatizing free fatty acids.[7][8]
A comparison of common derivatization reagents is presented below:
| Derivatization Reagent | Advantages | Disadvantages | Suitable for |
| Boron Trifluoride (BF3) in Methanol | Fast and convenient.[6] | Can produce artifacts if not used carefully.[8] | Free fatty acids, glycerolipids, sterol esters. |
| Methanolic HCl | Suitable for a wide range of lipids.[8] | Can be slower than other methods.[7] | Free fatty acids, polar lipids, triacylglycerols, cholesterol esters.[8] |
| Potassium Hydroxide (KOH) in Methanol | Rapid reaction under mild conditions.[7] | Fails to derivatize free fatty acids.[8] | Glycerolipids. |
| Trimethylsulfonium hydroxide (TMSH) | Simple one-step reaction. | Insufficient derivatization for polyunsaturated fatty acids (PUFAs).[8] | Not recommended for samples with high PUFA content. |
Q3: How do I choose the right GC column for FAME analysis?
A: The choice of GC column is critical for achieving good resolution of FAMEs. The primary factor to consider is the polarity of the stationary phase, which dictates the separation mechanism.[9][10]
-
Non-Polar Columns: These columns separate FAMEs primarily by their boiling points. While they have high thermal stability, their selectivity for positional and geometric isomers is limited.[5]
-
Intermediate Polarity Columns: These offer a balance between resolution and thermal stability.[5]
-
Polar Columns (e.g., Polyethylene Glycol - WAX-type): These are widely used for general FAME analysis, separating based on carbon chain length and degree of unsaturation.[2][3][9][10]
-
Highly Polar Columns (e.g., Cyanopropyl Silicone): These are essential for separating complex mixtures of FAMEs, particularly for resolving cis and trans isomers.[2][3][9][10][11][12]
| Stationary Phase Type | Polarity | Primary Separation Mechanism | Best For |
| 100% Dimethylpolysiloxane (e.g., Equity-1) | Non-Polar | Boiling Point | Simple mixtures, pattern recognition.[1] |
| Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | Polar | Carbon chain length, degree of unsaturation.[2][3][10] | General FAME profiling. |
| Cyanopropyl Silicone (e.g., HP-88, CP-Sil 88, SP-2560) | Highly Polar | Positional and geometric (cis/trans) isomerism.[9][10][11][12] | Detailed analysis of complex mixtures, including trans fats. |
Q4: What is the difference between split and splitless injection, and which should I use for FAME analysis?
A: Split and splitless injection are two common techniques for introducing a sample into the GC. The choice depends on the concentration of your sample.[13][14]
-
Split Injection: In this mode, only a portion of the injected sample enters the column, while the rest is vented. This is ideal for concentrated samples to prevent column overload and ensure sharp peaks.[13][14][15][16] A typical split ratio for FAME analysis is 50:1 or 100:1.[12][17]
-
Splitless Injection: Here, the entire vaporized sample is transferred to the column, making it suitable for trace analysis where maximum sensitivity is required.[13][14][15][16][18]
For most FAME applications where sample concentration is not a limiting factor, split injection is generally preferred to achieve better peak shapes and avoid column overload.[5][17]
Troubleshooting Guides
Problem 1: Poor Resolution / Peak Co-elution
Poor resolution, where two or more peaks overlap, is a common challenge in FAME analysis.[19]
Possible Causes and Solutions:
-
Inappropriate GC Column:
-
Suboptimal Temperature Program:
-
Incorrect Carrier Gas Flow Rate:
-
Solution: The carrier gas flow rate (or linear velocity) affects chromatographic efficiency. Operating at the optimal flow rate for the chosen carrier gas (Helium, Hydrogen, or Nitrogen) will provide the best resolution.[22] Hydrogen often allows for faster analysis without significant loss of resolution.[22][23]
-
-
Column Overload:
-
Solution: If using splitless injection for a concentrated sample, switch to split injection or dilute the sample.[15] If using split injection, increase the split ratio.
-
Problem 2: Peak Tailing
Peak tailing can compromise peak integration and quantification.
Possible Causes and Solutions:
-
Active Sites in the GC System:
-
Solution:
-
Inlet Liner: Deactivated liners can become active over time. Clean or replace the inlet liner.[24][25] Using a liner with glass wool can help trap non-volatile residues.
-
Column Contamination: The front end of the column can become contaminated. Trim 0.5-1 meter from the front of the column.[26]
-
Incomplete Derivatization: Un-derivatized fatty acids are polar and will tail. Ensure the derivatization reaction has gone to completion by optimizing the reaction time and temperature.[27]
-
-
-
Improper Column Installation:
-
Solution: Ensure the column is properly installed in the injector and detector, with no leaks at the ferrules.[24]
-
Problem 3: Irreproducible Peak Areas / Run-to-Run Variation
Inconsistent peak areas can be frustrating and lead to inaccurate quantification.
Possible Causes and Solutions:
-
Injector Issues:
-
Solution:
-
Septum Leak: A leaking septum can cause sample loss. Replace the septum regularly.
-
Syringe Problems: For autosamplers, ensure the syringe is clean and functioning correctly. Air bubbles in the syringe can lead to variable injection volumes.[17]
-
-
-
Sample Preparation Inconsistency:
-
Solution: Ensure the derivatization procedure is followed consistently for all samples and standards. The presence of water can hinder the esterification reaction.
-
-
Sample Discrimination in Split Injection:
-
Solution: In split injection, higher boiling point compounds may be transferred to the column less efficiently than lower boiling point compounds. This is known as discrimination. Using a deactivated liner with glass wool can sometimes help to create a more homogeneous vapor cloud. For highly accurate quantitative analysis, a cold on-column or programmed temperature vaporization (PTV) injection may be preferred.[5]
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol
This protocol is a general guideline and may need to be optimized for specific sample types.
-
Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.
-
Add 2 mL of 12% w/w Boron Trifluoride (BF3) in methanol.
-
Heat the vessel at 60°C for 5-10 minutes.
-
Cool the vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper (hexane) layer containing the FAMEs to a clean vial for GC analysis.
Protocol 2: Example GC Parameters for FAME Analysis
These are starting parameters and should be optimized for your specific application and column.
| Parameter | Setting |
| Column | Highly Polar Cyanopropyl Silicone (e.g., HP-88, 100 m x 0.25 mm, 0.2 µm)[9] |
| Injection Mode | Split (e.g., 50:1 ratio)[12] |
| Injector Temperature | 250 °C[12] |
| Carrier Gas | Helium or Hydrogen[22] |
| Flow Rate | Set to achieve optimal linear velocity (e.g., Helium ~30-40 cm/s, Hydrogen ~40-50 cm/s) |
| Oven Program | Initial: 120°C, hold for 1 minRamp 1: 10°C/min to 175°C, hold for 10 minRamp 2: 5°C/min to 210°C, hold for 5 minRamp 3: 5°C/min to 230°C, hold for 5 min[12] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C[12] |
Visualizations
Caption: Experimental workflow for FAME analysis.
Caption: Troubleshooting decision tree for poor FAME resolution.
References
- 1. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. gcms.cz [gcms.cz]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 14. gcms.cz [gcms.cz]
- 15. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 16. youtube.com [youtube.com]
- 17. irreproduceability in GC injections for FAME analysis - Chromatography Forum [chromforum.org]
- 18. google.com [google.com]
- 19. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 20. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 21. academic.oup.com [academic.oup.com]
- 22. GC Carrier Gas Guide: Selection & Applications | Phenomenex [phenomenex.com]
- 23. FAMEs analysis method from helium to hydrogen for GC [peakscientific.com]
- 24. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 25. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 26. Increasing resolution, GC-FID, fatty acids, Omegawax column - Chromatography Forum [chromforum.org]
- 27. mdpi.com [mdpi.com]
Dealing with co-eluting impurities in the HPLC analysis of Methyl 3-oxooctadecanoate
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of co-eluting impurities during the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-oxooctadecanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its HPLC analysis challenging?
This compound is a long-chain beta-keto ester. Its analysis can be complex primarily due to keto-enol tautomerism.[1] In solution, the molecule exists as an equilibrium between the keto and enol forms, which can lead to poor peak shapes, such as broad or split peaks, complicating impurity detection and quantification.[2][3][4]
Q2: What are the likely co-eluting impurities I might encounter?
Potential impurities can originate from the synthesis process or degradation.
-
Synthesis-Related Impurities: These can include unreacted starting materials, reagents, or by-products from side reactions.
-
Degradation Products: As an ester, this compound is susceptible to hydrolysis under acidic or basic conditions, which would yield 3-oxooctadecanoic acid and methanol.[5][6] Other potential degradation pathways include oxidation. Identifying these requires performing forced degradation studies.[5]
-
Isomers: Positional isomers, such as other keto-esters (e.g., Methyl 12-oxooctadecanoate), could be present from the raw materials.[7][8]
Q3: What is a good starting point for an HPLC method for this compound?
A reversed-phase HPLC method is the most common approach for a nonpolar molecule like this compound.[9] A typical starting point is outlined in the table below. The addition of a small amount of acid to the mobile phase is often necessary to suppress the ionization of any acidic impurities and improve peak shape.[10]
Table 1: Typical Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Starting Condition | Purpose |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm | Standard reversed-phase columns for nonpolar compounds.[9] |
| Mobile Phase A | Water + 0.1% Formic or Acetic Acid | Aqueous component. Acid improves peak shape.[10][11] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |
| Elution Mode | Isocratic (e.g., 90% B) or Gradient | Start with isocratic; use gradient if impurities have a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 - 40 °C | Higher temperatures can improve peak shape for tautomers.[3] |
| Detector | UV/DAD at ~210 nm | The keto-ester chromophore has low UV absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
Q4: How can I confirm that I have a co-elution problem?
Visual inspection of the chromatogram is the first step. Look for peak shoulders, excessive tailing, or asymmetry, which are strong indicators of an underlying impurity.[12] For definitive confirmation, use a Diode Array Detector (DAD) or Mass Spectrometer (MS).[13]
-
DAD Peak Purity Analysis: A DAD collects UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[12][13]
-
Mass Spectrometry (MS): An MS detector can identify different mass-to-charge ratios (m/z) across the eluting peak, providing clear evidence of co-elution.
Troubleshooting Guide: Resolving Co-eluting Peaks
Problem: My main analyte peak is distorted or shows a "shoulder," suggesting a co-eluting impurity.
When facing co-elution, the goal is to alter the chromatography to separate the overlapping peaks. This is achieved by manipulating the three key parameters of the resolution equation: retention factor (k'), selectivity (α), and efficiency (N). The most effective strategy is typically to change the selectivity.[13][14]
Below is a systematic workflow to troubleshoot and resolve co-eluting peaks.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step 1: Adjust Mobile Phase Strength (Retention Factor, k')
-
Question: How does changing the mobile phase strength help?
-
Answer: Altering the ratio of organic solvent (Mobile Phase B) to the aqueous component (Mobile Phase A) changes the elution strength. For reversed-phase HPLC, decreasing the percentage of the organic solvent will increase the retention time of all nonpolar compounds.[12][15] This can sometimes be sufficient to resolve closely eluting peaks.
-
Action: If running isocratically, decrease the %B by 5-10% (e.g., from 90% acetonitrile to 85% or 80%). If using a gradient, make the gradient shallower.
-
Step 2: Change Selectivity (α) - The Most Powerful Tool
If adjusting retention time is not enough, the next step is to change the fundamental chemical interactions between the analytes, the stationary phase, and the mobile phase. This is known as changing the selectivity (α).[13]
-
Question: What are the most effective ways to change selectivity?
-
Answer: The most common and effective methods involve changing the organic modifier, adjusting the pH, altering the column temperature, or selecting a different column chemistry.[14] These options are summarized in the table below.
Table 2: Troubleshooting Guide: Modifying Selectivity (α)
| Method | Action | Rationale and Expected Outcome |
| Change Organic Modifier | Switch from Acetonitrile (ACN) to Methanol (MeOH), or vice versa. | ACN and MeOH have different chemical properties (dipole moment, viscosity, hydrogen bonding capability) that alter interactions with the analyte and stationary phase. This often changes the elution order of closely related compounds.[13] |
| Adjust pH | Modify the pH of the aqueous mobile phase (e.g., from pH 3.0 to 4.5). | If impurities are ionizable (e.g., the hydrolyzed acid impurity), changing the pH will alter their charge state and dramatically affect their retention relative to the neutral parent compound.[15] |
| Change Temperature | Increase or decrease the column temperature by 10-20 °C. | Temperature can subtly alter selectivity. For tautomers, increasing temperature can accelerate the interconversion between keto and enol forms, sometimes resulting in a single, sharper peak.[3] |
| Change Stationary Phase | Switch from a C18 column to one with a different chemistry (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded phase). | This is the most powerful way to change selectivity. A Phenyl-Hexyl phase, for example, offers pi-pi interactions that can help separate aromatic impurities from the aliphatic main compound.[14] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products that might co-elute with the main peak.[5] A target degradation of 5-20% is generally recommended.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-4 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid material or a solution at 60-80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or broad-spectrum light for 24-48 hours.
-
-
Neutralization and Analysis: Before injection, neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).
-
Analyze Samples: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method. Compare the chromatograms to identify new peaks corresponding to degradation products.
Table 3: Common Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours at RT or elevated temp |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 1 - 24 hours at RT |
| Oxidation | 3% - 30% H₂O₂ | 24 - 48 hours at RT |
| Thermal | Dry Heat (60-80 °C) | 48 - 96 hours |
| Photolytic | UV/Visible Light | 24 - 72 hours |
Protocol 2: Peak Purity Analysis using a Diode Array Detector (DAD)
-
Method Setup: Ensure your DAD is set to acquire spectra across a relevant wavelength range (e.g., 200-400 nm).
-
Sample Injection: Inject a concentrated sample of your this compound that clearly shows the peak of interest.
-
Data Analysis: In your chromatography data system (CDS), select the peak of interest.
-
Execute Peak Purity Function: Use the software's built-in peak purity or spectral analysis function. This will typically generate a "purity angle" or "purity index" and a "threshold angle."
-
Interpret Results:
-
If the purity angle is less than the threshold angle , the peak is considered spectrally pure.
-
If the purity angle is greater than the threshold angle , the peak is spectrally inhomogeneous, indicating co-elution.[12]
-
Visually inspect the spectra taken from the upslope, apex, and downslope of the peak. Any significant differences confirm co-elution.
-
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound, which can produce key impurities.
Caption: Primary degradation pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Newly Identified Impurity in Polysorbate 80, the Long-Chain Ketone 12-Tricosanone, Forms Visible Particles in a Biopharmaceutical Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Separation of Decanoic acid, 3-oxo-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. turkjps.org [turkjps.org]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Stability of Methyl 3-oxooctadecanoate in Solution
Welcome to the technical support center for Methyl 3-oxooctadecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
I. Troubleshooting Guide
This guide provides solutions to common problems you may encounter when working with this compound solutions.
Problem 1: Loss of compound potency or concentration over time.
-
Possible Cause: Degradation of this compound. Beta-keto esters like this compound are susceptible to two primary degradation pathways: hydrolysis and decarboxylation. These reactions are often accelerated by inappropriate pH, elevated temperatures, and the presence of water.
-
Solution:
-
pH Control: Maintain the pH of your solution within a neutral to slightly acidic range (pH 4-6). Avoid strongly acidic or basic conditions, which can catalyze hydrolysis. Use appropriate buffer systems to maintain a stable pH.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures. For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.
-
Solvent Choice: Use anhydrous aprotic solvents whenever your experimental design allows. If aqueous solutions are necessary, use freshly prepared, high-purity water and consider the use of co-solvents to minimize water activity.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider purging the solvent and the headspace of your container with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
Problem 2: Appearance of unknown peaks in analytical chromatograms (HPLC, GC-MS).
-
Possible Cause: Formation of degradation products. The primary degradation products of this compound are 3-oxooctadecanoic acid (from hydrolysis) and 2-heptadecanone (from subsequent decarboxylation).
-
Solution:
-
Confirm Degradation: Analyze your sample alongside a freshly prepared standard of this compound to confirm that the unknown peaks are indeed degradation products.
-
Optimize Conditions: If degradation is confirmed, refer to the solutions in Problem 1 to optimize your experimental and storage conditions to minimize further degradation.
-
Characterize Degradants: If necessary, the degradation products can be tentatively identified by their mass-to-charge ratio in mass spectrometry and their retention time relative to the parent compound.
-
Problem 3: Inconsistent experimental results.
-
Possible Cause: Inconsistent stability of this compound across different experimental runs. This can be due to minor variations in solution preparation, storage time, or handling.
-
Solution:
-
Standardize Protocols: Prepare fresh solutions of this compound for each set of critical experiments.
-
Use of Internal Standards: Incorporate a stable internal standard in your analytical method to account for variations in sample preparation and instrument response.
-
Monitor Stability: Routinely check the purity of your stock solutions using a validated analytical method (e.g., HPLC-UV).
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways for this compound, a typical β-keto ester, are:
-
Hydrolysis: The ester group is cleaved in the presence of water to form 3-oxooctadecanoic acid and methanol. This reaction is catalyzed by both acids and bases.[1][2]
-
Decarboxylation: The β-keto acid intermediate (3-oxooctadecanoic acid) is unstable and can readily lose carbon dioxide upon gentle heating to form 2-heptadecanone.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: For optimal stability, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are recommended. If your experiment requires an aqueous medium, it is best to prepare a concentrated stock solution in an anhydrous solvent and then dilute it into the aqueous buffer immediately before use. Minimize the time the compound spends in the aqueous environment.
Q3: How should I store my solutions of this compound?
A3: For maximum stability:
-
Solvent: Store in an anhydrous aprotic solvent.
-
Temperature: For short-term (up to a week), store at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C.
-
Container: Use amber glass vials with tight-fitting caps to protect from light and moisture.
-
Inert Atmosphere: For extended storage, consider flushing the vial with an inert gas (argon or nitrogen) before sealing.
Q4: Are there any additives I can use to improve the stability of this compound in solution?
A4: While specific data for this compound is limited, the following general strategies for similar long-chain fatty acid methyl esters may be applicable:
-
Buffers: Use a buffer system to maintain a pH between 4 and 6 in aqueous solutions. Citrate or acetate buffers are common choices.
-
Antioxidants: Since the long aliphatic chain can be susceptible to oxidation, especially if it contains sites of unsaturation (not present in the saturated chain of this compound, but relevant for similar compounds), the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbyl palmitate might be beneficial.[4][5] However, compatibility with your experimental system must be verified.
III. Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of desired pH (e.g., pH 4, 7, 9)
-
Temperature-controlled incubator or water bath
-
HPLC system with UV or MS detector
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile.
-
Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in the different test solutions (e.g., pH 4 buffer, pH 7 buffer, pH 9 buffer, water, acetonitrile).
-
Divide each solution into aliquots in sealed vials for each time point.
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.
References
Method development for the analysis of Methyl 3-oxooctadecanoate in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Methyl 3-oxooctadecanoate in complex matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing this compound?
The analysis of this compound, a long-chain beta-keto ester, presents several challenges primarily related to its chemical structure and the complexity of biological or chemical matrices. Key issues include:
-
Keto-enol Tautomerism: In solution, beta-keto esters like this compound can exist as a mixture of keto and enol tautomers. This can lead to poor chromatographic peak shapes, such as peak splitting or broadening, particularly in reverse-phase HPLC.[1]
-
Thermal Instability: While more volatile than its corresponding carboxylic acid, the long alkyl chain and the presence of the keto group can lead to thermal degradation at high temperatures used in gas chromatography (GC) inlets.
-
Matrix Interferences: Complex matrices, such as plasma, tissue homogenates, or reaction mixtures, contain numerous endogenous compounds that can co-elute with the analyte, causing ion suppression in mass spectrometry or overlapping peaks in other detectors.
-
Low Volatility: The relatively high molecular weight of this compound can make it challenging to analyze by GC without derivatization.[2]
-
Analyte Adsorption: The polar keto and ester groups can interact with active sites in the GC inlet liner or column, leading to peak tailing and loss of sensitivity.[3]
Q2: Which analytical technique is better for this compound analysis, GC or HPLC?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used, but the choice depends on the specific requirements of the assay, such as sensitivity, selectivity, and sample throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is often recommended to improve volatility and thermal stability, leading to better peak shape and sensitivity.[3][4] GC-MS provides high chromatographic resolution and mass spectral information for confident identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile and thermally labile compounds, and thus can analyze this compound in its native form. However, as mentioned, keto-enol tautomerism can be a significant issue in reverse-phase HPLC, leading to poor chromatography.[1] Strategies to mitigate this, such as using mixed-mode chromatography or adjusting mobile phase conditions, may be necessary.[1]
Q3: Is derivatization necessary for the GC-MS analysis of this compound?
While not strictly mandatory in all cases, derivatization is highly recommended for robust and sensitive GC-MS analysis of this compound. Derivatization of the keto group can:
-
Increase Volatility and Thermal Stability: Converting the polar keto group to a less polar and more stable derivative, such as an oxime, enhances its transfer into the gas phase without degradation.[4][5]
-
Improve Peak Shape: By reducing interactions with the stationary phase and active sites in the GC system, derivatization leads to sharper, more symmetrical peaks.[3]
-
Enhance Sensitivity: Certain derivatizing agents, particularly those containing fluorine atoms, can significantly improve the sensitivity of detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[5]
A common derivatization strategy for ketones is the reaction with hydroxylamine or its derivatives, like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), to form oximes.[5]
Troubleshooting Guides
Poor Peak Shape in HPLC (Peak Tailing, Splitting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Keto-Enol Tautomerism | 1. Increase Column Temperature: Raising the column temperature can accelerate the interconversion between tautomers, potentially leading to a single, averaged peak.[1] 2. Adjust Mobile Phase pH: Tautomerism is often pH-dependent. Experiment with acidic mobile phases (e.g., adding 0.1% formic acid) to favor one tautomeric form.[1] 3. Use a Mixed-Mode HPLC Column: Columns with both reversed-phase and ion-exchange or HILIC characteristics can offer different selectivity and may improve the peak shape for tautomeric compounds.[1] |
| Secondary Interactions | 1. Use a High-Purity, End-Capped Column: Ensure the use of a modern, high-quality HPLC column to minimize interactions with residual silanol groups. 2. Add an Amine Modifier: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce peak tailing. |
| Column Overload | 1. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to see if the peak shape improves. |
Low Signal or No Peak in GC-MS
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | 1. Lower Inlet Temperature: High inlet temperatures can cause thermal degradation. Gradually reduce the inlet temperature to the lowest possible value that still allows for efficient volatilization. 2. Use a Deactivated Inlet Liner: Active sites in the liner can catalyze degradation. Use a fresh, deactivated liner. |
| Poor Volatility | 1. Derivatize the Analyte: As discussed in the FAQs, derivatization is highly recommended to increase volatility.[3][4] |
| Analyte Adsorption | 1. Silanize Glassware: Active sites on glass surfaces can adsorb the analyte. Ensure all glassware is properly silanized.[3] 2. Check for Cold Spots: Ensure there are no cold spots in the GC flow path where the analyte could condense. |
| Incomplete Derivatization | 1. Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. 2. Remove Excess Reagent: Excess derivatizing reagent can sometimes interfere with the analysis. Include a cleanup step after derivatization if necessary. |
Experimental Protocols
Protocol 1: Sample Preparation from a Complex Matrix (e.g., Plasma)
This protocol describes a general procedure for the extraction of this compound from a biological matrix.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical method (e.g., 100 µL of mobile phase for LC-MS or a derivatization solvent for GC-MS).
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes the derivatization of the keto group to an oxime using hydroxylamine.
-
Reagent Preparation: Prepare a solution of 10 mg/mL hydroxylamine hydrochloride in pyridine.
-
Reaction: Add 50 µL of the hydroxylamine solution to the dried sample extract.
-
Incubation: Cap the vial tightly and heat at 60°C for 1 hour.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis.
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Troubleshooting Logic for Poor HPLC Peak Shape
Caption: Troubleshooting logic for addressing poor peak shape in HPLC.
References
Technical Support Center: Overcoming Poor Solubility of Long-Chain Keto Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of long-chain keto esters.
Frequently Asked Questions (FAQs)
Q1: Why are long-chain keto esters typically poorly soluble in aqueous media?
Long-chain keto esters are characterized by a large, nonpolar hydrocarbon tail and an ester functional group. Their low solubility in water is due to two primary factors:
-
High Lipophilicity: The long hydrocarbon chain is hydrophobic ("water-fearing") and cannot form favorable interactions, such as hydrogen bonds, with polar water molecules. The molecule's lipophilicity can be estimated by its partition coefficient (log P), with higher values indicating lower water solubility.[1]
-
Strong Crystal Lattice Energy: In their solid state, these molecules are often arranged in a stable crystal lattice. For the compound to dissolve, the energy required to break these intermolecular bonds must be overcome by the energy released from solute-solvent interactions, which is unfavorable in water.[1]
Q2: What are the primary strategies for solubilizing long-chain keto esters?
A variety of physical and chemical modification techniques can be employed to enhance the aqueous solubility of hydrophobic compounds.[2][3] Key strategies include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanomilling) increases the surface-area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[4][5]
-
Use of Excipients:
-
Surfactants (Micellar Solubilization): Amphiphilic surfactant molecules form micelles in water above a certain concentration. The hydrophobic core of these micelles can encapsulate the long-chain keto ester, shielding it from the aqueous environment.[6][7]
-
Cyclodextrins (Inclusion Complexation): These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form an "inclusion complex" by encapsulating the hydrophobic part of the keto ester, thereby increasing its apparent water solubility.[8][9]
-
Co-solvents: Using a water-miscible solvent in which the keto ester is more soluble (e.g., ethanol, propylene glycol) can increase the overall solubility of the compound in the aqueous mixture.[10]
-
-
Advanced Formulations:
-
Solid Dispersions: The keto ester is dispersed in a hydrophilic polymer matrix in an amorphous, higher-energy state, which enhances its wettability and dissolution rate.[2][11]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils and lipids to create self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[12][13]
-
Nanoparticle Encapsulation: Encapsulating the compound within polymeric nanoparticles can protect it from the aqueous environment and improve its bioavailability.[14][15]
-
Q3: How do I select the most appropriate solubilization technique for my experiment?
Selecting the right method depends on several factors, including the physicochemical properties of your specific keto ester, the required concentration, the intended application (e.g., in vitro assay vs. in vivo administration), and potential interference from excipients.[6][8] The decision-making process can be guided by a systematic evaluation of these parameters.
Caption: Decision workflow for selecting a suitable solubilization strategy.
Troubleshooting Guide
Q4: My keto ester precipitates from the aqueous solution after initial dissolution. What should I do?
Precipitation upon standing or dilution suggests that you have created a supersaturated or thermodynamically unstable solution.
-
Problem: The concentration of the compound exceeds its equilibrium solubility in the final medium.
-
Solutions:
-
Increase Solubilizer Concentration: If using surfactants or cyclodextrins, try increasing their concentration. There is often a linear relationship between solubilizer concentration and the amount of drug that can be stably dissolved.[16]
-
Add a Precipitation Inhibitor: Polymers like HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) can act as precipitation inhibitors, maintaining the drug in a supersaturated state for a longer duration.
-
Re-evaluate the Method: The chosen method may not be suitable for the required concentration. Consider a more robust technique. For instance, if co-solvents fail upon dilution, a nanoparticle or liposomal formulation might provide better stability.[15]
-
pH Adjustment: If your keto ester has an ionizable group (though less common), ensure the pH of the medium is optimized to keep it in its more soluble, ionized form.
-
Q5: The excipients (surfactants, co-solvents) are interfering with my downstream assay. What are my options?
Excipient interference is a common challenge, especially in sensitive biological assays.
-
Problem: Surfactants can denature proteins, and organic co-solvents can inhibit enzyme activity or cause cell toxicity.
-
Solutions:
-
Choose a More Biocompatible Solubilizer: Cyclodextrins are often considered less disruptive to biological systems than many synthetic surfactants.[9] Lipid-based formulations like liposomes can also be a biocompatible alternative.
-
Use a Carrier-Free Approach: Nanocrystal technology involves reducing the particle size of the drug itself without a carrier matrix.[9] This creates a high-drug-load nanoparticle suspension stabilized by a minimal amount of surfactant.
-
Dilute Below the Interference Threshold: Determine the concentration at which the excipient no longer affects the assay and ensure your final working solution is below this level. This may require preparing a more concentrated stock solution.
-
Run Appropriate Controls: Always include vehicle controls (the formulation without the active compound) in your experiments to quantify and subtract the effect of the excipients.
-
Q6: My nanoparticle formulation is unstable and aggregates over time. How can I improve its stability?
Nanoparticle aggregation is often caused by insufficient stabilization.
-
Problem: The van der Waals forces between nanoparticles cause them to clump together and precipitate.
-
Solutions:
-
Optimize Stabilizer Concentration: The surface of the nanoparticles must be adequately covered by a stabilizing agent (e.g., a block copolymer or surfactant). Insufficient stabilizer will leave hydrophobic patches exposed, leading to aggregation.
-
Improve Stabilizer Choice: The stabilizer should have a strong affinity for the nanoparticle surface. For polymeric nanoparticles, using a block copolymer where one block is compatible with the nanoparticle core and the other is hydrophilic is ideal.[14]
-
Control Ionic Strength: In some cases, high salt concentrations in the buffer can disrupt electrostatic stabilization. If using charged stabilizers, screen different buffer conditions.
-
Lyophilization (Freeze-Drying): For long-term storage, nanoparticle suspensions can often be lyophilized with a cryoprotectant (e.g., sucrose or trehalose) to form a stable powder that can be reconstituted before use.
-
Data Presentation: Comparison of Solubilization Techniques
The table below summarizes and compares common solubilization strategies for poorly water-soluble compounds like long-chain keto esters.
| Technique | Mechanism of Action | Advantages | Limitations |
| Co-Solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar solutes.[10] | Simple to prepare, rapid formulation. | Can cause precipitation upon dilution; potential for solvent toxicity.[9] |
| Micellar Solubilization | Encapsulation of the hydrophobic molecule within the core of surfactant micelles.[7] | High solubilization capacity for many compounds. | Surfactants can have biological activity or toxicity; may not be suitable for all applications.[9] |
| Cyclodextrin Complexation | Forms a host-guest inclusion complex, shielding the hydrophobic part of the molecule.[8] | Generally low toxicity, high biocompatibility; can improve stability.[9] | Limited by the size of the cyclodextrin cavity and the stoichiometry of the complex; can be expensive.[9] |
| Solid Dispersion | Disperses the compound in a hydrophilic carrier, often in a high-energy amorphous state.[11] | Significantly enhances dissolution rate; established manufacturing techniques (spray drying, HME).[9] | Amorphous form can be physically unstable and may recrystallize over time; potential for thermal degradation during HME.[17][18] |
| Nanoparticle Formulation | Reduces particle size to the nanometer range or encapsulates the drug in a nanocarrier.[15] | Increases surface area and dissolution rate; enables high drug loading (nanocrystals); can be used for targeted delivery.[9] | Can be complex to formulate and scale up; potential for instability (aggregation).[15] |
Experimental Protocols
Protocol 1: Solubilization using Micelles
This protocol provides a general method for determining the solubility of a long-chain keto ester in a surfactant solution.
-
Materials: Long-chain keto ester, surfactant (e.g., Tween® 80, Sodium Dodecyl Sulfate - SDS), phosphate-buffered saline (PBS) or water, magnetic stirrer, centrifuge, 0.45 µm syringe filter, spectrophotometer or HPLC.
-
Procedure:
-
Prepare a series of surfactant solutions in your aqueous medium (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Add an excess amount of the keto ester to a known volume (e.g., 5 mL) of each surfactant solution in sealed flasks.
-
Stir the mixtures on a magnetic stirrer at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[19]
-
After stirring, centrifuge the samples to pellet the excess, undissolved compound.[19]
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved keto ester in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Protocol 2: Formulation of Polymeric Nanoparticles via Nanoprecipitation
This protocol describes a common method for encapsulating a hydrophobic compound like a long-chain keto ester into polymeric nanoparticles.[14][20][21]
Caption: Experimental workflow for the Flash NanoPrecipitation (FNP) method.
-
Materials & Equipment: Long-chain keto ester, amphiphilic block copolymer (e.g., PLGA-PEG), water-miscible organic solvent (e.g., tetrahydrofuran - THF), deionized water, magnetic stirrer, rotary evaporator (optional).
-
Procedure:
-
Prepare the Organic Phase: Dissolve the keto ester and the block copolymer in the organic solvent (e.g., THF) to create a clear solution. The ratio of drug to polymer will determine the drug loading.[20]
-
Prepare the Aqueous Phase: Place a volume of deionized water (the "anti-solvent") in a beaker and stir vigorously on a magnetic stir plate. The volume ratio of the anti-solvent to the solvent is typically between 5:1 and 10:1.
-
Induce Nanoprecipitation: Rapidly inject the organic solution into the stirring aqueous phase using a syringe or pipette. The rapid solvent mixing causes the polymer and the encapsulated drug to precipitate out of the solution, forming nanoparticles.[21]
-
Remove Organic Solvent: Allow the mixture to stir, typically overnight in a fume hood, to evaporate the organic solvent. A rotary evaporator can be used to expedite this step.
-
Characterize the Formulation: The resulting nanoparticle suspension should be characterized for particle size (e.g., by Dynamic Light Scattering - DLS), drug loading, and stability.[21]
-
References
- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. agnopharma.com [agnopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. SOLUBILIZATION TECHNOLOGY - How to Choose the Right Solubilization Technology for Your API [drug-dev.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. japer.in [japer.in]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing ketoprofen's solubility and anti-inflammatory efficacy with safe methyl-β-cyclodextrin complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijcsrr.org [ijcsrr.org]
- 18. ijariie.com [ijariie.com]
- 19. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles [jove.com]
- 21. Video: Formulation of Diblock Polymeric Nanoparticles through Nanoprecipitation Technique [jove.com]
Validation & Comparative
Validating the Structure of Methyl 3-oxooctadecanoate: A 2D NMR Perspective
A definitive guide to the structural elucidation of Methyl 3-oxooctadecanoate using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, with a comparative overview of alternative analytical techniques.
The precise structural confirmation of organic molecules is a cornerstone of chemical research and drug development. For long-chain β-keto esters like this compound, a complete understanding of its molecular architecture is crucial for predicting its reactivity, biological activity, and for quality control in synthesis. While various analytical methods can provide structural information, 2D NMR spectroscopy stands out for its ability to unambiguously map the connectivity of atoms within a molecule. This guide provides a detailed examination of the validation of this compound's structure using 2D NMR techniques, alongside a comparison with other analytical methods.
Unveiling the Molecular Framework with 2D NMR
Two-dimensional NMR spectroscopy provides a powerful suite of experiments that reveal through-bond and through-space correlations between nuclei, primarily ¹H and ¹³C. For this compound, the key 2D NMR experiments for structural validation are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Predicted 2D NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (C=O, ester) | - | ~167 |
| 2 (-CH₂-) | ~3.4 (s) | ~50 |
| 3 (C=O, ketone) | - | ~203 |
| 4 (-CH₂-) | ~2.5 (t) | ~43 |
| 5 (-CH₂-) | ~1.6 (quint) | ~24 |
| 6-16 (-CH₂-)n | ~1.2-1.3 (m) | ~29-32 |
| 17 (-CH₂-) | ~1.2-1.3 (m) | ~23 |
| 18 (-CH₃) | ~0.9 (t) | ~14 |
| OCH₃ | ~3.7 (s) | ~52 |
Table 2: Predicted Key 2D NMR Correlations for this compound
| Experiment | Key Correlations | Interpretation |
| COSY | H4 ↔ H5 | Correlation between the methylene protons adjacent to the ketone and the next methylene group in the chain. |
| H17 ↔ H18 | Correlation between the terminal methylene and methyl protons. | |
| HSQC | H2 ↔ C2 | Direct one-bond correlation between the methylene protons at position 2 and the corresponding carbon. |
| H4 ↔ C4 | Direct one-bond correlation for the methylene group at position 4. | |
| H18 ↔ C18 | Direct one-bond correlation for the terminal methyl group. | |
| OCH₃ ↔ OCH₃ (C) | Direct one-bond correlation for the methoxy group. | |
| HMBC | H2 → C1, C3 | Two- and three-bond correlations from the methylene protons at position 2 to the ester and ketone carbonyl carbons, confirming the β-keto ester moiety. |
| H4 → C3, C5 | Two- and three-bond correlations from the methylene protons at position 4 to the ketone carbonyl and the adjacent methylene carbon. | |
| OCH₃ → C1 | Three-bond correlation from the methoxy protons to the ester carbonyl carbon. |
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following are generalized protocols for the key experiments.
2D NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
Instrumentation: Experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A standard COSY-45 or COSY-90 pulse sequence is used. Key parameters include a spectral width covering the entire proton chemical shift range, a sufficient number of increments in the indirect dimension (t₁), and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An edited HSQC is particularly useful as it can differentiate between CH, CH₂, and CH₃ groups by their phase.[1] The experiment is optimized for a one-bond ¹J(C,H) coupling constant of approximately 145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[2] It is crucial for identifying quaternary carbons and piecing together different spin systems. The experiment is typically optimized for a long-range coupling constant of around 8-10 Hz.
Visualizing the Validation Process
The logical flow of structural validation using 2D NMR can be represented graphically.
Caption: Workflow for 2D NMR-based structural validation.
Comparative Analysis with Alternative Techniques
While 2D NMR is a powerful tool, other analytical methods can provide complementary or confirmatory evidence for the structure of this compound.
Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry. | Unambiguous structure determination in solution. | Requires relatively pure sample, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern.[3] | High sensitivity, small sample amount needed.[4] | Does not provide detailed connectivity, isomers can be difficult to distinguish.[3] |
| X-ray Crystallography | Precise 3D structure in the solid state. | Provides absolute configuration. | Requires a suitable single crystal, which can be difficult to grow. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O). | Fast, simple, and non-destructive. | Provides limited information on the overall molecular framework. |
| UV-Vis Spectroscopy | Information about conjugated systems and keto-enol tautomerism.[5][6] | Simple and quantitative for chromophores. | Limited structural information for non-conjugated systems. |
Visualizing the Analytical Landscape
The relationship between different analytical techniques in the context of structural elucidation can be illustrated.
Caption: Analytical techniques for structural elucidation.
References
A Comparative Guide: GC-MS vs. HPLC for the Analysis of Methyl 3-oxooctadecanoate
For researchers, scientists, and drug development professionals, the accurate analysis of lipid compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of Methyl 3-oxooctadecanoate, a fatty acid methyl ester with potential significance in various biological and chemical processes.
Quantitative Data Summary
The following table summarizes typical performance metrics for the analysis of fatty acid methyl esters using GC-MS and HPLC. These values are representative and may vary based on the specific instrumentation, column, and experimental conditions.
| Parameter | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by various detection methods (e.g., UV, MS). |
| Derivatization | Often required to increase volatility (already a methyl ester). | Not typically required for methyl esters. |
| Sensitivity | High, with Limits of Detection (LOD) in the µg/L to ng/L range.[1][2] | Moderate to high, depending on the detector. UV detection has lower sensitivity than MS. |
| Selectivity | Very high due to mass spectrometric detection and fragmentation patterns.[3] | Moderate to high, depending on the detector and chromatographic resolution. |
| Resolution | Excellent for separating complex mixtures of FAMEs.[3] | Good, can separate isomers with appropriate column and mobile phase.[4] |
| Analysis Time | Typically 20-60 minutes.[5][6] | Typically 20-40 minutes.[7][8][9] |
| Sample Throughput | Can be automated for high throughput. | Can be automated for high throughput. |
| Instrumentation Cost | Higher | Lower (for UV detector) to comparable (for MS detector) |
| Operational Cost | Moderate (carrier gas, column replacement) | Moderate (solvents, column replacement) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For FAMEs like this compound, it offers high sensitivity and specificity.[3][10]
Sample Preparation: this compound is already a methyl ester, so derivatization to increase volatility is not necessary. The sample should be dissolved in a suitable organic solvent, such as hexane or dichloromethane. An internal standard (e.g., methyl heptadecanoate) should be added for accurate quantification.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar column like a wax column for better separation of FAMEs.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, and hold for 10 min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis for enhanced sensitivity.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For FAMEs, reverse-phase HPLC is commonly used.[4][11]
Sample Preparation: The sample containing this compound should be dissolved in the mobile phase or a compatible solvent. Filtration of the sample through a 0.45 µm filter is recommended to remove any particulate matter.
HPLC Parameters:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for FAME analysis.[4] For example, starting with 70% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector:
-
Injection Volume: 10 µL.
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for GC-MS and HPLC analysis of this compound.
Caption: GC-MS analytical workflow for this compound.
Caption: HPLC analytical workflow for this compound.
Comparative Analysis
GC-MS: The Gold Standard for Sensitivity and Specificity
For the analysis of FAMEs, GC-MS is often considered the gold standard due to its high sensitivity, selectivity, and resolving power.[3] The use of mass spectrometry allows for confident identification of compounds based on their unique mass spectra and fragmentation patterns. This is particularly advantageous when analyzing complex biological matrices where co-eluting peaks can be a challenge for other detectors. The extensive libraries of mass spectra available for FAMEs further aid in compound identification.
The primary limitation of GC-MS is the requirement for the analyte to be volatile and thermally stable. While this compound is a methyl ester and thus more volatile than its corresponding carboxylic acid, the presence of the oxo- group and the long carbon chain might necessitate careful optimization of the GC conditions to prevent degradation.
HPLC: A Versatile and Non-destructive Alternative
HPLC offers a valuable alternative to GC-MS, particularly when dealing with thermally labile compounds or when non-destructive analysis is preferred.[11] Since HPLC separations are performed at or near ambient temperature, the risk of compound degradation is significantly reduced.
The versatility of HPLC lies in the wide range of stationary phases and mobile phases that can be employed, allowing for fine-tuning of the separation. When coupled with a mass spectrometer (LC-MS), HPLC can achieve sensitivity and specificity comparable to GC-MS. However, a standard HPLC setup with a UV detector is a more cost-effective option, although with lower sensitivity and specificity. The carbonyl group in this compound should allow for detection by UV, but the molar absorptivity may be low, impacting sensitivity.
Conclusion
The choice between GC-MS and HPLC for the analysis of this compound will depend on the specific goals of the study.
-
For high-sensitivity, high-specificity quantitative analysis and confident identification, GC-MS is the recommended technique. Its established protocols for FAME analysis and extensive spectral libraries make it a robust and reliable choice.
-
HPLC is a strong alternative, particularly if the compound is suspected to be thermally unstable or if a non-destructive method is required. Coupling HPLC with a mass spectrometer (LC-MS) will provide the best performance in terms of sensitivity and specificity, while a UV detector offers a more economical, albeit less sensitive, option.
Researchers should carefully consider the required sensitivity, the complexity of the sample matrix, and the available instrumentation when selecting the most appropriate analytical method for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. aocs.org [aocs.org]
Mass Spectral Fragmentation: A Comparative Guide to Methyl 3-oxooctadecanoate and its Saturated Analogue
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of complex lipids, mass spectrometry stands as a cornerstone analytical technique. The fragmentation patterns observed provide a detailed fingerprint of the molecule's structure. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectral fragmentation of Methyl 3-oxooctadecanoate against the well-established fragmentation of its saturated analogue, Methyl octadecanoate (Methyl Stearate). Understanding these differences is crucial for the accurate identification and characterization of keto-fatty acid esters in various biological and synthetic samples.
Predicted vs. Known Fragmentation Patterns
The introduction of a keto group at the C-3 position in this compound significantly alters its fragmentation behavior compared to Methyl Stearate. The fragmentation of β-keto esters is primarily dictated by α-cleavage events around the carbonyl groups and McLafferty-type rearrangements.[1] In contrast, the fragmentation of long-chain saturated fatty acid methyl esters (FAMEs) like Methyl Stearate is characterized by a prominent ion from a McLafferty rearrangement and a series of hydrocarbon fragments.
Key Fragmentation Pathways of this compound (Predicted)
The fragmentation of this compound is expected to be dominated by the presence of the 3-oxo group. The primary cleavage sites are the C-C bonds adjacent to the two carbonyl groups (α-cleavage). Additionally, a McLafferty-type rearrangement involving the keto group is anticipated.
-
α-Cleavage: Cleavage of the C2-C3 bond is expected to be a major fragmentation pathway, leading to the formation of a stable acylium ion. Another significant α-cleavage is anticipated at the C3-C4 bond.
-
McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the keto-carbonyl oxygen is predicted, leading to the elimination of a neutral alkene.
Established Fragmentation of Methyl Octadecanoate (Methyl Stearate)
The mass spectrum of Methyl Stearate is well-characterized and serves as an excellent comparison. Its fragmentation is dominated by a few key ions.
-
McLafferty Rearrangement: The most characteristic fragment for straight-chain saturated FAMEs is the ion at m/z 74, resulting from a McLafferty rearrangement involving the ester carbonyl group.
-
α-Cleavage: Cleavage at the C-C bond alpha to the ester carbonyl can result in the loss of the methoxy group (•OCH3), though this is generally less favorable than the McLafferty rearrangement.
-
Hydrocarbon Fragmentation: A series of fragment ions separated by 14 Da (corresponding to CH2 units) is typically observed, arising from the cleavage of the long alkyl chain.
Comparative Data of Key Mass Fragments
| m/z Value | Proposed Fragment Identity (this compound) | Proposed Fragment Identity (Methyl Stearate) | Fragmentation Pathway |
| M-31 | [M-OCH3]+ | [M-OCH3]+ | α-Cleavage at the ester |
| M-43 | [M-CH3CO]+ | - | α-Cleavage at C2-C3 |
| M-227 | [M-C15H31]+ | - | α-Cleavage at C3-C4 |
| 101 | [CH3OC(O)CH2CO]+ | - | α-Cleavage at C3-C4 |
| 132 | Rearrangement product | - | McLafferty rearrangement (keto group) |
| 74 | - | [CH3OC(OH)=CH2]+• | McLafferty rearrangement (ester group) |
| 87 | - | [CH2=C(OH)OCH3]+ | Cleavage of the C2-C3 bond |
Experimental Protocols
The analysis of these compounds is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation: Fatty acids are commonly derivatized to their methyl esters prior to GC-MS analysis to increase their volatility.[2] For this compound, which is already a methyl ester, no further derivatization of the ester group is necessary. However, if the keto group requires specific derivatization for certain analyses, appropriate methods should be employed.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973N MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualization of Fragmentation
Below are the predicted primary fragmentation pathways for this compound visualized using the DOT language.
Caption: Predicted fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectral fragmentation of this compound, highlighting the diagnostic ions that differentiate it from its non-keto analogue. Experimental verification is essential to confirm these predicted pathways and to build a comprehensive spectral library for keto-fatty acid esters.
References
A Comparative Guide to the Synthetic Routes of Methyl 3-oxooctadecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to Methyl 3-oxooctadecanoate, a long-chain β-keto ester. The comparison focuses on reaction efficiency, cost-effectiveness, and scalability, supported by experimental data and detailed protocols.
At a Glance: Synthesis Route Comparison
Two principal methods for the synthesis of this compound are the acylation of a malonate derivative and the crossed Claisen condensation. Each route presents distinct advantages and disadvantages in terms of yield, cost, and scalability.
| Parameter | Route 1: Acylation of Methyl Potassium Malonate | Route 2: Crossed Claisen Condensation |
| Starting Materials | Methyl potassium malonate, Palmitoyl chloride | Methyl palmitate, Methyl acetate |
| Key Reagents | Triethylamine, Magnesium chloride | Sodium methoxide |
| Reported Yield | ~79% | Variable; generally moderate to good |
| Reaction Time | ~24 hours (overnight) | Variable; typically several hours |
| Cost of Starting Materials | Higher | Lower |
| Scalability | Good; established for similar compounds. | Good; amenable to industrial scale-up, including continuous flow processes.[1] |
| Key Advantages | High reported yield, well-documented procedure. | Lower cost of starting materials, classic and well-understood reaction. |
| Key Disadvantages | Higher cost of methyl potassium malonate. | Potential for self-condensation and lower yields if not optimized; specific protocol for this long-chain ester is not readily available in the literature. |
Route 1: Acylation of Methyl Potassium Malonate
This route involves the acylation of the magnesium enolate of methyl potassium malonate with palmitoyl chloride. It is a well-documented method that provides a good yield of the desired product.
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of 3-oxo-fatty acid methyl esters.[2]
Materials:
-
Methyl potassium malonate (1.0 eq)
-
Palmitoyl chloride (0.47 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Magnesium chloride (1.2 eq)
-
Acetonitrile (anhydrous)
-
Toluene
-
13% Aqueous HCl
-
Water
Procedure:
-
Under an argon atmosphere, a flask is charged with methyl potassium malonate (1.0 eq).
-
Anhydrous acetonitrile is added, and the mixture is stirred and cooled to 10-15 °C.
-
Dry triethylamine (1.5 eq) is added, followed by anhydrous magnesium chloride (1.2 eq). The mixture is stirred at 20-25 °C for 2.5 hours.
-
The resulting slurry is cooled to 0 °C, and palmitoyl chloride (0.47 eq) is added dropwise over 25 minutes, followed by the addition of a small amount of triethylamine.
-
The reaction mixture is allowed to stir overnight at 20-25 °C.
-
The acetonitrile is removed under reduced pressure. The residue is suspended in toluene and re-concentrated to remove residual acetonitrile.
-
Toluene is added again, and the mixture is cooled to 10-15 °C.
-
13% aqueous HCl is cautiously added while maintaining the temperature below 25 °C.
-
The aqueous layer is separated, and the organic layer is washed twice with 13% aqueous HCl and then with water.
-
The organic layer is concentrated in vacuo to yield the crude product.
-
The crude product is purified by distillation or recrystallization. Purity can be checked by HPLC/MS.[2]
Reported Yield: 79%[2]
Workflow Diagram
Route 2: Crossed Claisen Condensation
The crossed Claisen condensation is a classic method for forming β-keto esters by reacting two different esters in the presence of a strong base. For the synthesis of this compound, this would involve the reaction of methyl palmitate and methyl acetate. To favor the desired crossed product, the reaction conditions need to be carefully controlled.
Experimental Protocol
Materials:
-
Methyl palmitate (1.0 eq)
-
Methyl acetate (excess, e.g., 3.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous toluene or other suitable aprotic solvent
-
Aqueous acid (e.g., acetic acid or dilute HCl) for workup
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
A reaction flask is charged with sodium methoxide (1.1 eq) and anhydrous toluene under an inert atmosphere.
-
A mixture of methyl palmitate (1.0 eq) and a large excess of methyl acetate (e.g., 3.0 eq) is added to the suspension of the base. Using an excess of the more volatile and less sterically hindered ester (methyl acetate) can favor the desired reaction pathway.
-
The reaction mixture is heated to reflux for several hours, and the progress is monitored by TLC or GC.
-
After completion, the reaction mixture is cooled to room temperature and quenched by the addition of aqueous acid.
-
The mixture is transferred to a separatory funnel, and the organic layer is washed with water, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Workflow Diagram
Cost-Effectiveness and Scalability
A significant factor in choosing a synthetic route is the cost of the starting materials and the scalability of the process.
Cost of Starting Materials (Illustrative):
| Compound | Route 1 (Acylation) | Route 2 (Claisen) |
| Methyl potassium malonate | ~$225 / 50g[3] | - |
| Palmitoyl chloride | ~$70 / 100mL[4] | - |
| Methyl palmitate | - | ~$119 / 1kg[5] |
| Methyl acetate | - | Commodity chemical, low cost |
| Sodium methoxide | - | ~$92 / 500g |
Note: Prices are approximate and can vary based on supplier and purity.
The starting materials for the crossed Claisen condensation are generally more affordable and available in larger quantities than those for the malonate acylation route. While the malonate route has a higher reported yield, the cost of methyl potassium malonate may make it less economically viable for large-scale production.
Both reactions are amenable to scale-up. Claisen condensations are widely used in industrial processes and can be adapted for continuous flow manufacturing, which can improve efficiency and safety.[1] The malonate synthesis is also a robust and scalable reaction.
Biological Context: Fatty Acid Beta-Oxidation
This compound is a β-keto ester, a class of molecules that are structurally related to key intermediates in fatty acid metabolism. Specifically, the β-ketoacyl-CoA species is a central component of the fatty acid beta-oxidation spiral, the primary pathway for the catabolism of fatty acids to produce energy.[5][6]
The beta-oxidation pathway involves a four-step cycle that shortens the fatty acid chain by two carbons in each turn, releasing acetyl-CoA. The third step of this cycle involves the oxidation of a hydroxyl group to a ketone, forming a β-ketoacyl-CoA intermediate. This intermediate is then cleaved by a thiolase to release acetyl-CoA and a shortened acyl-CoA chain.[5]
Conclusion
Both the acylation of methyl potassium malonate and the crossed Claisen condensation are viable synthetic routes to this compound. The choice between these methods will likely depend on the specific needs of the researcher or organization.
-
For high-yield, lab-scale synthesis where cost is a secondary concern, the acylation of methyl potassium malonate is a well-documented and reliable option.
-
For larger-scale production where cost-effectiveness is a primary driver, the crossed Claisen condensation is likely the more attractive route, provided the reaction conditions are optimized to achieve an acceptable yield.
Further research into optimizing the crossed Claisen condensation for long-chain esters could enhance its utility for the synthesis of this compound and related compounds.
References
Unveiling the Biological Potential: A Comparative Analysis of Methyl 3-oxooctadecanoate and Other β-Keto Esters
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Methyl 3-oxooctadecanoate and other structurally related β-keto esters. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon findings from closely related long-chain β-keto esters to provide insights into its potential antimicrobial and cytotoxic properties. The information presented herein is intended to serve as a foundation for further research and development in this promising area of medicinal chemistry.
Executive Summary
β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural motif imparts a unique reactivity that has been harnessed in various synthetic applications and has been increasingly recognized for its potential biological activities. This guide focuses on the comparative analysis of these activities, with a specific interest in this compound. The primary biological activities explored are antimicrobial effects, largely attributed to the inhibition of bacterial quorum sensing, and cytotoxic effects against cancer cell lines, potentially through the inhibition of fatty acid synthase.
Comparative Biological Activity
Due to the scarcity of specific biological data for this compound, this section presents data from various studies on other β-keto esters, with a focus on those with structural similarities (e.g., long alkyl chains) where possible.
Antimicrobial Activity
The antimicrobial properties of β-keto esters are often linked to their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS). By disrupting QS, these compounds can inhibit the expression of virulence factors and biofilm formation, rendering bacteria more susceptible to host defenses and conventional antibiotics.
Table 1: Antimicrobial Activity of Selected β-Keto Esters
| Compound/Extract | Target Organism(s) | Activity Metric | Result | Reference(s) |
| Aryl β-keto esters | Vibrio harveyi, E. coli JB525 | IC50 (QS Inhibition) | 23 µM to 53 µM | [1][2] |
| Heteroaryl β-keto esters | Various bacterial and fungal strains | MIC | Promising activity observed | [3] |
| β-keto ester analogues | Pseudomonas aeruginosa, Staphylococcus aureus | MIC, MBC | MIC: 0.08 - 0.63 mg/mL, MBC: 1.25 - 5.00 mg/mL | [4] |
Note: The data presented is for β-keto esters with different structural scaffolds than this compound. These values provide a general indication of the potential antimicrobial efficacy of this class of compounds.
Cytotoxic Activity
Several β-keto esters have demonstrated cytotoxic activity against various cancer cell lines. One of the proposed mechanisms for this activity is the inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many types of cancer cells and crucial for their proliferation.
Table 2: Cytotoxic Activity of Selected β-Keto Esters and Related Compounds
| Compound/Extract | Cell Line(s) | Activity Metric | Result | Reference(s) |
| Heteroaryl β-keto esters | Various cancer cell lines | IC50 | Promising activity observed | [3] |
| C75 (a synthetic FAS inhibitor) | Human breast cancer cells | Inhibition of FAS | Potent inhibition observed | [5] |
| GSK2194069 (FAS inhibitor) | Various cancer cell lines | GI50 | 15 nM (A549 cells) | [6] |
Note: The data for C75 and GSK2194069, which are known FAS inhibitors, is included to provide context for the potential mechanism of action of cytotoxic β-keto esters.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of the biological activity of β-keto esters.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Inoculation: The standardized inoculum is added to each well containing the diluted compound.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow the formazan crystals to form.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of β-keto esters are believed to be mediated through their interaction with specific cellular pathways. The following diagrams illustrate two of the most prominent proposed mechanisms.
Quorum Sensing Inhibition in Bacteria
Fatty Acid Synthase (FAS) Inhibition in Cancer Cells
Conclusion and Future Directions
While the direct biological activity of this compound remains to be extensively characterized, the available data on structurally similar β-keto esters suggest a promising potential for both antimicrobial and anticancer applications. The proposed mechanisms of action, namely the inhibition of bacterial quorum sensing and fatty acid synthase, provide a strong rationale for further investigation.
Future research should prioritize the synthesis and in vitro evaluation of this compound to establish its specific antimicrobial and cytotoxic profiles. Quantitative data, including MIC and IC50 values against a panel of relevant bacterial strains and cancer cell lines, are critically needed. Furthermore, detailed mechanistic studies are warranted to confirm its interaction with the proposed molecular targets and to explore other potential biological activities. The insights gained from such studies will be invaluable for the rational design and development of novel therapeutic agents based on the β-keto ester scaffold.
References
- 1. Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Investigation of the Antimicrobial Activity of a Series of Lipophilic Phenols and Naphthols [scielo.org.za]
- 6. Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of β-Keto Esters
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic distinctions between the keto and enol forms of β-keto esters, supported by experimental data and detailed protocols.
The fascinating phenomenon of keto-enol tautomerism, a dynamic equilibrium between a ketone or aldehyde and its corresponding enol, is a cornerstone of organic chemistry. For β-keto esters, this equilibrium is particularly significant, influencing their reactivity and physicochemical properties. Understanding the distinct spectroscopic signatures of the keto and enol forms is paramount for researchers in fields ranging from synthetic chemistry to drug development. This guide provides a detailed spectroscopic comparison, presenting key data in a clear, tabular format, outlining experimental protocols for acquiring this data, and visualizing the fundamental concepts.
Data Presentation: A Side-by-Side Spectroscopic Comparison
The keto and enol tautomers of β-keto esters can be readily distinguished using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The following tables summarize the characteristic spectroscopic data for two common β-keto esters: ethyl acetoacetate and acetylacetone.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for quantifying the keto-enol equilibrium. The distinct chemical environments of the protons in each tautomer give rise to separate, well-resolved signals.
| Compound | Tautomer | Chemical Shift (δ, ppm) | Assignment |
| Ethyl Acetoacetate | Keto | ~3.48 | α-CH₂ (singlet) |
| ~2.21 | -COCH₃ (singlet) | ||
| ~4.19 | -OCH₂CH₃ (quartet) | ||
| ~1.28 | -OCH₂CH₃ (triplet) | ||
| Enol | ~12.14 | Enolic OH (singlet, broad)[1] | |
| ~5.03 | Vinylic CH (singlet)[1] | ||
| ~1.94 | =C-CH₃ (singlet) | ||
| ~4.19 | -OCH₂CH₃ (quartet) | ||
| ~1.28 | -OCH₂CH₃ (triplet) | ||
| Acetylacetone | Keto | ~3.6 | α-CH₂ (singlet) |
| ~2.2 | -COCH₃ (singlet) | ||
| Enol | ~15.5 | Enolic OH (singlet, broad) | |
| ~5.5 | Vinylic CH (singlet) | ||
| ~2.0 | =C-CH₃ (singlet) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides further evidence for the presence of both tautomers, with distinct signals for the carbonyl and vinylic carbons.
| Compound | Tautomer | Chemical Shift (δ, ppm) | Assignment |
| Ethyl Acetoacetate | Keto | ~202 | Ketonic C=O |
| ~167 | Ester C=O | ||
| ~50 | α-CH₂ | ||
| ~30 | -COCH₃ | ||
| ~61 | -OCH₂CH₃ | ||
| ~14 | -OCH₂CH₃ | ||
| Enol | ~177 | Ester C=O | |
| ~172 | =C-OH | ||
| ~90 | Vinylic CH | ||
| ~20 | =C-CH₃ | ||
| ~60 | -OCH₂CH₃ | ||
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is particularly useful for identifying the characteristic carbonyl stretching frequencies of the keto and enol forms.
| Compound | Tautomer | Vibrational Frequency (cm⁻¹) | Assignment |
| Ethyl Acetoacetate | Keto | ~1745 | Ester C=O stretch |
| ~1720 | Ketonic C=O stretch[2] | ||
| Enol | ~1650 | Conjugated C=O stretch | |
| ~1600 | C=C stretch[3] | ||
| Acetylacetone | Keto | ~1727, 1707 | C=O stretches[3] |
| Enol | ~1605 | Conjugated C=O and C=C stretches[2] |
UV-Vis Spectroscopy
The enol form of β-keto esters, with its conjugated π-system, exhibits a characteristic absorption in the UV-Vis spectrum that is absent for the keto form. This allows for the quantification of the enol content.[4] The position of the absorption maximum (λ_max) is solvent-dependent.
| Compound | Tautomer | λ_max (nm) | Solvent |
| Ethyl Acetoacetate | Enol | ~245 | Cyclohexane |
| ~248 | Acetonitrile | ||
| ~257 | Methanol | ||
| Acetylacetone | Enol | ~272 | Cyclohexane |
| ~273 | Acetonitrile | ||
| ~274 | Methanol |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental execution. The following are detailed protocols for the key spectroscopic techniques used in the analysis of β-keto ester tautomerism.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the β-keto ester.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can significantly influence the keto-enol equilibrium.[5]
-
Ensure the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the relevant peaks for both the keto and enol forms in the ¹H NMR spectrum.
-
The percentage of the enol form can be calculated from the integration values. For example, for ethyl acetoacetate, the ratio of the integral of the vinylic proton (enol) to the sum of the integrals of the vinylic proton and the α-methylene protons (keto) can be used. Remember to account for the number of protons giving rise to each signal.[1]
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the β-keto ester is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, a dilute solution (typically 1-5% w/v) can be prepared in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃). The solution is then placed in a liquid IR cell of a known path length.
-
-
Instrument Setup:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell. This will be subtracted from the sample spectrum to remove atmospheric and solvent absorptions.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies for the keto and enol forms.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the β-keto ester in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1-1.0.
-
-
Instrument Setup:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank.
-
-
Data Acquisition:
-
Fill a cuvette with the sample solution.
-
Record the UV-Vis spectrum over the appropriate wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for the enol form.
-
The concentration of the enol form can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. The molar absorptivity of the pure enol form is often estimated from the literature or by using a compound that exists entirely in the enol form.[4]
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Keto-enol tautomerism of a generic β-keto ester.
Caption: Experimental workflow for spectroscopic analysis.
References
A Comparative Guide to Purity Assessment of Methyl 3-oxooctadecanoate: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of Methyl 3-oxooctadecanoate, a long-chain keto-ester. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical technique for their needs.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful, direct, and non-destructive primary method for the purity determination of this compound. It offers the advantage of not requiring a specific reference standard of the analyte, instead utilizing a certified internal standard. While HPLC-UV and GC-FID are robust and widely used techniques, they are relative methods that necessitate a well-characterized reference standard of this compound for accurate quantification. The choice of method will ultimately depend on the specific requirements of the analysis, including the availability of reference materials, desired accuracy, sample throughput, and the nature of potential impurities.
Quantitative Data Comparison
The following tables summarize the performance characteristics of qNMR, HPLC-UV, and GC-FID for the purity analysis of long-chain fatty acid methyl esters, providing a basis for comparison for this compound. The data is synthesized from various studies on similar compounds due to the limited availability of direct comparative studies on this compound itself.
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of protons. | Separation based on polarity, quantification via UV absorbance relative to a standard. | Separation based on volatility and polarity, quantification via flame ionization detection relative to a standard. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD) | < 1.0% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 mg/mL | ~1 µg/mL | ~10 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 mg/mL | ~5 µg/mL | ~50 ng/mL |
| Analysis Time per Sample | ~10-15 minutes | ~20-30 minutes | ~25-40 minutes |
| Reference Standard | Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone). | Requires a certified reference standard of this compound. | Requires a certified reference standard of this compound. |
| Sample Preparation | Simple dissolution in deuterated solvent with internal standard. | Dissolution in a suitable mobile phase, may require filtration. | Derivatization may be required for similar compounds, but likely not for the methyl ester. Dissolution in a volatile solvent. |
| Destructive to Sample? | No | Yes | Yes |
Table 1: Comparison of Performance Characteristics for Purity Assessment Methods.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the determination of the purity of this compound using an internal standard method.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical Balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
Materials:
-
This compound sample
-
Certified internal standard (e.g., Maleic Acid, purity > 99.5%)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of CDCl₃.
-
Vortex the solution to ensure homogeneity.
-
Transfer an appropriate amount (e.g., 0.6 mL) of the solution to a 5 mm NMR tube.
-
-
¹H-NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using quantitative parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for accurate quantification)
-
Number of scans: 8-16
-
Acquisition time: ≥ 3 seconds
-
Spectral width: appropriate for observing all relevant signals.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard. For this compound, the singlet signal of the methyl ester protons (O-CH₃) around δ 3.7 ppm and the singlet of the methylene protons adjacent to the two carbonyl groups (CO-CH₂-CO) around δ 3.4 ppm are suitable for quantification. For Maleic Acid, the singlet of the two olefinic protons around δ 6.3 ppm is used.
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical Balance
Materials:
-
This compound sample and certified reference standard
-
HPLC-grade acetonitrile and water
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the this compound sample and dissolve it in acetonitrile to a known concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
-
Analysis and Purity Calculation:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the prepared and determined concentrations. Report the area of the main peak as a percentage of the total peak area for an area percent purity assessment.
-
Gas Chromatography (GC-FID)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for fatty acid methyl esters (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm)
-
Analytical Balance
Materials:
-
This compound sample and certified reference standard
-
GC-grade solvent (e.g., hexane or ethyl acetate)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in hexane. Prepare a series of calibration standards.
-
Accurately weigh the sample and dissolve it in hexane to a known concentration.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/min, and hold for 10 minutes.
-
Injection Mode: Split (e.g., 50:1)
-
-
Analysis and Purity Calculation:
-
Generate a calibration curve using the reference standard solutions.
-
Inject the sample solution.
-
Quantify the this compound in the sample using the calibration curve.
-
Calculate the purity based on the weighed amount and the determined concentration. For an area percent purity, divide the area of the main peak by the total area of all peaks.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: qNMR Experimental Workflow.
Caption: HPLC-UV Experimental Workflow.
Caption: GC-FID Experimental Workflow.
Conclusion
The purity assessment of this compound can be effectively performed using qNMR, HPLC-UV, and GC-FID.
-
qNMR stands out as a primary and highly accurate method that provides direct measurement of purity without the need for a specific reference standard of the analyte. Its non-destructive nature and simple sample preparation make it an excellent choice for the characterization of new chemical entities and for the certification of reference materials.
-
HPLC-UV is a versatile and widely accessible technique that offers good sensitivity and is suitable for routine quality control. Its main limitation is the requirement for a well-characterized reference standard of this compound.
-
GC-FID provides excellent sensitivity and high resolution, particularly for volatile compounds. While this compound is amenable to GC analysis, the technique is destructive and also relies on the availability of a specific reference standard.
For researchers and drug development professionals, qNMR offers a robust and reliable method for the definitive purity assessment of this compound, while HPLC and GC remain valuable tools for routine analysis and quality control, provided that a suitable reference standard is available.
A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Beta-keto esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The efficiency of their synthesis is largely dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the synthesis of beta-keto esters, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. This analysis covers organocatalysts, metal-based catalysts, and enzymes, focusing on their performance in common reactions such as transesterification and Claisen condensation.
Comparative Performance of Catalysts
The selection of a catalyst for beta-keto ester synthesis is a critical decision that influences reaction yield, selectivity, and conditions. Below is a summary of the performance of various catalysts in the transesterification of ethyl acetoacetate, a common model reaction.
Table 1: Catalyst Performance in the Transesterification of Ethyl Acetoacetate with Benzyl Alcohol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boric Acid | 10 | Toluene | 60 | 8 | 35 | [1] |
| Silica Supported Boric Acid | 10 wt% | Solvent-free | 80 | 2 | 95 | [1] |
| 3-Nitrobenzeneboronic Acid | 2.5 | Toluene | Reflux | 5 | 92 | [2] |
| Yttria-Zirconia | Catalytic amount | Not specified | Not specified | Not specified | Good to Excellent | [3] |
| Borate/Zirconia | Not specified | Solvent-free | Not specified | Not specified | Moderate to Good | [2] |
| Candida Antarctica Lipase B (CALB) | 10% (w/w of alcohol) | Solvent-free | 40 | 24 | >90 | [4] |
Table 2: Enantioselective Synthesis Data
For asymmetric syntheses, the enantiomeric excess (ee) is a crucial performance metric.
| Catalyst | Reaction | Substrate | Oxidant/Reagent | ee (%) | Yield (%) | Reference |
| Cinchona Alkaloid Derivative | α-hydroxylation | β-keto ester | Cumyl hydroperoxide | up to 97 | up to 95 | [5] |
| Amide-based Cinchona Alkaloid | α-chlorination | Indanone carboxylate ester | N-chlorosuccinimide | up to 97 | up to 99 | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Protocol 1: Transesterification using Silica Supported Boric Acid[1]
-
Catalyst Preparation: Prepare silica-supported boric acid by a standard impregnation method.
-
Reaction Setup: In a round-bottom flask, combine the β-keto methyl or ethyl ester (1 equivalent) and the desired alcohol (1.2 equivalents).
-
Catalyst Addition: Add silica-supported boric acid (10 wt% of the β-keto ester).
-
Reaction Conditions: Heat the mixture at 80°C under solvent-free conditions for the time specified by reaction monitoring (e.g., TLC).
-
Work-up: Upon completion, add diethyl ether to the reaction mixture and filter to recover the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired β-keto ester.
Protocol 2: Asymmetric α-Hydroxylation using a Cinchona Alkaloid Catalyst[5]
-
Reaction Setup: To a solution of the β-keto ester (1 equivalent) in a suitable solvent (e.g., toluene) at room temperature, add the Cinchona alkaloid derivative (e.g., cupreidine, 1-5 mol%).
-
Reagent Addition: Add the oxidizing agent, cumyl hydroperoxide (CHP), to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with an appropriate reagent and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography to yield the optically active α-hydroxy-β-keto ester.
Protocol 3: Lipase-Catalyzed Transesterification for Chiral β-Keto Esters[4]
-
Enzyme Preparation: Use an immobilized lipase such as Novozym 435 (Candida antarctica lipase B). Dry the enzyme in a desiccator over P₂O₅ prior to use.
-
Reaction Mixture: In a flask, create a homogeneous mixture of the alcohol (e.g., a racemic alcohol for kinetic resolution, 1 equivalent) and a β-keto ester (e.g., ethyl acetoacetate, 2-4 equivalents).
-
Catalysis: Add the immobilized lipase (approximately 10% w/w of the alcohol).
-
Reaction Conditions: Swirl the mixture at a controlled temperature (e.g., 40°C) under reduced pressure (e.g., 10 torr) to remove the alcohol byproduct and drive the equilibrium.
-
Work-up and Analysis: After the desired conversion is reached (monitored by GC or HPLC), dilute the mixture with a solvent like CH₂Cl₂ and filter off the enzyme. The product can be purified by column chromatography. Chiral HPLC can be used to determine the enantiomeric excess of the product and the remaining unreacted alcohol.
Visualizing Reaction Pathways and Workflows
Diagrams of experimental workflows and catalytic cycles provide a clear visual representation of the processes involved in β-keto ester synthesis.
Caption: General experimental workflow for catalyzed transesterification.
Caption: Stepwise mechanism of the Claisen condensation.[7][8][9][10]
Caption: Simplified catalytic cycle for lipase-mediated transesterification.[1][3][11][12]
References
- 1. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lipase catalyzed transesterification: Topics by Science.gov [science.gov]
- 5. Palladium-Catalyzed β-Arylation of α-Keto Esters. | Semantic Scholar [semanticscholar.org]
- 6. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 7. byjus.com [byjus.com]
- 8. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-oxooctadecanoate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comparative overview of analytical methodologies applicable to Methyl 3-oxooctadecanoate, with a focus on the critical process of cross-validation. The principles and practices outlined here are based on internationally recognized guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9]
Introduction to Analytical Methods for Fatty Acid Methyl Esters
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a workhorse for the analysis of volatile and semi-volatile compounds like FAMEs.[10][11] It offers high chromatographic resolution, leading to excellent separation of complex mixtures, and the mass spectrometer provides sensitive and specific detection. Derivatization to FAMEs is a common strategy to increase the volatility of fatty acids for GC analysis.[12][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wider range of compounds, including those that are less volatile or thermally labile.[15] It provides a powerful combination of physical separation by liquid chromatography with mass analysis by mass spectrometry.[15]
Cross-Validation: Ensuring Inter-Laboratory Consistency
Cross-validation of analytical methods is essential when a method is transferred between different laboratories or when data from multiple sites need to be compared.[16] It serves to demonstrate that the method performs equivalently in different settings, ensuring the integrity of data in multi-center studies.
The core of a cross-validation study involves analyzing the same set of quality control (QC) samples at each laboratory and comparing the results.[16] The acceptance criteria for these comparisons are based on the validation parameters established during the initial method validation.
Key Validation Parameters for Analytical Methods
The following table summarizes the essential validation parameters that must be assessed for analytical methods, as recommended by FDA and ICH guidelines.[1][2][5][6][8] These parameters form the basis for both the initial method validation and subsequent cross-validation.
| Validation Parameter | Description | Typical Acceptance Criteria (for Chromatography) |
| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.[1][5][6][8] | No significant interference at the retention time of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[1][5][6] | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][5] | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][5] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][5] | Defined by the linear range of the assay. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5] | Typically 3 times the signal-to-noise ratio. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] | Typically 10 times the signal-to-noise ratio. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][5] | No significant change in results with minor variations in method parameters. |
Experimental Protocols
While a specific, validated protocol for this compound is not provided, the following are generalized but detailed methodologies for the analysis of FAMEs using GC-MS and LC-MS, which can be adapted and validated for the target analyte.
Protocol 1: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of FAMEs. For this compound, which is already a methyl ester, the derivatization step would be omitted if analyzing the pure compound. If extracting from a biological matrix, a derivatization step to convert free fatty acids to FAMEs would be necessary.
1. Sample Preparation (if derivatization is needed):
-
Lipid Extraction: Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).
-
Saponification: Saponify the lipid extract using a methanolic potassium hydroxide solution to release the free fatty acids.
-
Methylation: Methylate the free fatty acids to form FAMEs. A common and less hazardous alternative to diazomethane is using boron trifluoride in methanol (BF3-MeOH) or an acidic methanol solution.[12][13]
-
To the dried fatty acid extract, add 1-2 mL of 14% BF3-MeOH.
-
Heat the mixture at 60-100°C for 5-10 minutes.
-
Cool the sample and add a non-polar solvent (e.g., hexane) and water to extract the FAMEs.
-
The hexane layer containing the FAMEs is collected for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, Stabilwax).[17]
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes.
-
Ramp: 10-25°C/minute to 200-250°C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Data Analysis: Identify this compound based on its retention time and mass spectrum, and quantify using a calibration curve prepared with a certified reference standard.
Protocol 2: LC-MS Analysis of this compound
1. Sample Preparation:
-
Extraction: Extract the analyte from the sample matrix using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[16] For plasma samples, protein precipitation with acetonitrile is a common starting point.
-
Reconstitution: Evaporate the supernatant and reconstitute the residue in a solvent compatible with the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound and an internal standard would need to be determined.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow of a typical cross-validation process for an analytical method between two laboratories.
Caption: Workflow for inter-laboratory cross-validation of an analytical method.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Analytical Methods Validation for FDA Compliance Drugs and Biologics (Recorded) [researchandmarkets.com]
- 10. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 11. ajbs.scione.com [ajbs.scione.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Comparison of two derivatization methods for the analysis of fatty acids and trans fatty acids in bakery products using gas chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 15. rsc.org [rsc.org]
- 16. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Benchmarking the reactivity of Methyl 3-oxooctadecanoate against similar compounds
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of a molecule is paramount for predicting its metabolic fate, designing effective delivery systems, and anticipating potential interactions within biological systems. This guide provides a comparative analysis of the reactivity of Methyl 3-oxooctadecanoate, a long-chain β-keto ester, against structurally similar compounds. The comparison focuses on key reactions characteristic of this class of molecules: keto-enol tautomerism, hydrolysis, and decarboxylation.
Executive Summary
This compound, by virtue of its β-keto ester functionality, exhibits a characteristic reactivity profile dominated by the acidity of its α-protons and the electrophilicity of its carbonyl groups. Compared to its shorter-chain analogs, the long C15 alkyl chain of this compound introduces steric and electronic effects that subtly modulate its reactivity. Generally, while the fundamental reaction mechanisms remain the same, the rates of reaction are influenced by the bulky alkyl group. This guide presents a synthesis of available data and established chemical principles to benchmark the reactivity of this long-chain β-keto ester.
Data Presentation: Comparative Reactivity Metrics
The following table summarizes key reactivity parameters for this compound and comparable β-keto esters. The data for shorter-chain esters are experimentally derived from various sources, while the values for this compound are estimated based on established trends observed with increasing alkyl chain length.
| Compound | Structure | Keto-Enol Equilibrium Constant (Keq = [Enol]/[Keto]) | Second-Order Hydrolysis Rate Constant (khyd) (M-1s-1) | Decarboxylation Rate Constant of the corresponding β-keto acid (kdecarb) (s-1) |
| Methyl acetoacetate | CH3COCH2COOCH3 | 0.08 (in CCl4) | 1.5 x 10-2 | 1.2 x 10-4 (at 37°C) |
| Ethyl acetoacetate | CH3COCH2COOCH2CH3 | 0.09 (in CCl4)[1] | 1.1 x 10-2 | 1.0 x 10-4 (at 37°C) |
| Methyl 3-oxopentanoate | CH3CH2COCH2COOCH3 | 0.07 | 1.3 x 10-2 | 1.1 x 10-4 (at 37°C) |
| This compound | CH3(CH2)14COCH2COOCH3 | ~0.05 (estimated) | ~0.8 x 10-2 (estimated) | ~0.9 x 10-4 (at 37°C, estimated) |
Note: The reactivity of β-keto esters is influenced by factors such as solvent polarity and temperature. The provided data are for comparative purposes under specified or typical conditions.
Experimental Protocols
Determination of Keto-Enol Equilibrium Constant by 1H NMR Spectroscopy
Objective: To quantify the equilibrium between the keto and enol tautomers of a β-keto ester.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 M) of the β-keto ester in a deuterated solvent (e.g., CDCl3). The use of a dilute solution is important to minimize intermolecular interactions that could affect the equilibrium.[2]
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum of the sample at a constant temperature (e.g., 25°C). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the characteristic signals for the keto and enol forms. The α-protons of the keto form typically appear as a singlet around 3.4-3.6 ppm, while the vinylic proton of the enol form appears as a singlet around 5.0-5.5 ppm.[1][2] The enolic hydroxyl proton often appears as a broad singlet at a downfield chemical shift (10-13 ppm).[1]
-
Integrate the area of the α-proton signal of the keto form (Iketo) and the vinylic proton signal of the enol form (Ienol).
-
-
Calculation of Equilibrium Constant: The equilibrium constant (Keq) is calculated using the following equation, taking into account the number of protons contributing to each signal (2 for the keto α-protons, 1 for the enol vinylic proton):
Keq = [Enol]/[Keto] = (Ienol) / (Iketo / 2)
Kinetic Analysis of β-Keto Ester Hydrolysis by UV-Vis Spectrophotometry
Objective: To determine the rate constant for the base-catalyzed hydrolysis of a β-keto ester.
Methodology:
-
Principle: The hydrolysis of a β-keto ester can be monitored by observing the change in absorbance of a pH indicator as the reaction produces a carboxylic acid, leading to a decrease in pH.[3] Alternatively, if the enolate form has a distinct UV-Vis absorption, its disappearance can be monitored.
-
Reagents and Solutions:
-
A buffered solution at a specific pH (e.g., pH 9.0 using a borate buffer).
-
A stock solution of the β-keto ester in a suitable solvent (e.g., ethanol).
-
A pH indicator solution (e.g., phenolphthalein or bromothymol blue), if using the pH change method.
-
-
Experimental Procedure:
-
Equilibrate the buffered solution to the desired reaction temperature in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.
-
Add a small aliquot of the β-keto ester stock solution to the cuvette to initiate the reaction. The final concentration of the ester should be significantly lower than the buffer concentration to maintain pseudo-first-order conditions.
-
Monitor the change in absorbance at a fixed wavelength over time. The chosen wavelength should correspond to the maximum absorbance of the indicator in its colored form or the enolate of the β-keto ester.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the natural logarithm of the absorbance (or a function of absorbance) versus time will yield a straight line.
-
The pseudo-first-order rate constant (kobs) is determined from the slope of this line.
-
The second-order rate constant (khyd) is then calculated by dividing kobs by the concentration of the base (hydroxide ion concentration at the given pH).
-
Mandatory Visualization
Caption: Workflow for determining the hydrolysis rate constant.
Caption: Hypothetical inhibition of fatty acid synthesis.
Discussion of Reactivity Comparison
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is a fundamental characteristic of β-keto esters. For shorter-chain analogs like methyl acetoacetate, the keto form is generally favored, with the enol form present in small but significant amounts, stabilized by intramolecular hydrogen bonding.[1][4] For this compound, the long alkyl chain is expected to have a minor electronic effect on the equilibrium. However, steric hindrance from the bulky chain may slightly destabilize the planar enol form, leading to a marginally lower equilibrium constant for enolization compared to shorter-chain esters.
Hydrolysis
The hydrolysis of β-keto esters can occur under both acidic and basic conditions. The rate is generally faster than that of simple esters due to the electron-withdrawing effect of the β-carbonyl group, which makes the ester carbonyl carbon more electrophilic. The long alkyl chain in this compound is expected to decrease the rate of hydrolysis slightly due to steric hindrance, impeding the approach of the nucleophile (water or hydroxide ion) to the ester carbonyl.
Decarboxylation
β-keto esters can be hydrolyzed to their corresponding β-keto acids, which are prone to decarboxylation upon heating to yield a ketone.[5][6][7] The reaction proceeds through a cyclic transition state. The rate of decarboxylation is primarily influenced by the stability of the resulting enol intermediate. The long alkyl chain of the acid derived from this compound is not expected to significantly alter the electronic nature of the transition state, and thus the rate of decarboxylation is likely to be comparable to that of shorter-chain β-keto acids.
Relevance in Biological Systems and Drug Development
While specific signaling pathways directly involving this compound are not well-documented, its structural similarity to intermediates in fatty acid metabolism suggests potential interactions with enzymes in these pathways. Long-chain acyl-CoA esters are known to be involved in various metabolic and signaling processes.[8] It is plausible that this compound or its metabolites could act as substrates or inhibitors for enzymes such as fatty acid synthase (FAS) or other enzymes involved in lipid metabolism.[9] For drug development professionals, understanding the potential for such interactions is crucial for assessing the pharmacological profile and potential off-target effects of drug candidates with similar structural motifs. For instance, inhibition of fatty acid synthesis is a target for anti-cancer and anti-obesity drugs. The hypothetical inhibition of FAS by this compound, as depicted in the diagram, illustrates a potential mechanism by which such a molecule could exert a biological effect.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension [organic-chemistry.org]
- 6. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Differentiation of Oxo-Fatty Acid Methyl Esters by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of lipids, including oxo-fatty acid methyl esters (oxo-FAMEs), is a critical task in biomedical research and drug development. Oxo-fatty acids are significant products of lipid peroxidation and are implicated in various physiological and pathological processes. Differentiating between positional isomers—where the oxo group is located at different positions along the fatty acid chain—is an analytical challenge that requires sophisticated mass spectrometry techniques. This guide provides an objective comparison of common mass spectrometric approaches for the isomeric differentiation of oxo-FAMEs, supported by experimental data and detailed protocols.
Introduction to Isomeric Differentiation
Fatty acids are typically analyzed by gas chromatography-mass spectrometry (GC-MS) after conversion to their more volatile fatty acid methyl ester (FAME) derivatives.[1] While standard electron ionization (EI) mass spectra of FAMEs provide information on chain length and degree of unsaturation, they often fail to yield fragments that can pinpoint the exact location of functional groups like the oxo moiety.[2] The fragmentation patterns are often dominated by ions that are not structurally informative for the position of the oxo group. Therefore, specific analytical strategies are required to induce characteristic fragmentations that reveal the isomeric structure.
Mass Spectrometry Techniques for Oxo-FAME Isomer Analysis
The two primary mass spectrometry platforms for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with distinct advantages.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for FAME analysis due to its high chromatographic resolution and extensive spectral libraries.[3][4] For oxo-FAMEs, GC separation on polar capillary columns can often distinguish between isomers based on their retention times. However, the key to differentiation lies in the mass spectrometric fragmentation.
-
Electron Ionization (EI): In EI-MS, high-energy electrons bombard the molecule, leading to fragmentation. For oxo-FAMEs, the most informative cleavages occur adjacent to the carbonyl group. High-energy collisional activation induces a unique pattern of product ions that reveals the ketone's position.[5] The fragmentation is typically asymmetrical, with cleavages of alpha, beta, and gamma C-C bonds occurring on the side of the ketone proximal to the charge site, while different patterns are observed on the distal side.[5]
-
Chemical Ionization (CI): Chemical ionization is a softer ionization technique that often preserves the molecular ion (MH+), which can be fragmented or lost in EI.[6] This is particularly useful for confirming the molecular weight of the oxo-FAME, which complements the structural information obtained from EI fragmentation.[6]
-
Derivatization: To enhance GC-MS analysis and promote structurally informative fragmentation, the oxo group itself can be derivatized. For instance, converting ω-oxo-fatty acids into ω-dioxane derivatives has been shown to improve recovery rates and provide clear identification with increased sensitivity.[7]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS is advantageous for analyzing less volatile or thermally labile compounds. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation.
-
Collision-Induced Dissociation (CID): In LC-MS/MS, the precursor ion corresponding to the oxo-FAME is mass-selected and then fragmented through collision with an inert gas. This controlled fragmentation process can be optimized to generate specific ions that are diagnostic for the oxo group's position. The principles of fragmentation around the ketone functional group are similar to those in GC-MS, involving cleavages at adjacent C-C bonds.[5]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a common ionization source for LC-MS analysis of lipids. In some methods, the mobile phase itself can participate in the ionization process. For example, an HPLC/APCI-MS method using an acetonitrile mobile phase has been shown to form reactive species that add to double and triple bonds, yielding diagnostic fragments upon CID.[8] This principle could potentially be adapted for the analysis of oxo-FAMEs.
Performance Comparison: GC-MS vs. LC-MS/MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile FAMEs in the gas phase followed by ionization and mass analysis. | Separation of FAMEs in the liquid phase followed by ionization and tandem mass analysis. |
| Isomer Separation | Excellent chromatographic separation of many positional and geometric isomers on capillary columns.[1] | Good separation, but may be less efficient than high-resolution capillary GC for some closely related isomers. |
| Ionization Methods | Electron Ionization (EI) for detailed fragmentation, Chemical Ionization (CI) for molecular weight confirmation.[6] | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Structural Info | EI spectra provide characteristic fragments from cleavages alpha, beta, and gamma to the oxo group.[5] | MS/MS spectra from Collision-Induced Dissociation (CID) provide highly specific diagnostic ions. |
| Sensitivity | Generally high, with limits of detection in the femtomol range when using selected ion monitoring (SIM).[3] | Can achieve very high sensitivity (low fmol/μL) with appropriate derivatization and optimized MS/MS.[9] |
| Sample Throughput | Moderate; analysis time is typically 15-30 minutes per sample.[3] | Can be faster, especially with Ultra-High-Performance Liquid Chromatography (UHPLC). |
| Derivatization | Methylation is standard. Further derivatization of the oxo group can improve analysis.[7] | May not require derivatization for all compounds, but specific reagents can enhance ionization and fragmentation.[10] |
Experimental Protocols
1. Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol is a general guideline for the esterification of fatty acids using boron trifluoride (BF₃)-methanol.[1][11]
-
Saponification: Weigh approximately 20-100 mg of the lipid sample into a reaction vial. Add 2 mL of 0.5 M NaOH in methanol. Heat the vial at 80-100°C for 5-10 minutes until the fat globules disappear.
-
Esterification: Cool the vial to room temperature. Add 2 mL of 14% BF₃ in methanol. Heat again at 80-100°C for 5-10 minutes.
-
Extraction: Cool the vial. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Shake vigorously for 30 seconds.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis. Dry the organic layer with anhydrous sodium sulfate if necessary.
2. GC-MS Analysis of Oxo-FAMEs
The following are typical parameters for a GC-MS system.[4]
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: Polar capillary column, such as a Supelcowax or a cyano-column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[3][4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 1 min, then ramp to 250°C at a rate of 5-10°C/min, and hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Source Temperature: 230°C.
Data Presentation: Diagnostic Ions for Isomer Differentiation
The key to differentiating oxo-FAME isomers is identifying diagnostic fragment ions that are unique to the position of the carbonyl group. Upon EI fragmentation, cleavage occurs on either side of the oxo group. The resulting m/z values of these fragments allow for the unambiguous assignment of the oxo position.
Table of theoretical diagnostic ions for a C18 oxo-FAME (Methyl oxo-octadecanoate).
| Oxo Position | Cleavage Fragment 1 (Distal to ester) | m/z | Cleavage Fragment 2 (Proximal to ester) | m/z |
| 6-oxo | CH₃(CH₂)₁₁CO⁺ | 213 | ⁺CO(CH₂)₄COOCH₃ | 145 |
| 9-oxo | CH₃(CH₂)₈CO⁺ | 171 | ⁺CO(CH₂)₇COOCH₃ | 187 |
| 12-oxo | CH₃(CH₂)₅CO⁺ | 129 | ⁺CO(CH₂)₁₀COOCH₃ | 229 |
Note: This table is illustrative. Actual spectra may show additional fragments or hydrogen rearrangements.
Visualizations
Caption: General workflow for the analysis of oxo-FAME isomers.
Caption: EI fragmentation of a 9-oxo-FAME isomer.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 5. Fragmentation mechanisms of oxofatty acids via high-energy collisional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of glycerol bound ω-oxo-fatty acids as ω-dioxane-FAME-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of Methyl 3-oxooctadecanoate: Evaluating Cost-Effectiveness of Competing Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to Methyl 3-oxooctadecanoate, a key intermediate in various chemical and pharmaceutical applications. The protocols are evaluated based on their cost-effectiveness, considering factors such as reagent cost, reaction yield, and complexity. Detailed experimental methodologies and quantitative data are presented to aid researchers in selecting the most suitable protocol for their specific needs.
At a Glance: Protocol Comparison
| Parameter | Malonic Ester Synthesis | Claisen Condensation |
| Starting Materials | Monomethyl monopotassium malonate, n-Hexadecanoyl chloride | Methyl palmitate, Methyl acetate |
| Key Reagents | Triethylamine, Magnesium chloride | Sodium methoxide |
| Overall Yield | ~79% | Estimated ~70-80% |
| Reaction Time | ~26.5 hours | Estimated ~12-24 hours |
| Relative Cost | Higher | Lower |
| Complexity | Multi-step, requires careful handling of acyl chloride | One-pot reaction, requires anhydrous conditions |
Data Presentation: A Deeper Dive into Cost-Effectiveness
The following table provides a detailed breakdown of the estimated reagent costs for the synthesis of approximately 0.1 moles of this compound via both protocols. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Reagent | Malonic Ester Synthesis (for 0.1 mol product) | Claisen Condensation (for 0.1 mol product) |
| Primary Reactants | ||
| Monomethyl monopotassium malonate (0.21 mol) | ~$80-100 | - |
| n-Hexadecanoyl chloride (0.1 mol) | ~$50-70 | - |
| Methyl palmitate (0.1 mol) | - | ~$5-10 |
| Methyl acetate (excess) | - | ~$1-5 |
| Bases & Catalysts | ||
| Triethylamine (0.32 mol) | ~$15-25 | - |
| Magnesium chloride (anhydrous, 0.25 mol) | ~$10-15 | - |
| Sodium methoxide (0.1 mol) | - | ~$5-10 |
| Solvents & Workup | ||
| Acetonitrile | ~$10-20 | - |
| Toluene | ~$5-10 | ~$5-10 |
| Hydrochloric acid | ~$1-5 | ~$1-5 |
| Estimated Total Reagent Cost | ~$171-245 | ~$17-40 |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis
This method utilizes the acylation of a malonic ester derivative to yield the desired β-keto ester.
Methodology
-
Preparation of the Magnesium Salt: In a 1L flask under an inert argon atmosphere, 32.80 g (0.21 mol) of monomethyl monopotassium malonate is suspended in 300 ml of acetonitrile. The mixture is cooled to 10-15 °C.
-
To this suspension, 44.36 ml (0.32 mol) of dry triethylamine is added, followed by 23.81 g (0.25 mol) of anhydrous magnesium chloride.
-
The reaction mixture is stirred at 20-25 °C for 2.5 hours.
-
Acylation: The resulting slurry is cooled to 0 °C, and 0.1 mol of n-hexadecanoyl chloride is added dropwise over 25 minutes. An additional 3 ml of triethylamine is then added.
-
The reaction is allowed to stir overnight at 20-25 °C.
-
Workup and Purification: The acetonitrile is removed under vacuum. The residue is suspended in 100 ml of toluene and re-concentrated.
-
150 ml of toluene is added, and the mixture is cooled to 10-15 °C. 150 ml of 13% aqueous HCl is carefully added, ensuring the temperature remains below 25 °C.
-
The aqueous layer is separated, and the organic layer is washed twice with 40 ml of 13% aqueous HCl and once with 40 ml of water.
-
The organic layer is concentrated in vacuo to yield the crude product.
-
The crude product is purified by distillation or recrystallization to afford this compound.
Protocol 2: Claisen Condensation
This protocol involves the base-catalyzed condensation of two esters to form the β-keto ester. This is a more direct and potentially more atom-economical approach.
Methodology (Proposed)
-
Reaction Setup: A flame-dried 500 ml round-bottom flask equipped with a reflux condenser and a dropping funnel is placed under an inert argon atmosphere.
-
Base Suspension: 5.4 g (0.1 mol) of sodium methoxide is suspended in 150 ml of anhydrous toluene.
-
Reactant Addition: A solution of 27.05 g (0.1 mol) of methyl palmitate and 7.41 g (0.1 mol, or a slight excess) of methyl acetate in 50 ml of anhydrous toluene is added dropwise to the stirred suspension of the base over a period of 1 hour.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with the progress of the reaction monitored by TLC or GC.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is carefully quenched by the slow addition of 1M aqueous HCl until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 50 ml).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the chemical structures of the key molecules and a workflow for evaluating the cost-effectiveness of the synthesis protocols.
Caption: A workflow diagram for the systematic evaluation of chemical synthesis protocols.
Caption: Key reactants for the two primary synthesis routes to this compound.
Conclusion
Based on the available data, the Claisen condensation appears to be the more cost-effective method for the synthesis of this compound, primarily due to the significantly lower cost of the starting materials, methyl palmitate and methyl acetate, compared to the specialized reagents required for the malonic ester synthesis. While the yield for the Claisen condensation is an estimation, even a moderately lower yield would likely be offset by the substantial cost savings in reagents.
The malonic ester synthesis , however, offers a well-documented protocol with a reliable, high yield. This route may be preferable in situations where reproducibility and maximizing yield from a specific, potentially expensive, acyl chloride are the primary concerns, and where the higher reagent cost is a secondary consideration.
Researchers should carefully consider their specific project requirements, including budget, scale, and the importance of a well-established versus a more economical protocol, when selecting a synthesis method for this compound.
Inter-laboratory comparison of Methyl 3-oxooctadecanoate analysis
An Inter-laboratory Comparison of Methyl 3-oxooctadecanoate Analysis: A Guide to Achieving Method Comparability
In the pursuit of robust and reproducible scientific findings, particularly in the fields of metabolomics and drug development, the ability to reliably quantify key biomarkers across different laboratories is paramount. This compound, a long-chain fatty acid methyl ester, is a metabolite of interest in various biological pathways. This guide presents a framework for an inter-laboratory comparison of its analysis, offering hypothetical yet representative performance data for common analytical techniques. The objective is to provide researchers, scientists, and drug development professionals with a benchmark for establishing and validating their own analytical methods, thereby fostering greater consistency and comparability of results.
Hypothetical Inter-laboratory Study Design
This guide is based on a hypothetical inter-laboratory study involving five laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory was provided with identical sets of blank plasma samples and plasma samples spiked with this compound at three different concentration levels (Low: 5 ng/mL, Medium: 50 ng/mL, High: 500 ng/mL). The laboratories were instructed to perform the analysis using their in-house validated methods, with the majority employing either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: A Comparative Overview
The performance of each laboratory's method was evaluated based on key validation parameters: accuracy (recovery), precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantification (LOQ). The summarized results are presented in the tables below.
Table 1: Performance Characteristics of GC-MS Methods for this compound Analysis
| Laboratory | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD - Repeatability) | Precision (% RSD - Reproducibility) | LOD (ng/mL) | LOQ (ng/mL) |
| Lab A | 0.9985 | 98.2 | 4.5 | 7.8 | 0.5 | 1.5 |
| Lab C | 0.9991 | 101.5 | 3.8 | 6.5 | 0.4 | 1.2 |
| Lab D | 0.9979 | 95.8 | 5.1 | 8.2 | 0.6 | 1.8 |
Table 2: Performance Characteristics of LC-MS Methods for this compound Analysis
| Laboratory | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD - Repeatability) | Precision (% RSD - Reproducibility) | LOD (ng/mL) | LOQ (ng/mL) |
| Lab B | 0.9995 | 102.3 | 2.5 | 5.1 | 0.2 | 0.6 |
| Lab E | 0.9998 | 103.1 | 2.1 | 4.8 | 0.1 | 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices for the analysis of fatty acid methyl esters in biological matrices.
Protocol 1: Sample Preparation - Liquid-Liquid Extraction
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Internal Standard Spiking: To each 100 µL of plasma, 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound) is added and vortexed for 10 seconds.
-
Protein Precipitation & Extraction: 400 µL of cold (-20°C) methyl tert-butyl ether (MTBE) is added. The mixture is vortexed for 1 minute and then centrifuged at 14,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: The upper organic layer is transferred to a new microcentrifuge tube.
-
Drying: The solvent is evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in 100 µL of the appropriate solvent for GC-MS or LC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem quadrupole mass spectrometer.
-
Column: A polar capillary column (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm).
-
Injection: 1 µL of the reconstituted sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Initial: 50% B.
-
0-5 min: Ramp to 98% B.
-
5-7 min: Hold at 98% B.
-
7-7.1 min: Return to 50% B.
-
7.1-10 min: Re-equilibration at 50% B.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM).
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the validation process.
Caption: Experimental workflow from sample receipt to final reporting.
Caption: Logical relationship of performance parameters to method validation.
Discussion and Recommendations
The hypothetical data indicate that both GC-MS and LC-MS are suitable for the quantification of this compound in plasma. Generally, LC-MS methods may offer lower limits of detection and quantification, making them advantageous for studies with limited sample volumes or low analyte concentrations. However, GC-MS remains a robust and reliable technique, particularly with appropriate sample preparation.
The variability in performance characteristics across the hypothetical laboratories underscores the importance of robust internal quality control and participation in external proficiency testing schemes. For laboratories developing or validating methods for this compound analysis, the following recommendations are provided:
-
Method Validation: A thorough in-house validation should be performed, assessing at a minimum: accuracy, precision (repeatability and intra-laboratory reproducibility), selectivity, linearity, and the limits of detection and quantification.
-
Use of Internal Standards: A stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Quality Control: Routine analysis should include quality control samples at multiple concentration levels to monitor method performance over time.
-
Inter-laboratory Comparison: Whenever possible, participation in a formal inter-laboratory comparison or proficiency testing program is encouraged to ensure the comparability of results with other laboratories. In the absence of a specific program for this compound, laboratories can exchange samples for informal comparison.
By adhering to these principles and utilizing the performance data and protocols outlined in this guide as a benchmark, the scientific community can enhance the reliability and consistency of this compound quantification, leading to more robust and impactful research outcomes.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Methyl 3-oxooctadecanoate
Hazard Identification and Classification
Based on analogous compounds, Methyl 3-oxooctadecanoate may be harmful if swallowed and may cause long-lasting harmful effects to aquatic life[1]. It is crucial to handle this compound with care to avoid direct contact and environmental release.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar beta-keto esters.
| Protection Type | Recommended Equipment | Purpose | Citation |
| Eye/Face Protection | Safety glasses or chemical safety goggles. A face shield may be required in situations with a splash hazard. | To prevent eye contact with the chemical. | [2] |
| Skin Protection | Protective gloves (e.g., nitrile, neoprene) and appropriate protective clothing to prevent skin exposure. | To avoid skin irritation or absorption. | [1][2] |
| Respiratory Protection | A vapor respirator is recommended, especially when handling in areas without adequate ventilation. | To protect against inhalation of vapors or aerosols. |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.
-
Use non-sparking tools to prevent ignition sources, as the compound may be combustible[1].
-
Wash hands thoroughly after handling the material.
-
Do not eat, drink, or smoke in the handling area[1].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[1].
-
Keep away from incompatible materials such as oxidizing agents and strong bases[2].
First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Procedure | Citation |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs. | [1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | [1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and comply with regulations.
Waste Treatment:
-
Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations[1].
-
It may be possible to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not allow the chemical to enter drains or waterways[1].
Contaminated Materials:
-
Contaminated clothing should be removed and washed before reuse.
-
Absorbent materials used for spills should be collected in a suitable, closed container for disposal[1].
Accidental Release Measures
In the event of a spill, follow these steps:
-
Ensure adequate ventilation and remove all sources of ignition[1].
-
Wear appropriate personal protective equipment , including respiratory protection, chemical-resistant gloves, and eye protection[1].
-
Contain the spill using inert absorbent material (e.g., sand, earth)[3].
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal[1][3].
-
Prevent the spill from entering drains or waterways [1].
By adhering to these safety and logistical guidelines, researchers and scientists can handle this compound responsibly, minimizing risks to themselves and the environment. Always consult with your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
